molecular formula C14H17Cl2NO2 B1672505 Fenhexamid CAS No. 126833-17-8

Fenhexamid

カタログ番号: B1672505
CAS番号: 126833-17-8
分子量: 302.2 g/mol
InChIキー: VDLGAVXLJYLFDH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Fenhexamid is a foliar fungicide belonging to the hydroxyanilide chemical class. It is primarily used in agricultural research for its potent protective activity against fungal pathogens such as Botrytis cinerea (gray mold), Monilinia spp. (brown rot), and Sclerotinia spp. (stem rot) in fruits, vegetables, and ornamentals . First introduced around the year 2000, it serves as a key agent in the study of antifungal mechanisms and resistance management . Its specific and well-characterized mode of action involves the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. This compound specifically targets the 3-ketoreductase enzyme (part of the C4-demethylation complex), effectively disrupting membrane function and inhibiting spore germination and germ tube elongation . This targeted mechanism classifies it as a FRAC Code 17 fungicide . Beyond its agricultural applications, this compound has significant value in biochemical and toxicological research. Studies have explored its potential role as an endocrine-disrupting chemical (EDC). Research using breast cancer models indicates that this compound can stimulate cell viability and growth via estrogen receptor-dependent and PI3K-dependent pathways, making it a compound of interest for investigating the molecular mechanisms of endocrine disruption and its implications in hormone-responsive cancers . Furthermore, it is used in environmental science to study the impact and detection of pesticide residues in soil and water systems, with recent electrochemical methods developed for its highly sensitive determination . This product is supplied with a minimum purity of >98.0% (HPLC) and is intended for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
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InChI

InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)
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InChI Key

VDLGAVXLJYLFDH-UHFFFAOYSA-N
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Canonical SMILES

CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl
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Molecular Formula

C14H17Cl2NO2
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DSSTOX Substance ID

DTXSID3032549
Record name Fenhexamid
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Molecular Weight

302.2 g/mol
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Physical Description

White solid; [HSDB] Beige powder; [MSDSonline]
Record name Fenhexamid
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Boiling Point

320 °C
Record name FENHEXAMID
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Flash Point

> 150 °C (> 302 °F)
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Solubility

In water, 20 mg/L at 20 °C, Solubility in: dichloromethane 31, isopropanol 91, acetonitrile 15, toluene 5.7, n-hexane <0.1 (all in g/L, 20 °C)
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Density

1.34 at 20 °C
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Vapor Pressure

3X10-9 mm Hg at 20 °C /Extrapolated/
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Color/Form

White powder, Solid

CAS No.

126833-17-8
Record name Fenhexamid
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Record name Cyclohexanecarboxamide, N-(2,3-dichloro-4-hydroxyphenyl)-1-methyl
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Melting Point

153 °C
Record name FENHEXAMID
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fenhexamid Against Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class, highly effective against Botrytis cinerea, the causal agent of gray mold. Its unique mode of action targets a specific enzyme in the ergosterol biosynthesis pathway, differentiating it from many other sterol biosynthesis inhibitors (SBIs). This guide provides a detailed technical overview of this compound's mechanism of action, the molecular basis of resistance in B. cinerea, quantitative efficacy data, and detailed experimental protocols for studying its effects.

Core Mechanism of Action: Inhibition of 3-Ketoreductase

This compound's primary mode of action is the inhibition of the sterol 3-ketoreductase enzyme, encoded by the erg27 gene.[1][2][3][4][5][6] This enzyme plays a crucial role in the C4-demethylation step of the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, responsible for maintaining their structural integrity and fluidity.[2]

By inhibiting 3-ketoreductase, this compound disrupts the conversion of 3-keto sterol precursors to their hydroxylated forms. This leads to two key downstream effects:

  • Depletion of Ergosterol: The lack of functional 3-ketoreductase activity results in a significant reduction in the overall ergosterol content within the fungal cell.

  • Accumulation of Toxic Intermediates: The blockage of the pathway causes the accumulation of 3-keto sterol compounds, such as 4α-methylfecosterone, fecosterone, and episterone.

The combination of ergosterol depletion and the buildup of toxic intermediates compromises the integrity of the fungal cell membrane, leading to impaired hyphal growth and ultimately, cell death. This compound is primarily a preventative fungicide, inhibiting spore germination and mycelial growth.[7]

Signaling Pathway: Ergosterol Biosynthesis

The following diagram illustrates the ergosterol biosynthesis pathway in Botrytis cinerea and highlights the specific step inhibited by this compound.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps FF_MAS 4,4-dimethyl-fecosterol Lanosterol->FF_MAS C14-demethylation Fecosterone Fecosterone (3-keto intermediate) FF_MAS->Fecosterone C4-demethylation (Step 1 & 2) Episterol Episterol Fecosterone->Episterol 3-keto reduction Erg27 3-Ketoreductase (Erg27) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound Inhibition This compound->Inhibition Inhibition->Erg27

This compound inhibits the 3-ketoreductase (Erg27) in the ergosterol biosynthesis pathway.

Molecular Basis of Resistance

Resistance to this compound in Botrytis cinerea is primarily attributed to point mutations within the erg27 gene, which result in amino acid substitutions in the 3-ketoreductase enzyme. These mutations reduce the binding affinity of this compound to its target, thereby diminishing its inhibitory effect.

The most frequently reported and significant mutations conferring high-level resistance are located at codon 412 of the erg27 gene, leading to the following amino acid changes:

  • F412S (Phenylalanine to Serine)

  • F412I (Phenylalanine to Isoleucine)

  • F412V (Phenylalanine to Valine)

Other mutations associated with varying levels of resistance have also been identified at other positions within the erg27 gene, including T63I and F412C.[1][3][4][5]

Quantitative Data on this compound Efficacy

The efficacy of this compound against B. cinerea is typically quantified by determining the half-maximal effective concentration (EC50) or through the use of discriminatory doses in resistance monitoring studies.

Table 1: EC50 Values of this compound against Botrytis cinerea
Isolate TypeEC50 Range (ppm or mg/L)Reference
Sensitive0.02 - < 1[2]
Low Resistance1 - 5[2]
Weak Resistance5 - 10[2]
Moderate Resistance10 - 50[2]
High Resistance> 50[2]
Table 2: Discriminatory Doses for Resistance Phenotyping
Assay TypeDiscriminatory Dose (mg/L)PurposeReference
Conidial Germination1Distinguish sensitive from resistant isolates
Conidial Germination50Identify highly resistant isolates[1]
Mycelial Growth50Phenotyping resistance in mycelial stage[3]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the mechanism of action and resistance to this compound in B. cinerea.

Conidial Germination Assay

This assay is used to determine the effect of this compound on the germination of B. cinerea conidia.

Protocol:

  • Isolate Preparation: Culture B. cinerea isolates on potato dextrose agar (PDA) for 10-14 days under fluorescent light to induce sporulation.

  • Spore Suspension: Flood the culture plates with sterile distilled water and gently scrape the surface with a sterile loop to release conidia. Filter the suspension through sterile glass wool to remove mycelial fragments. Adjust the spore concentration to 4 x 10^5 spores/mL using a hemocytometer.

  • Fungicide Plates: Prepare 1% malt extract agar (MEA) amended with discriminatory doses of this compound (e.g., 1 mg/L and 50 mg/L). A control plate without fungicide should also be prepared.

  • Inoculation: Streak a 40 µL drop of the spore suspension across the surface of the MEA plates.

  • Incubation: Incubate the plates in the dark at 20-22°C for 16-24 hours.

  • Assessment: Using a light microscope, observe at least 100 conidia per plate and determine the percentage of germination. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

Experimental Workflow: Conidial Germination Assay

Conidial_Germination_Workflow cluster_workflow Conidial Germination Assay Workflow Start Start: B. cinerea Culture Spore_Harvest Harvest & Count Spores Start->Spore_Harvest Inoculate Inoculate Plates with Spore Suspension Spore_Harvest->Inoculate Prepare_Plates Prepare MEA Plates (with/without this compound) Prepare_Plates->Inoculate Incubate Incubate at 20-22°C Inoculate->Incubate Microscopy Microscopic Examination Incubate->Microscopy End End: Determine Germination % Microscopy->End

Workflow for assessing this compound's effect on conidial germination.
Mycelial Growth Inhibition Assay

This assay assesses the impact of this compound on the vegetative growth of the fungus.

Protocol:

  • Isolate Culture: Grow B. cinerea isolates on PDA plates for 3-5 days at 20-22°C.

  • Fungicide Media: Prepare PDA or a defined medium like Sisler medium, amended with a range of this compound concentrations (e.g., 0.03, 0.1, 3, 10, 25 ppm).[2] A control medium without fungicide is essential.

  • Inoculation: Using a sterile 5.5 mm cork borer, take a mycelial plug from the edge of an actively growing culture and place it in the center of the fungicide-amended and control plates.

  • Incubation: Incubate the plates in the dark at 22-25°C for 3 days.[2]

  • Measurement: Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value can then be determined using Probit analysis.[2]

Molecular Analysis of the erg27 Gene

This protocol is for identifying mutations in the erg27 gene associated with this compound resistance.

Protocol:

  • DNA Extraction:

    • Grow the B. cinerea isolate in a liquid medium (e.g., potato dextrose broth) for 3-5 days.

    • Harvest the mycelium by filtration and freeze-dry or use fresh.

    • Grind the mycelium in liquid nitrogen and extract genomic DNA using a suitable kit or a standard CTAB protocol.[8]

  • PCR Amplification:

    • Amplify the erg27 gene using primers designed to flank the entire coding sequence.

    • Perform PCR using a high-fidelity DNA polymerase. A typical PCR program would be: 95°C for 3 min, followed by 35-40 cycles of 95°C for 30s, 60°C for 30s, and 68-72°C for 1.5 min, with a final extension at 68-72°C for 5-10 min.[1]

  • Sequencing:

    • Purify the PCR product to remove primers and dNTPs.

    • Sequence the purified PCR product using both forward and reverse primers.

  • Sequence Analysis:

    • Align the obtained sequences with a wild-type (sensitive) erg27 gene sequence to identify any point mutations leading to amino acid substitutions.

Logical Relationship: Resistance Analysis

Resistance_Analysis cluster_logic Logical Flow for Resistance Characterization Phenotype Phenotypic Assay (e.g., Mycelial Growth) Sensitive Sensitive Isolate Phenotype->Sensitive No Growth on Discriminatory Dose Resistant Resistant Isolate Phenotype->Resistant Growth on Discriminatory Dose Genotype Genotypic Analysis (erg27 Sequencing) Resistant->Genotype Correlate Correlate Genotype with Phenotype Wild_Type Wild-Type erg27 Genotype->Wild_Type No Mutation Found Mutation Mutation in erg27 Genotype->Mutation Mutation Detected Mutation->Correlate

Connecting phenotypic resistance to genotypic changes in the erg27 gene.
Detached Fruit Assay

This in vivo assay evaluates the efficacy of this compound in controlling gray mold on fruit.

Protocol:

  • Fruit Preparation: Select healthy, unwounded fruit (e.g., strawberries, grapes). Surface-sterilize the fruit by rinsing with a dilute bleach solution followed by sterile water, and allow them to air dry.

  • Fungicide Application: Spray the fruit with a formulated this compound product at the recommended field rate.[1] A control group should be sprayed with water. Allow the fruit to dry completely.

  • Inoculation: Place a mycelial plug or a drop of a conidial suspension of a known B. cinerea isolate (sensitive or resistant) onto the surface of each fruit.

  • Incubation: Place the inoculated fruit in a humid chamber (e.g., a sealed container with moist paper towels) and incubate at room temperature (20-22°C).

  • Assessment: After 3-5 days, assess the fruit for disease development by measuring the lesion diameter and observing the extent of sporulation.

Conclusion

This compound's specific inhibition of the 3-ketoreductase in the ergosterol biosynthesis pathway provides an effective and targeted mechanism for the control of Botrytis cinerea. Understanding this mechanism, along with the molecular basis of resistance, is critical for the development of sustainable disease management strategies and for guiding future research into novel fungicides. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the interactions between this compound and B. cinerea.

References

A Comprehensive Technical Guide to the Chemical and Physical Properties of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a locally systemic foliar fungicide belonging to the chemical class of hydroxyanilides. It is primarily used to control a range of fungal pathogens, most notably Botrytis cinerea (gray mold) and Monilinia species (brown rot), in a variety of agricultural and horticultural crops. Its mode of action involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for the integrity of fungal cell membranes. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, its mechanism of action, synthesis, and analytical methods, presented with the precision required for research and development professionals.

Chemical and Physical Properties

The chemical and physical properties of this compound are fundamental to understanding its environmental fate, biological activity, and formulation development. These properties have been determined using internationally recognized protocols, including those established by the Organisation for Economic Co-operation and Development (OECD).

Table 1: Chemical Identity of this compound
PropertyValue
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide[1][2]
CAS Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide[2]
CAS Number 126833-17-8[1][2]
Molecular Formula C₁₄H₁₇Cl₂NO₂[1]
Molecular Weight 302.2 g/mol [1]
Chemical Class Hydroxyanilide[3]
Table 2: Physical and Chemical Properties of this compound
PropertyValueMethod Reference
Physical State White to off-white crystalline powder[4][5]Visual Inspection
Melting Point 153 °C[1]EU Method A.1 / OECD Guideline 102
Boiling Point 320 °C[1]OECD Guideline 103
Vapor Pressure 3 x 10⁻⁹ mm Hg (4.0 x 10⁻⁷ Pa) at 20 °C[1]Gas Saturation Method (OECD Guideline 104)
Water Solubility 20 mg/L at 20 °C (pH 5-7)Flask Method (OECD Guideline 105)
Solubility in Organic Solvents (g/L at 20°C) Dichloromethane: 31, Isopropanol: 91, Acetonitrile: 15, Toluene: 5.7, n-Hexane: <0.1Flask Method (OECD Guideline 105)
Partition Coefficient (n-octanol/water) log Kow = 3.51[1]HPLC Method (OECD Guideline 117)
Dissociation Constant (pKa) 7.3[1]Spectrophotometric Method

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the principles of the experimental protocols used to determine the key physical and chemical properties of this compound.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound is determined using the capillary method. A small, finely powdered sample of the substance is packed into a capillary tube, which is then placed in a heated block apparatus. The temperature is gradually increased, and the range from the initial melting (first appearance of liquid) to the final melting (disappearance of the last solid particle) is recorded as the melting range. For a pure substance like this compound, this range is typically narrow.

Vapor Pressure Measurement (OECD Guideline 104)

The low vapor pressure of this compound necessitates a sensitive method for its determination. The gas saturation method is commonly employed. A stream of inert gas (e.g., nitrogen) is passed through or over the substance at a known flow rate and temperature, allowing it to become saturated with the vapor of the substance. The amount of substance transported by the gas is then determined, typically by trapping and subsequent analysis (e.g., by gas chromatography). From this, the vapor pressure can be calculated.

Water Solubility (OECD Guideline 105)

The flask method is a standard procedure for determining the water solubility of chemical substances. An excess amount of this compound is added to a known volume of water in a flask. The mixture is then agitated at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solution is filtered to remove undissolved solid, and the concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (OECD Guideline 117)

The n-octanol/water partition coefficient (log Kow) is a measure of a chemical's lipophilicity. The HPLC method provides a rapid and reliable means of estimating this value. The retention time of this compound on a reversed-phase HPLC column is measured and compared to the retention times of a series of standard substances with known log Kow values. A calibration curve of log (retention time) versus log Kow for the standards allows for the determination of the log Kow of this compound.

Mechanism of Action: Inhibition of Sterol Biosynthesis

This compound's fungicidal activity stems from its ability to disrupt the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3] Specifically, it inhibits the 3-keto reductase enzyme (also known as Erg27), which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[6][7] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the structural integrity and function of the fungal cell membrane, inhibiting germ tube elongation and mycelial growth.[6]

Fenhexamid_Mechanism_of_Action cluster_enzyme Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol C4_Methylsterols C4-Methylsterols Lanosterol->C4_Methylsterols Keto_Intermediates 3-Keto Sterol Intermediates C4_Methylsterols->Keto_Intermediates Demethylation Desmethyl_Sterols Desmethyl Sterols Keto_Intermediates->Desmethyl_Sterols Disrupted_Membrane Disrupted Cell Membrane (Fungicidal Effect) Keto_Intermediates->Disrupted_Membrane Accumulation leads to Ergosterol Ergosterol Desmethyl_Sterols->Ergosterol Cell_Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Cell_Membrane This compound This compound Enzyme 3-Keto Reductase (Erg27) This compound->Enzyme Inhibits

Figure 1: Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process that involves the formation of an amide bond between 1-methylcyclohexanecarboxylic acid chloride and 4-amino-2,3-dichlorophenol.[8]

Fenhexamid_Synthesis Reactant1 1-Methylcyclohexanecarboxylic Acid Chloride Reaction Amide Formation Reaction (Reflux, ~78°C) Reactant1->Reaction Reactant2 4-Amino-2,3-dichlorophenol Reactant2->Reaction Solvent Ethyl Acetate (Solvent) Solvent->Reaction Base Triethylamine (Base) Base->Reaction Neutralizes HCl byproduct Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Purification Steps (e.g., Washing, Recrystallization) Final_Product Pure this compound Purification->Final_Product Crude_Product->Purification Fenhexamid_Analysis_Workflow Sample Sample Homogenization (e.g., Fruit, Vegetable, Tissue) Extraction Extraction with Acetone (Acidified) Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup (e.g., C18 and/or Graphitized Carbon) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Quantification Quantification against Calibration Curve Analysis->Quantification

References

The Synthetic Pathway and Mechanism of Action of Fenhexamid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway of the fungicide fenhexamid, detailing the necessary starting materials and experimental protocols. Additionally, it elucidates its mechanism of action through a detailed examination of the ergosterol biosynthesis pathway, the target of this potent antifungal agent.

Introduction to this compound

This compound, chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide effective against a range of plant pathogenic fungi, most notably Botrytis cinerea (gray mold). Its mode of action involves the inhibition of 3-keto reductase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to disruption of the cell membrane structure and function. Understanding the synthesis and mechanism of this compound is crucial for the development of new and more effective antifungal agents.

The Synthetic Pathway of this compound

The commercial synthesis of this compound is a multi-step process that begins with the preparation of two key intermediates: 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride. These intermediates are then coupled to form the final this compound molecule.

Synthesis of Starting Material: 2,3-Dichloro-4-hydroxyaniline

A common route for the synthesis of 2,3-dichloro-4-hydroxyaniline involves the reduction of 2,3-dichloro-4-phenylazo phenol.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, 2,3-dichloro-4-phenylazo phenol is dissolved in an ethanol solution.

  • Reduction: A reducing agent, such as sodium borohydride, is added to the solution. The reaction is typically carried out at a controlled temperature, for instance, between 0-25°C, for a duration of 2-6 hours.

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature, and the pH is adjusted to 7. The product is then extracted using an organic solvent like ethyl acetate.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is then recrystallized from a suitable solvent, such as toluene, and dried to yield 2,3-dichloro-4-hydroxyaniline.

This method has been reported to achieve a yield of 90% or higher.[1][2]

Synthesis of Starting Material: 1-Methylcyclohexanoyl Chloride

The synthesis of 1-methylcyclohexanoyl chloride starts from 1-methylcyclohexanecarboxylic acid, which can be prepared from 2-methylcyclohexanol. The resulting carboxylic acid is then converted to the acid chloride.

2.2.1. Synthesis of 1-Methylcyclohexanecarboxylic Acid

Experimental Protocol:

  • Reaction Setup: A solution of 2-methylcyclohexanol in formic acid is added dropwise to a vigorously stirred mixture of sulfuric acid and formic acid, maintained at 15-20°C.

  • Reaction: The mixture is stirred for an additional hour at the same temperature.

  • Work-up: The reaction mixture is poured onto crushed ice, and the resulting carboxylic acid is extracted with hexane. The combined hexane extracts are then treated with a potassium hydroxide solution.

  • Isolation: The alkaline aqueous layer is separated, washed with hexane, and then acidified with hydrochloric acid. The liberated 1-methylcyclohexanecarboxylic acid is extracted with hexane.

  • Purification: The hexane is evaporated to yield 1-methylcyclohexanecarboxylic acid.

2.2.2. Conversion to 1-Methylcyclohexanoyl Chloride

Experimental Protocol:

  • Reaction Setup: 1-methylcyclohexanecarboxylic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is often carried out in an inert solvent like dichloromethane (DCM) at room temperature, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[3]

  • Reaction: The reaction mixture is typically stirred for several hours. When using thionyl chloride, the byproducts (SO₂ and HCl) are gaseous and can be easily removed.[4]

  • Purification: The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1-methylcyclohexanoyl chloride, which can be purified by distillation.

Final Synthesis of this compound

The final step in the synthesis of this compound is the amide coupling of 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride.[5][6]

Experimental Protocol (based on Patent CN108689875A):

  • Reaction Setup: 2,3-dichloro-4-hydroxyaniline, 1-methylcyclohexanoyl chloride, and ethyl acetate are charged into a reaction vessel.

  • Reaction: The mixture is heated to reflux (approximately 78°C). Triethylamine is then added dropwise to neutralize the hydrochloric acid formed during the reaction. The reflux is maintained for about 2 hours after the addition of triethylamine is complete.

  • Work-up: The reaction mixture is cooled to 25°C and filtered to remove the triethylamine hydrochloride salt.

  • Purification: The filtrate is treated with activated carbon for decolorization, filtered again, and then water is added. The ethyl acetate is removed by distillation. The resulting suspension is centrifuged, and the solid is dried to obtain the crude this compound.

  • Final Product: The crude product is further purified to achieve the desired purity.

Quantitative Data from Patent CN108689875A:

Reactant/ProductQuantityMolar Mass ( g/mol )Moles (approx.)
2,3-dichloro-4-hydroxyaniline120 kg178.01674.1
1-methylcyclohexanoyl chloride113 kg160.64703.4
Triethylamine72 kg101.19711.5
Ethyl Acetate800 kg88.11-
This compound (Product) 185-188 kg 302.20 612.2 - 622.1
ParameterValue
Yield > 90%
Purity 98%

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[7] Specifically, it targets the enzyme 3-keto reductase (ERG27) , which is involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[8][9]

The ergosterol biosynthesis pathway is a complex, multi-step process that starts from acetyl-CoA. The inhibition of 3-keto reductase by this compound leads to the accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol. This disruption of sterol composition severely impacts the integrity and fluidity of the fungal cell membrane, ultimately leading to cell death.

Visualizing the Synthesis and Mechanism

This compound Synthesis Pathway

Fenhexamid_Synthesis cluster_start1 Starting Material 1 Synthesis cluster_start2 Starting Material 2 Synthesis cluster_final Final Synthesis 2_Methylcyclohexanol 2_Methylcyclohexanol 1_Methylcyclohexanecarboxylic_Acid 1_Methylcyclohexanecarboxylic_Acid 2_Methylcyclohexanol->1_Methylcyclohexanecarboxylic_Acid Formic Acid, H₂SO₄ 1_Methylcyclohexanoyl_Chloride 1_Methylcyclohexanoyl_Chloride 1_Methylcyclohexanecarboxylic_Acid->1_Methylcyclohexanoyl_Chloride SOCl₂ or (COCl)₂ This compound This compound 1_Methylcyclohexanoyl_Chloride->this compound Amide Coupling 2_3_Dichloro_4_phenylazo_phenol 2_3_Dichloro_4_phenylazo_phenol 2_3_Dichloro_4_hydroxyaniline 2_3_Dichloro_4_hydroxyaniline 2_3_Dichloro_4_phenylazo_phenol->2_3_Dichloro_4_hydroxyaniline Reduction (e.g., NaBH₄) 2_3_Dichloro_4_hydroxyaniline->this compound

Caption: Overall synthesis pathway of this compound from starting materials.

Ergosterol Biosynthesis Inhibition by this compound

Ergosterol_Pathway cluster_inhibition Point of Inhibition Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Squalene Squalene Mevalonate Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-Cholesta-8,14,24-trienol 4,4-dimethyl-Cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-Cholesta-8,14,24-trienol 4-alpha-methyl-zymosterol-4-carboxylate 4-alpha-methyl-zymosterol-4-carboxylate 4,4-dimethyl-Cholesta-8,14,24-trienol->4-alpha-methyl-zymosterol-4-carboxylate C4-demethylation (multi-step) 3-keto-4-methyl-zymosterol 3-keto-4-methyl-zymosterol 4-alpha-methyl-zymosterol-4-carboxylate->3-keto-4-methyl-zymosterol Decarboxylation 4-alpha-methyl-fecosterol 4-alpha-methyl-fecosterol 3-keto-4-methyl-zymosterol->4-alpha-methyl-fecosterol 3-keto reductase (ERG27) ... ... 4-alpha-methyl-fecosterol->... Further steps Ergosterol Ergosterol ...->Ergosterol Further steps This compound This compound This compound->3-keto-4-methyl-zymosterol Inhibits

Caption: Simplified ergosterol biosynthesis pathway highlighting the inhibition of 3-keto reductase by this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis of this compound, including experimental protocols and quantitative data for its production. Furthermore, the mechanism of action, centered on the inhibition of the ergosterol biosynthesis pathway, has been clearly illustrated. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, aiding in the understanding of existing antifungal agents and providing a foundation for the design of novel, more effective compounds.

References

comprehensive literature review on fenhexamid fungicide

Author: BenchChem Technical Support Team. Date: December 2025

Fenhexamid is a broad-spectrum, protective fungicide belonging to the chemical class of hydroxyanilides.[1] It is primarily used to control gray mold (Botrytis cinerea) and other fungal pathogens on a variety of crops, including grapes, berries, and ornamental plants.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, synthesis, metabolic pathways, toxicology, and resistance mechanisms.

Chemical Properties and Synthesis

This compound is chemically known as N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide.[4] Its chemical structure is characterized by a dichlorinated hydroxyphenyl group linked to a methylcyclohexanecarboxamide moiety.[4] The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₄H₁₇Cl₂NO₂[5]
Molecular Weight 302.2 g/mol [2][5]
CAS Number 126833-17-8[4][5]
Melting Point 153 °C[2][5]
Boiling Point 320 °C[2]
Vapor Pressure 3 x 10⁻⁹ mm Hg at 20 °C[2]
Log Kow (Octanol-Water Partition Coefficient) 3.51[2]
Water Solubility Moderately soluble[3]
Stability Stable to hydrolysis at pH 5, 7, and 9 (25 °C) for 30 days. Stable at room temperature for 52 weeks.[2]

Synthesis:

The commercial synthesis of this compound involves a multi-step chemical process.[3] The key reaction is the formation of an amide bond between 2,3-dichloro-4-hydroxyaniline and 1-methylcyclohexanoyl chloride in ethyl acetate.[3] Triethylamine is used to neutralize the hydrochloric acid formed during the reaction.[3] The mixture is heated to reflux for approximately two hours, after which the product is isolated by cooling and filtration.[3]

Mechanism of Action

This compound is a sterol biosynthesis inhibitor (SBI) that belongs to the Group 17 fungicides as classified by the Fungicide Resistance Action Committee (FRAC).[6] Its mode of action is unique among SBI fungicides.[6] this compound specifically inhibits the 3-keto reductase enzyme, which is involved in the C-4 demethylation step of ergosterol biosynthesis.[6][7][8] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, inhibiting fungal growth and development.[7] This inhibition prevents the elongation of germ tubes and mycelial growth of susceptible fungi.[2][6]

This compound Mechanism of Action cluster_c4 C-4 Demethylation Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Intermediates Intermediates 4,4-dimethyl-cholesta-8,14,24-trienol->Intermediates C-14 Demethylation Ergosterol Ergosterol Intermediates->Ergosterol C-4 Demethylation Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Intermediate_1 Intermediate_1 3-keto intermediate 3-keto intermediate Intermediate_1->3-keto intermediate Oxidation Intermediate_2 Intermediate_2 3-keto intermediate->Intermediate_2 Reduction 3-keto reductase 3-keto reductase 3-keto reductase->3-keto intermediate This compound This compound This compound->3-keto reductase Inhibits

Caption: Mechanism of action of this compound in the ergosterol biosynthesis pathway.

Metabolism

The metabolic fate of this compound has been studied in both plants and animals. Generally, the parent compound is the major component of the residue.

Animal Metabolism:

In rats and lactating goats, this compound is rapidly absorbed and excreted, primarily in the feces. The metabolism is not extensive, and the parent compound is the main component found in excreta and tissues. The primary metabolic pathway involves hydroxylation of the cyclohexyl ring at the 2-, 3-, and 4-positions, followed by conjugation with glucuronic acid. The major metabolites identified are 4-OH-fenhexamid, this compound glucuronide, and 4-OH-fenhexamid glucuronide. There is no evidence of accumulation in tissues upon repeated administration.

Plant Metabolism:

In plants, the degradation of this compound is also limited. The parent compound constitutes over 80% of the total residue. The metabolic pathways are similar to those in animals and involve hydroxylation of the cyclohexyl ring (at the 2- and 4-positions) followed by conjugation with glucose, or direct glucosylation of the phenolic hydroxyl group of the parent molecule. This compound is not significantly translocated from leaves to fruit.

This compound Metabolism cluster_animal Animal Metabolism cluster_plant Plant Metabolism Fenhexamid_A This compound Hydroxylation_A Hydroxylation (Cyclohexyl Ring) Fenhexamid_A->Hydroxylation_A Conjugation_A Glucuronidation Hydroxylation_A->Conjugation_A Metabolites_A 4-OH-fenhexamid This compound glucuronide 4-OH-fenhexamid glucuronide Conjugation_A->Metabolites_A Excretion_A Excretion (Feces, Urine) Metabolites_A->Excretion_A Fenhexamid_P This compound Hydroxylation_P Hydroxylation (Cyclohexyl Ring) Fenhexamid_P->Hydroxylation_P Conjugation_P Glycosylation Fenhexamid_P->Conjugation_P Direct Hydroxylation_P->Conjugation_P Metabolites_P 2-OH-fenhexamid glucoside 4-OH-fenhexamid glucoside This compound glucoside Conjugation_P->Metabolites_P Residue Residue in Plant Metabolites_P->Residue

Caption: Metabolic pathways of this compound in animals and plants.

Toxicology

The toxicological profile of this compound has been extensively evaluated. It exhibits low acute toxicity.

Table 2: Toxicological Data for this compound

EndpointValueSpeciesReference
Acute Oral LD₅₀ > 2500 mg/kg bwRat
Acute Dermal LD₅₀ > 4000 mg/kg bwRat
Skin Irritation Not an irritantRabbit
Eye Irritation Not an irritantRabbit
Skin Sensitization Not a sensitizerGuinea pig
Genotoxicity Not genotoxic in a range of in vitro and in vivo assays-[2]
Neurotoxicity No evidence of acute neurotoxicityRat
Developmental Toxicity Not teratogenic up to 1000 mg/kg/dayRabbit[2]
Acceptable Daily Intake (ADI) 0.2 mg/kg bw/day-

This compound is not considered to be genotoxic, neurotoxic, or a developmental toxicant at doses that are not maternally toxic.[2] The Acceptable Daily Intake (ADI) for humans is established at 0.2 mg/kg body weight per day, based on a No-Observable-Effect-Level (NOEL) from a one-year chronic dog study and a 100-fold safety factor.

Resistance Mechanisms

Resistance to this compound in Botrytis cinerea has been reported and is a concern for its long-term efficacy.[9] Several resistance phenotypes have been identified, with the most significant being those with modifications to the target site.

  • Target Site Modification: Point mutations in the erg27 gene, which encodes the 3-keto reductase enzyme, are the primary mechanism of resistance.[9][10] These mutations lead to a reduced affinity of this compound for its target enzyme.[10][11] Different amino acid substitutions at various codons of the erg27 gene have been associated with varying levels of resistance.[9]

  • Detoxification: Some resistant phenotypes may involve P450-mediated detoxification of this compound.[8]

  • Efflux Pumps: Over-production of ATP-binding cassette (ABC) transporters can lead to multi-drug resistance, which may include reduced sensitivity to this compound.[8]

This compound Resistance Mechanisms cluster_resistance Resistance Mechanisms This compound This compound Fungal Cell Fungal Cell This compound->Fungal Cell Target Site Modification Target Site Modification Fungal Cell->Target Site Modification Mutation in erg27 gene Detoxification Detoxification Fungal Cell->Detoxification P450-mediated Efflux Pumps Efflux Pumps Fungal Cell->Efflux Pumps Over-expression Reduced this compound Binding Reduced this compound Binding Target Site Modification->Reduced this compound Binding This compound Degradation This compound Degradation Detoxification->this compound Degradation This compound Expulsion This compound Expulsion Efflux Pumps->this compound Expulsion Experimental Workflow for Residue Analysis cluster_purification Purification cluster_analysis Instrumental Analysis Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Solvent Extraction Solvent Extraction Homogenization->Solvent Extraction Purification Purification Solvent Extraction->Purification Instrumental Analysis Instrumental Analysis Purification->Instrumental Analysis Data Analysis Data Analysis Instrumental Analysis->Data Analysis Liquid-Liquid Partitioning Liquid-Liquid Partitioning Column Chromatography Column Chromatography HPLC-ECD/MS-MS HPLC-ECD/MS-MS Voltammetry Voltammetry

References

Fenhexamid's Mode of Action: A Technical Guide to its Role as a Sterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mode of action of fenhexamid, a hydroxyanilide fungicide. It is specifically designed for researchers, scientists, and professionals involved in drug development who require a detailed understanding of its biochemical mechanism, experimental validation, and the molecular basis of resistance.

Executive Summary

This compound is a potent and specific inhibitor of fungal sterol biosynthesis. Its primary mode of action is the inhibition of the 3-keto reductase enzyme, a critical component of the C4-demethylation step in the ergosterol biosynthesis pathway. This targeted inhibition leads to the depletion of ergosterol, an essential component of fungal cell membranes, and the concomitant accumulation of toxic 3-keto sterol intermediates. The disruption of cell membrane integrity and function ultimately results in the inhibition of fungal growth and development. This compound is classified by the Fungicide Resistance Action Committee (FRAC) under Group 17, highlighting its unique target site among sterol biosynthesis inhibitors (SBIs).

Mechanism of Action: Inhibition of 3-Keto Reductase

This compound's fungicidal activity stems from its specific interaction with the 3-keto reductase enzyme, which is encoded by the erg27 gene. This enzyme catalyzes the reduction of a 3-keto group to a 3-hydroxyl group during the C4-demethylation of sterol precursors. By inhibiting this crucial step, this compound effectively blocks the ergosterol biosynthesis pathway.

The inhibition of 3-keto reductase by this compound leads to two primary consequences for the fungal cell:

  • Ergosterol Depletion: Ergosterol is vital for maintaining the fluidity, permeability, and integrity of fungal cell membranes. Its depletion compromises these functions, leading to impaired cell growth and proliferation.

  • Accumulation of 3-Keto Sterols: The blockage of the pathway causes the accumulation of upstream 3-keto sterol intermediates, such as 4-alpha-methylfecosterone, fecosterone, and episterone.[1][2][3] These compounds are toxic to the fungal cell and further contribute to the disruption of cellular processes.

Ergosterol Biosynthesis Pathway and this compound's Target

The following diagram illustrates the ergosterol biosynthesis pathway, highlighting the specific step inhibited by this compound.

Ergosterol_Biosynthesis cluster_products Accumulated Products Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol C14-demethylase 4-alpha-methyl-zymosterol 4-alpha-methyl-zymosterol 4,4-dimethyl-zymosterol->4-alpha-methyl-zymosterol C4-methyl oxidase 3-keto-4-methyl-zymosterol 3-keto-4-methyl-zymosterol 4-alpha-methyl-zymosterol->3-keto-4-methyl-zymosterol C4-decarboxylase Zymosterol Zymosterol 3-keto-4-methyl-zymosterol->Zymosterol 3-keto reductase (Erg27) 4-alpha-methylfecosterone 4-alpha-methylfecosterone Fecosterol Fecosterol Zymosterol->Fecosterol Further modifications Episterol Episterol Fecosterol->Episterol Further modifications Ergosterol Ergosterol Episterol->Ergosterol Further modifications This compound This compound This compound->3-keto-4-methyl-zymosterol Inhibition Fecosterone Fecosterone Episterone Episterone

Ergosterol biosynthesis pathway showing this compound's inhibition of 3-keto reductase.

Quantitative Data on this compound Efficacy

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, including the half-maximal effective concentration (EC50) for fungal growth inhibition and the half-maximal inhibitory concentration (IC50) for its target enzyme.

Organism Parameter Value Reference
Botrytis cinereaEC50 (Mycelial Growth)0.02 - 4.21 µg/mL[4][5]
Botrytis cinereaIC50 (3-keto reductase)3 µM[6]

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

Isolate Type Mutation in erg27 Gene Resistance Level EC50 (µg/mL) Reference
SensitiveWild-typeSensitive< 1[5]
Low Resistance-Low1 - 5[5]
High ResistanceF412S, F412I, F412C, T63IHigh> 50[7][8]

Table 2: this compound Resistance in Botrytis cinerea Isolates

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of this compound.

Determination of EC50 for Mycelial Growth Inhibition

This protocol outlines the procedure for determining the concentration of this compound that inhibits the mycelial growth of Botrytis cinerea by 50%.

Materials:

  • Botrytis cinerea isolates (sensitive and resistant strains)

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in acetone or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (20-25°C)

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the molten PDA to 45-50°C in a water bath.

    • Prepare a serial dilution of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not exceed 1% (v/v).

    • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Culture the Botrytis cinerea isolates on PDA plates for 5-7 days.

    • Using a sterile cork borer, take mycelial plugs from the actively growing edge of the fungal colony.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation and Data Collection:

    • Incubate the plates at 20-25°C in the dark for 3-5 days.

    • Measure the diameter of the fungal colony in two perpendicular directions.

    • Calculate the average colony diameter for each treatment.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the control (no fungicide).

    • Plot the percentage of inhibition against the log-transformed fungicide concentration.

    • Use probit analysis or a similar statistical method to determine the EC50 value.[4][5]

Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of sterols from fungal mycelium to observe the effects of this compound treatment.[9][10][11]

Materials:

  • Fungal mycelium (treated with this compound and control)

  • Saponification solution (e.g., 60% (w/v) KOH in water and ethanol)

  • Hexane

  • Internal standard (e.g., cholesterol or epicoprostanol)

  • Derivatization agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelium by filtration and freeze-dry.

    • Weigh a known amount of dried mycelium.

  • Saponification and Extraction:

    • Add the saponification solution and the internal standard to the mycelium.

    • Heat the mixture at 80°C for 1-2 hours to saponify the lipids.

    • After cooling, extract the non-saponifiable lipids (containing sterols) with hexane.

    • Repeat the extraction step three times and pool the hexane fractions.

    • Evaporate the hexane under a stream of nitrogen.

  • Derivatization:

    • Add the derivatization agent to the dried lipid extract to convert the sterols into their more volatile trimethylsilyl (TMS) ethers.

    • Incubate at 60-70°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use a temperature program that allows for the separation of different sterol compounds.

    • Identify the sterols based on their retention times and mass spectra by comparison with known standards and library data.

    • Quantify the amount of each sterol relative to the internal standard.

Microsomal 3-Keto Reductase Assay

This protocol provides a general framework for assaying the activity of the 3-keto reductase enzyme in fungal microsomes and its inhibition by this compound. A specific protocol for B. cinerea would need further optimization.

Materials:

  • Fungal mycelium

  • Microsome extraction buffer (e.g., phosphate buffer with sucrose, EDTA, and DTT)

  • NADPH (cofactor)

  • Substrate (a suitable 3-keto sterol)

  • This compound solutions of varying concentrations

  • Spectrophotometer or HPLC system for product detection

Procedure:

  • Microsome Preparation:

    • Grind frozen fungal mycelium to a fine powder in liquid nitrogen.

    • Homogenize the powder in ice-cold extraction buffer.

    • Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Prepare a reaction mixture containing the microsomal preparation, buffer, and NADPH.

    • Add different concentrations of this compound to the reaction mixtures (and a solvent control).

    • Pre-incubate the mixtures for a short period.

    • Initiate the reaction by adding the 3-keto sterol substrate.

    • Incubate at an optimal temperature for a defined period.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a solvent).

    • Measure the formation of the 3-hydroxyl product. This can be done by monitoring the decrease in NADPH absorbance at 340 nm or by quantifying the product using HPLC.

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.

Visualizations of Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathway and a general experimental workflow for studying this compound's mode of action.

Signaling Pathway of this compound Action

Fenhexamid_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_consequences Cellular Consequences Precursors Precursors 3-Keto Sterols 3-Keto Sterols Precursors->3-Keto Sterols Ergosterol Ergosterol 3-Keto Sterols->Ergosterol Accumulation of\n3-Keto Sterols Accumulation of 3-Keto Sterols Ergosterol Depletion Ergosterol Depletion This compound This compound 3-Keto Reductase (Erg27) 3-Keto Reductase (Erg27) This compound->3-Keto Reductase (Erg27) Inhibition 3-Keto Reductase (Erg27)->3-Keto Sterols Catalyzes reduction of Disrupted Cell\nMembrane Integrity Disrupted Cell Membrane Integrity Ergosterol Depletion->Disrupted Cell\nMembrane Integrity Accumulation of\n3-Keto Sterols->Disrupted Cell\nMembrane Integrity Fungal Growth\nInhibition Fungal Growth Inhibition Disrupted Cell\nMembrane Integrity->Fungal Growth\nInhibition

Signaling cascade of this compound's inhibitory action on ergosterol biosynthesis.
Experimental Workflow for Mode of Action Study

Experimental_Workflow cluster_0 Initial Screening cluster_1 Biochemical Analysis cluster_2 Enzymatic Assay cluster_3 Molecular Analysis Fungal Culture Fungal Culture EC50 Determination EC50 Determination Fungal Culture->EC50 Determination Treat with This compound Fungal Mycelium Fungal Mycelium Fungal Culture->Fungal Mycelium Treated Mycelium Treated Mycelium EC50 Determination->Treated Mycelium Resistant Isolates Resistant Isolates EC50 Determination->Resistant Isolates Sterol Extraction Sterol Extraction Treated Mycelium->Sterol Extraction GC-MS Analysis GC-MS Analysis Sterol Extraction->GC-MS Analysis Sterol Profile Sterol Profile GC-MS Analysis->Sterol Profile Microsome Isolation Microsome Isolation Fungal Mycelium->Microsome Isolation 3-Keto Reductase Assay 3-Keto Reductase Assay Microsome Isolation->3-Keto Reductase Assay IC50 Determination IC50 Determination 3-Keto Reductase Assay->IC50 Determination DNA Extraction DNA Extraction Resistant Isolates->DNA Extraction erg27 Gene Sequencing erg27 Gene Sequencing DNA Extraction->erg27 Gene Sequencing Mutation Analysis Mutation Analysis erg27 Gene Sequencing->Mutation Analysis

Experimental workflow for investigating this compound's mode of action.

Resistance to this compound

Resistance to this compound in fungal populations, particularly in Botrytis cinerea, is primarily associated with mutations in the erg27 gene, which encodes the target 3-keto reductase enzyme. These mutations lead to amino acid substitutions that reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect.

Several key mutations have been identified in resistant field isolates, with the most common ones affecting the phenylalanine residue at position 412 (F412S, F412I, F412V) and the threonine residue at position 63 (T63I).[7][8] The presence of these mutations is strongly correlated with high levels of resistance to this compound. Monitoring for these specific mutations can be a valuable tool in resistance management strategies.

Conclusion

This compound's mode of action as a specific inhibitor of the 3-keto reductase in the ergosterol biosynthesis pathway provides a targeted and effective means of controlling fungal pathogens like Botrytis cinerea. A thorough understanding of its biochemical mechanism, coupled with robust experimental validation and knowledge of resistance mechanisms, is crucial for its sustainable use in agriculture and for the development of new antifungal agents with similar modes of action. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field.

References

An In-depth Technical Guide to Fenhexamid's Fungicidal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a locally systemic, protectant fungicide belonging to the chemical class of hydroxyanilides. It is highly effective against a specific spectrum of plant-pathogenic fungi, primarily targeting grey mold (Botrytis cinerea), brown rot (Monilinia spp.), and Sclerotinia stem rot (Sclerotinia sclerotiorum) in a variety of crops.[1][2][3] Its mode of action involves the inhibition of the 3-keto reductase enzyme, a key component in the C-4 demethylation step of the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of sterol production leads to impaired fungal cell membrane integrity and ultimately inhibits mycelial growth and germ tube elongation.[1] This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, presenting quantitative efficacy data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Fungicidal Spectrum of Activity: Quantitative Data

The efficacy of this compound against a range of fungal pathogens has been determined through various in vitro studies. The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of this compound's fungicidal activity.

Fungal SpeciesEC50 (µg/mL)Resistance LevelReference(s)
Botrytis cinerea0.02 - 4.21Sensitive to Low Resistance[5][6]
Botrytis cinerea0.36 (mean)Baseline Sensitivity[7]
Botrytis cinerea<0.01 - 3-[8]
Botrytis cinerea0.0024 - 0.051 (µM)Germ-tube elongation[9]
Botrytis cinerea0.009 - 4.98 (µM)Mycelial growth[9]
Fungal SpeciesMycelial Growth Inhibition (%) at various concentrations (µg/mL)Reference(s)
Sclerotinia minor1 - 16% at 0.01 µg/mL[10]
Sclerotinia sclerotiorum0 - 12% at 0.01 µg/mL[10]
Sclerotinia sclerotiorum77 - 100% at 1.0 µg/mL[10][11]
Fungal SpeciesMIC (µg/mL)Reference(s)
Monilinia fructicola-[12][13][14]
Monilinia laxa-[1][14]
Monilinia fructigena-[1][14]

Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and methodologies used. The provided ranges reflect the observed variability in sensitivity to this compound. Data for Monilinia spp. was less quantitatively specific in the provided search results.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, it inhibits the 3-keto reductase enzyme (encoded by the ERG27 gene), which is involved in the C-4 demethylation of sterols.[4] This inhibition leads to an accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane.

Ergosterol Biosynthesis Inhibition by this compound cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Action cluster_outcome Result Acetyl-CoA Acetyl-CoA Mevalonate_Pathway Mevalonate_Pathway Acetyl-CoA->Mevalonate_Pathway Multiple Steps Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol C-14 demethylation 4-methyl-zymosterone 4-methyl-zymosterone 4,4-dimethyl-zymosterol->4-methyl-zymosterone Erg25 (C-4 methyl oxidase) Zymosterone Zymosterone 4-methyl-zymosterone->Zymosterone Erg26 (C-4 decarboxylase) Fecosterol Fecosterol Zymosterone->Fecosterol Erg27 (3-keto reductase) NADPH -> NADP+ Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic 3-keto Sterol Accumulation Episterol Episterol Fecosterol->Episterol Multiple Steps Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps This compound This compound This compound->Zymosterone Inhibits 3-keto reductase Membrane_Disruption Fungal Cell Membrane Disruption & Dysfunction Ergosterol_Depletion->Membrane_Disruption Leads to Toxic_Sterol_Accumulation->Membrane_Disruption Leads to Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare B. cinerea culture on PDA C Prepare fungicide-amended PDA plates A->C B Prepare this compound stock solution and serial dilutions B->C D Inoculate plates with mycelial plugs C->D E Incubate at 20-25°C for 3-5 days D->E F Measure colony diameters E->F G Calculate percent inhibition F->G H Determine EC50 via probit analysis G->H Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare M. fructicola spore suspension C Inoculate wells with spore suspension A->C B Prepare serial dilutions of this compound in 96-well plate B->C D Incubate at 20-25°C for 48-72 hours C->D E Visually assess fungal growth D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

References

Fenhexamid Degradation in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the fungicide fenhexamid in soil and aqueous environments. It synthesizes key findings on the biotic and abiotic mechanisms that govern its environmental fate, presents quantitative data on degradation rates, and outlines typical experimental protocols for its study.

Introduction

This compound, N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, is a hydroxyanilide fungicide widely used to control Botrytis cinerea (gray mold) and other fungal pathogens on a variety of crops.[1] Understanding its degradation pathways in soil and water is crucial for assessing its environmental persistence, potential for off-site transport, and overall ecological risk. This document details the primary degradation mechanisms, identifies major metabolites, and provides a summary of degradation kinetics.

Degradation in Soil

The primary route of this compound degradation in soil is through microbial metabolism. In the absence of microbial activity, this compound is notably stable.[2] The rate and extent of degradation are significantly influenced by soil properties and microbial community composition.

Biotic Degradation Pathway

Microbial activity is the key driver of this compound dissipation in soil.[2] Studies have shown that with a healthy microbial population, the half-life (DT50) of this compound can be as short as one day.[2][3] One identified bacterial species capable of metabolizing this compound is Bacillus megaterium, which hydroxylates the cyclohexane ring.[2] Repeated applications of this compound can lead to an adaptation of the soil microbial community, resulting in accelerated degradation of the fungicide.[4][5] The application of this compound has been observed to increase the copy numbers of genes encoding for dioxygenases, which are involved in the degradation of aromatic compounds.[4][5]

Influence of Soil Properties

Soil organic matter plays a significant role in the degradation of this compound. Higher organic matter content generally promotes microbial activity, which in turn enhances the breakdown of the fungicide.[6][7] this compound exhibits a high affinity for humic acids.[2] Soil moisture also impacts degradation rates, with studies showing that humidities of 25% and 50% of the water holding capacity (WHC) have a similar influence on the degradation rate.[2]

Quantitative Degradation Data in Soil

The following table summarizes the degradation half-life (DT50) of this compound in soil under various conditions.

ConditionDT50 (days)Reference
Aerobic, laboratory, with microbial activity~1[2][3]
Aerobic, laboratory, sterile conditionsStable[2][5]
Aerobic, various soils (FOMC model)0.16 - 5.6[8]

Degradation in Water

In aquatic environments, this compound degradation is primarily governed by abiotic processes, particularly photolysis. While the compound is stable to hydrolysis across a range of environmental pH values, it is susceptible to breakdown by sunlight.[3][9] Biodegradation also contributes to its dissipation in water, albeit typically at a slower rate than in soil.

Abiotic Degradation: Photolysis and Hydrolysis

This compound is stable to hydrolysis at pH 5, 7, and 9 for at least 30 days at 25°C.[3][9] Therefore, hydrolytic processes are not considered a significant degradation pathway in the environment.[9]

Photolysis, however, is a major route of degradation in water. The rate of photolytic degradation is highly dependent on the pH of the water, with degradation occurring more rapidly in alkaline conditions.[10] The experimental photolytic half-life in a sterile aqueous buffered solution has been reported to be as short as 1.0 hour.[9]

Biotic Degradation in Aquatic Systems

Biodegradation of this compound also occurs in aquatic environments, with reported half-lives ranging from 14 to 24 days in laboratory aerobic aquatic systems.[3] In water-sediment systems, dissipation half-lives in the water phase have been observed to be between 31.3 and 75.9 days under various aerobic and anaerobic conditions.[2][10]

Degradation Products in Water

The primary transformation products of this compound in water result from photolytic degradation and include:

  • Hydroxyl and keto-derivatives: Formed through the non-selective attack of hydroxyl radicals.[11]

  • Cleavage products: Resulting from the breaking of the amide and NH-dichlorophenol bonds.[11]

  • Benzoxazole intermediates: Formed via intramolecular photocyclization and cleavage of a halogen-carbon bond.[9][11]

  • Dechlorinated and hydroxylated forms: These are major photolytic degradation products, with eventual mineralization to CO2.[3]

Quantitative Degradation Data in Water

The following tables summarize quantitative data on this compound degradation in aqueous systems.

Table 1: Degradation of this compound in Sterile Buffer Solutions after 101 Days

pH% DegradedReference
44[2]
712[2]
923[2]

Table 2: Photodegradation Rate Constants of this compound at Different pH Values

pHRate Constant (k) (h⁻¹)Reference
5.02.11 x 10⁻²[10]
6.64.47 x 10⁻²[10]
7.36.11 x 10⁻¹[10]
9.01.69[10]

Table 3: Dissipation Half-Lives (DT50) of this compound in Water-Sediment Systems

Microcosm ConditionDT50 in Water (days)Reference
High-sediment, aerobic43.8[2][10]
High-sediment, anaerobic75.9[2][10]
Low-sediment, aerobic31.3[2][10]
Low-sediment, anaerobic37.2[2][10]

Visualizing the Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of this compound in soil and water.

Fenhexamid_Degradation_Soil This compound This compound Hydroxylated_this compound 4-hydroxy-fenhexamid This compound->Hydroxylated_this compound Microbial Hydroxylation (e.g., Bacillus megaterium) Further_Degradation Further Degradation Products Hydroxylated_this compound->Further_Degradation Microbial Metabolism CO2 CO2 Further_Degradation->CO2 Mineralization Fenhexamid_Degradation_Water cluster_photolysis Photolysis (Abiotic) This compound This compound Hydroxylated_Keto_Derivatives Hydroxylated and Keto-Derivatives This compound->Hydroxylated_Keto_Derivatives OH radical attack Cleavage_Products Amide and NH-Dichlorophenol Cleavage Products This compound->Cleavage_Products Benzoxazole_Intermediate Benzoxazole Intermediate This compound->Benzoxazole_Intermediate Intramolecular photocyclization CO2 CO2 (Mineralization) Hydroxylated_Keto_Derivatives->CO2 Cleavage_Products->CO2 Dechlorinated_Hydroxylated_Forms Dechlorinated and Hydroxylated Forms Benzoxazole_Intermediate->Dechlorinated_Hydroxylated_Forms Dechlorinated_Hydroxylated_Forms->CO2 Experimental_Workflow_Soil start Soil Collection and Preparation spiking Spiking with this compound start->spiking incubation Incubation (Controlled Temperature & Moisture) spiking->incubation sampling Time-course Sampling incubation->sampling extraction Solvent Extraction sampling->extraction cleanup Extract Cleanup (SPE) extraction->cleanup analysis Analysis (HPLC or LC-MS/MS) cleanup->analysis end Data Interpretation (DT50, Metabolites) analysis->end

References

A Toxicological Profile of Fenhexamid and its Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the toxicological profile of fenhexamid, a hydroxyanilide fungicide. It is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of its toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and neurotoxicity. The document summarizes key quantitative data in tabular format, outlines experimental methodologies for pivotal studies, and includes visualizations of metabolic and signaling pathways.

Introduction

This compound (IUPAC name: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide) is a locally systemic, protectant fungicide used to control Botrytis cinerea (gray mold) and other fungal pathogens on a variety of fruits, vegetables, and ornamental plants.[1] It belongs to the chemical class of hydroxyanilides.[2] The primary mechanism of fungicidal action is the inhibition of 3-ketoreductase, an enzyme involved in the C4-demethylation step of ergosterol biosynthesis, which is crucial for fungal cell membrane structure and function.[3][4][5] This guide details the toxicological evaluation of this compound and its metabolites in various non-target organisms.

Chemical Identity:

  • Common Name: this compound[6]

  • CAS Number: 126833-17-8[6]

  • Molecular Formula: C₁₄H₁₇Cl₂NO₂[6]

  • Molecular Weight: 302.2 g/mol [6]

  • Synonyms: KBR 2738, Elevate, Teldor, Decree[1]

Toxicokinetics and Metabolism

Studies in animal models, primarily rats, indicate that this compound is rapidly absorbed and excreted.

2.1 Absorption, Distribution, Metabolism, and Excretion (ADME)

  • Absorption: Following oral administration in rats, this compound is rapidly and extensively absorbed from the gastrointestinal tract, with over 97% of the dose being absorbed.[7] Plasma concentrations peak within 5 to 90 minutes, depending on the dose.[7]

  • Distribution: After 48 hours, remaining radioactivity is primarily located in the gastrointestinal tract, with minimal distribution to other tissues.[7]

  • Metabolism: this compound is metabolized in animals, with major metabolites including 4-hydroxythis compound and its glucuronide conjugate.[7] In goats, the primary residues found in tissues and milk were the parent compound, 4-OH this compound, this compound glucuronide, and 4-OH this compound glucuronide.[7] Plant metabolism studies also show hydroxylation followed by conjugation.[8]

  • Excretion: Excretion is rapid, with more than 96% of the administered dose eliminated within 48 hours.[7] The primary route of excretion is via the feces, containing mostly the unchanged parent compound, with a smaller portion excreted in the urine, mainly as the glucuronide metabolite.[1][7] There is no evidence of bioaccumulation, even after repeated administration.[7]

Table 1: Summary of Toxicokinetic Properties of this compound in Rats

Parameter Finding Reference
Absorption >97% of oral dose absorbed [7]
Time to Peak Plasma 5-90 minutes [7]
Excretion >96% excreted within 48 hours [7]
Primary Route Feces (mostly unchanged) [1][7]
Secondary Route Urine (mostly as glucuronide) [1][7]

| Accumulation | No evidence of accumulation |[7] |

parent This compound (Oral Intake) absorption GI Tract Absorption parent->absorption circulation Systemic Circulation absorption->circulation metabolism Metabolism (e.g., Liver) - Hydroxylation - Glucuronidation circulation->metabolism excretion_feces Fecal Excretion (Mainly Unchanged this compound) circulation->excretion_feces >90% metabolites Metabolites (4-OH-fenhexamid, Glucuronides) metabolism->metabolites excretion_urine Renal Excretion (Mainly Metabolites) metabolites->excretion_urine <10%

Caption: General workflow of this compound toxicokinetics in mammals.

Toxicological Profile

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes. The primary effects observed after repeated dosing are related to hematological changes in dogs and effects on the kidney and liver in rodents.

3.1 Acute Toxicity this compound has a low order of acute toxicity. It is not a skin or eye irritant and is not a dermal sensitizer.[9][10]

Table 2: Acute Toxicity of this compound

Study Type Species Result Reference
Oral LD₅₀ Rat >5,000 mg/kg bw [9]
Dermal LD₅₀ Rat >5,000 mg/kg bw [9]
Inhalation LC₅₀ (4-hr) Rat >5.06 mg/L [9]
Skin Irritation Rabbit Not an irritant [7][9]
Eye Irritation Rabbit Not an irritant [7][9]

| Dermal Sensitization | Guinea Pig | Not a sensitizer |[7][9] |

3.2 Subchronic and Chronic Toxicity Repeated oral administration of this compound has been evaluated in multiple species.

Table 3: Summary of Repeated Dose Toxicity Studies

Species Duration NOAEL Key Findings at LOAEL Reference
Rat 2-year 500 ppm (~28 mg/kg/day) Decreased body weights, effects on kidney weights. [9]
Mouse 2-year 800 ppm (~247 mg/kg/day) Decreased body weights, increased food consumption. [9]

| Dog | 1-year | 500 ppm (17 mg/kg/day) | Decreased red blood cells, hemoglobin, and hematocrit; increased Heinz bodies. |[7][9] |

3.3 Genotoxicity this compound has been tested in a comprehensive battery of in vitro and in vivo genotoxicity assays, all of which were negative.[7]

Table 4: Genotoxicity Profile of this compound

Assay System Result Reference
Ames Test S. typhimurium & E. coli Negative [7]
Unscheduled DNA Synthesis Rat Hepatocytes (in vitro) Negative [7]
Chromosome Aberration Chinese Hamster Ovary (CHO) cells Negative [7]
Gene Mutation Chinese Hamster V79 cells (in vitro) Negative [7]

| Micronucleus Test | Mouse (in vivo) | Negative |[7] |

3.4 Carcinogenicity Based on the lack of evidence of carcinogenicity in long-term studies in both rats and mice and the negative genotoxicity profile, this compound is classified as "not likely to be a human carcinogen".[9][10][11]

Table 5: Carcinogenicity Studies of this compound

Species Duration Doses Tested Result Reference
Rat 2 years Up to 20,000 ppm (~1,280 mg/kg/day) No evidence of carcinogenicity [7][9]

| Mouse | 2 years | Up to 7,000 ppm (~2,355 mg/kg/day) | No evidence of carcinogenicity |[7][9] |

3.5 Reproductive and Developmental Toxicity this compound is not considered a reproductive or developmental toxicant. No teratogenic effects were observed, and developmental effects were only seen at doses that also caused maternal toxicity.[9] There is no evidence of increased susceptibility in offspring.[10][11]

Table 6: Reproductive and Developmental Toxicity of this compound

Study Type Species NOAEL Key Findings Reference
2-Generation Reproduction Rat Reproductive: 20,000 ppmPup: 25 mg/kg/day Decreased pup body weights observed in the presence of parental toxicity. [7][9]
Developmental Rat 1,000 mg/kg/day No malformations or teratogenicity. [7][9]

| Developmental | Rabbit | Maternal: 100 mg/kg/dayDevelopmental: 300 mg/kg/day | No teratogenicity. Decreased fetal body weight and delayed ossification at maternally toxic doses. |[1][7][9] |

3.6 Neurotoxicity The neurotoxic potential of this compound is low. An acute neurotoxicity study in rats found no evidence of significant neurotoxic effects.[7] A marginally decreased body temperature was observed in males at a very high dose (2,000 mg/kg), but this was not considered biologically significant.[9][10]

Table 7: Neurotoxicity Study of this compound

Study Type Species NOAEL Key Findings Reference

| Acute Neurotoxicity | Rat | Male: 630 mg/kgFemale: 2,000 mg/kg | No evidence of neurotoxicity. Marginally decreased body temperature in males at 2,000 mg/kg. |[9] |

Mechanistic Toxicology and Signaling Pathways

While this compound's primary mechanism of action is specific to fungal ergosterol biosynthesis, some in vitro studies have suggested potential interactions with mammalian signaling pathways, particularly endocrine pathways.

4.1 Endocrine Disruption Potential Several in vitro studies have investigated the potential for this compound to interact with hormone receptors:

  • Anti-androgenic Activity: this compound has been shown to act as an anti-androgen in an androgen receptor reporter assay in human breast cancer cells.[1][12]

  • Estrogenic Activity: It has demonstrated estrogen receptor α (ERα) agonist activity in a yeast reporter assay.[12] Subsequent studies in human breast and ovarian cancer cell lines suggest that this compound can promote cell proliferation and migration through an estrogen receptor-dependent pathway.[12][13]

  • Gene Expression: In breast cancer cells, this compound was found to increase the expression of miR-21, which has downstream antiestrogenic activity.[1]

It is important to note that these are in vitro findings, and their relevance to in vivo effects in whole organisms has not been established. The comprehensive in vivo toxicology database does not indicate that endocrine disruption is a primary mode of toxicity.

fen This compound er Estrogen Receptor (ER) fen->er Agonist pi3k PI3K Signaling Pathway er->pi3k Activates vegf ↑ VEGF Expression pi3k->vegf sox2 ↑ SOX2 Expression pi3k->sox2 angiogenesis Angiogenesis vegf->angiogenesis migration Cell Migration sox2->migration

Caption: Proposed pathway of this compound in ER+ breast cancer cells (in vitro).[13]

Experimental Methodologies

The toxicological database for this compound is extensive.[7] The methodologies summarized below are representative of the key studies used for risk assessment.

5.1 Chronic Toxicity / Carcinogenicity Bioassay (Rat)

  • Test System: Sprague-Dawley rats (50/sex/dose).

  • Route of Administration: Dietary admixture.

  • Dose Levels: 0, 500, 5,000, or 20,000 ppm (equivalent to 0, 28, 292, or 1,280 mg/kg/day for males and 0, 40, 415, or 2,067 mg/kg/day for females).[9]

  • Duration: 24 months.[9]

  • Key Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathology to assess for non-neoplastic and neoplastic lesions.

5.2 Developmental Toxicity Study (Rabbit)

  • Test System: Female rabbits (16 per group).[1][9]

  • Route of Administration: Oral gavage.[1][9]

  • Dose Levels: 0, 100, 300, or 1,000 mg/kg/day.[1][9]

  • Duration: Gestation days 6 through 18.[1][9]

  • Key Endpoints: Maternal (mortality, clinical signs, body weight, food consumption, caesarean-section observations) and Fetal (number of corpora lutea, implantations, resorptions, live/dead fetuses, fetal body weight, sex ratio, external, visceral, and skeletal examinations for malformations and variations).

cluster_F0 F0 Generation cluster_F1 F1 Generation phase phase action action endpoint endpoint F0_acclimate Acclimation F0_premate Premating (10 weeks) Dosing via Diet F0_acclimate->F0_premate F0_mate Mating F0_premate->F0_mate F0_gest_lact Gestation & Lactation F0_mate->F0_gest_lact F1_select Select F1 Pups for F1 Generation F0_gest_lact->F1_select F1_grow Growth to Maturity Dosing via Diet F1_select->F1_grow F1_mate Mating F1_grow->F1_mate F1_gest_lact Gestation & Lactation F1_mate->F1_gest_lact F2_necropsy Evaluate F2 Pups (Necropsy) F1_gest_lact->F2_necropsy

Caption: Generalized experimental workflow for a 2-generation study.[9]

Conclusion

The toxicological profile of this compound is well-characterized. It demonstrates low acute toxicity and is not genotoxic or carcinogenic. Repeated exposure in animal studies identifies the hematopoietic system (dog) and kidney (rat) as target organs, but only at doses significantly higher than potential human exposure levels. This compound is not a reproductive or developmental toxicant, with effects on offspring occurring only at maternally toxic doses. While some in vitro data suggest a potential for endocrine interaction, this has not been substantiated by in vivo studies. Overall, when used according to regulatory guidelines, this compound presents a low toxicological risk to human health.

References

The Impact of Fenhexamid on Fungal Ergosterol Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenhexamid is a locally systemic, protectant fungicide belonging to the hydroxyanilide chemical class, primarily utilized for the control of Botrytis cinerea, the causal agent of gray mold, on a variety of crops.[1] Its mode of action is the specific inhibition of the 3-keto reductase enzyme, a critical component of the fungal ergosterol biosynthesis pathway.[2] This inhibition leads to a depletion of ergosterol, an essential molecule for fungal cell membrane integrity and function, and a concomitant accumulation of toxic 3-keto sterol precursors.[3][4] This technical guide provides an in-depth analysis of this compound's mechanism of action, presents quantitative data on its efficacy and the development of resistance, details experimental protocols for its study, and visualizes the key pathways and workflows involved.

Mechanism of Action: Inhibition of 3-Keto Reductase

This compound's primary antifungal activity stems from its targeted disruption of ergosterol biosynthesis.[2] Unlike other sterol biosynthesis inhibitors (SBIs) that target enzymes such as 14α-demethylase or squalene epoxidase, this compound specifically inhibits the 3-keto reductase enzyme.[5] This enzyme, encoded by the erg27 gene, is responsible for the reduction of a 3-keto group to a 3-hydroxyl group at the C-4 demethylation stage of the ergosterol pathway.[6][7]

The inhibition of 3-keto reductase by this compound leads to two significant downstream consequences for the fungal cell:

  • Ergosterol Depletion: The blockage of the biosynthetic pathway results in a significant reduction in the cellular concentration of ergosterol. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2]

  • Accumulation of Toxic Precursors: The enzymatic block leads to the accumulation of upstream 3-keto sterol intermediates, such as 4α-methylfecosterone, fecosterone, and episterone.[3][8] These precursors are unable to be further metabolized and their buildup within the cell is believed to contribute to the overall fungitoxic effect.

This specific mode of action makes this compound a valuable tool in fungicide resistance management, as it does not exhibit cross-resistance with other classes of SBIs.

Quantitative Data

The efficacy of this compound and the impact of resistance can be quantified through various experimental measures. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

Isolate TypeParameterValueReference
Wild-Type (Sensitive)Mycelial Growth MIC2.5 µg/mL[9]
Wild-Type (Sensitive)EC50 (Mycelial Growth)< 1 ppm[10]
Low ResistanceEC50 (Mycelial Growth)1 to 5 ppm[10]
High Resistance (F412S mutation)EC50 (Mycelial Growth)> 50 ppm[10]

Table 2: Impact of this compound on Sterol Composition in Botryotinia fuckeliana

TreatmentCompoundEffectReference
This compoundErgosterolReduced[3]
This compound4α-methylfecosteroneAccumulated[3]
This compoundFecosteroneAccumulated[3]
This compoundEpisteroneAccumulated[3]

Table 3: this compound Resistance in Botrytis cinerea Field Isolates

RegionYear(s)Total IsolatesResistant Isolates (%)Predominant MutationReference
Carolinas (USA)Not Specified21416.8F412S[11]
Michigan (USA)2014 & 2018240Increased from 2014 to 2018F412S, F412I, F412V[12]
Chile2015-2016Not Specified92F412I, F412S[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on fungal ergosterol biosynthesis.

Fungal Isolate Culturing and this compound Treatment

Objective: To prepare fungal cultures for subsequent analysis of this compound's effects on growth and sterol composition.

Materials:

  • Botrytis cinerea isolates (sensitive and resistant strains)

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA) plates[12]

  • Liquid culture medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

  • Sterile water

  • Incubator

Procedure:

  • Culture Maintenance: Maintain B. cinerea isolates on PDA or MEA plates at 20-25°C. Subculture regularly to ensure viability.

  • Spore Suspension Preparation: For liquid culture experiments, flood a 7-10 day old culture plate with sterile water and gently scrape the surface to release conidia. Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Spore Concentration Adjustment: Count the spores using a hemocytometer and adjust the concentration to the desired level (e.g., 1 x 10^5 spores/mL) with sterile water.

  • Liquid Culture Inoculation: Inoculate flasks containing liquid culture medium with the spore suspension.

  • This compound Treatment: Add this compound stock solution to the liquid cultures to achieve the desired final concentrations (e.g., a range of concentrations to determine EC50 values). Include a solvent control (medium with the same amount of solvent used to dissolve this compound but without the fungicide).

  • Incubation: Incubate the cultures under appropriate conditions (e.g., 20-25°C, shaking at 150 rpm) for a specified period (e.g., 48-72 hours) to allow for mycelial growth.

  • Mycelium Harvesting: Harvest the mycelium by filtration through a Büchner funnel, wash with sterile water, and then freeze-dry for subsequent sterol analysis.

Sterol Extraction and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To extract and quantify ergosterol and its precursors from fungal mycelium.

Materials:

  • Freeze-dried fungal mycelium

  • Methanolic potassium hydroxide (e.g., 6% w/v)

  • n-Heptane or cyclohexane

  • Sterile water

  • Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., cholesterol or brassicasterol)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Saponification: Weigh a known amount of freeze-dried mycelium (e.g., 50 mg) into a glass tube. Add a known amount of the internal standard. Add methanolic potassium hydroxide and heat at 80°C for 1-2 hours to saponify the lipids.

  • Sterol Extraction: After cooling, add sterile water and n-heptane (or cyclohexane). Vortex vigorously to extract the non-saponifiable lipids (containing the sterols) into the organic phase. Centrifuge to separate the phases.

  • Solvent Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate the solvent to dryness under a stream of nitrogen gas.

  • Derivatization: Add the silylation reagent to the dried extract to convert the hydroxyl groups of the sterols into more volatile trimethylsilyl (TMS) ethers. Heat at 60-70°C for 30-60 minutes.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., HP-5MS). Set up a temperature program to separate the different sterols (e.g., initial temperature of 150°C, ramp to 280°C).

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

  • Data Analysis: Identify the different sterols based on their retention times and mass spectra by comparing them to authentic standards and library data. Quantify the amount of each sterol by comparing its peak area to that of the internal standard.

Visualizations

Ergosterol Biosynthesis Pathway and this compound's Site of Action

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitor Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Methyl_Sterols 4,4-dimethyl and 4α-methyl sterols Lanosterol->Methyl_Sterols C14-demethylation Keto_Sterols 3-keto sterols (e.g., 4α-methylfecosterone) Methyl_Sterols->Keto_Sterols C4-demethylation (Oxidation & Decarboxylation) Episterol Episterol Keto_Sterols->Episterol 3-keto reduction Ergosterol Ergosterol Episterol->Ergosterol ...multiple steps... This compound This compound This compound->Keto_Sterols Inhibits (Erg27)

Caption: Ergosterol biosynthesis pathway highlighting this compound's inhibition of 3-keto reductase (Erg27).

Experimental Workflow for Assessing this compound's Impact

Experimental_Workflow Start Start: Fungal Culture (B. cinerea) Treatment This compound Treatment (Dose-Response) Start->Treatment Incubation Incubation (e.g., 48-72h) Treatment->Incubation Harvest Mycelium Harvesting & Lyophilization Incubation->Harvest Split Harvest->Split Growth_Analysis Mycelial Growth Analysis (EC50) Split->Growth_Analysis Sterol_Extraction Sterol Extraction & Saponification Split->Sterol_Extraction End End: Report Generation Growth_Analysis->End Derivatization Derivatization (TMS ethers) Sterol_Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis: Sterol Quantification GCMS->Data_Analysis Data_Analysis->End

Caption: Workflow for evaluating this compound's effect on fungal growth and sterol composition.

This compound Resistance Mechanism in Botrytis cinerea

Resistance_Mechanism cluster_wildtype Wild-Type (Sensitive) Strain cluster_resistant Resistant Strain WT_Erg27 Wild-Type Erg27 (3-keto reductase) Binding_WT Binding & Inhibition WT_Erg27->Binding_WT Fenhexamid_WT This compound Fenhexamid_WT->Binding_WT Ergosterol_WT Ergosterol Biosynthesis Blocked Binding_WT->Ergosterol_WT Mut_Erg27 Mutated Erg27 (e.g., F412S) Binding_Res Reduced Binding Mut_Erg27->Binding_Res Fenhexamid_Res This compound Fenhexamid_Res->Binding_Res Ergosterol_Res Ergosterol Biosynthesis Continues Binding_Res->Ergosterol_Res Erg27_Gene erg27 Gene Erg27_Gene->WT_Erg27 encodes Mutation Point Mutation (e.g., F412S) Erg27_Gene->Mutation Mutation->Mut_Erg27 results in

References

An In-depth Technical Guide to Fenhexamid Resistance Mechanisms in Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenhexamid is a hydroxyanilide fungicide widely used to control diseases caused by pathogenic fungi, particularly Botrytis cinerea, the causal agent of gray mold. It acts as a sterol biosynthesis inhibitor (SBI), but with a mode of action distinct from other SBIs like azoles. This compound specifically targets the 3-ketoreductase enzyme (encoded by the erg27 gene), which is involved in the C4-demethylation step of ergosterol biosynthesis.[1][2][3][4][5][6][7][8] The emergence of this compound resistance in fungal populations poses a significant threat to its efficacy and necessitates a thorough understanding of the underlying molecular mechanisms. This guide provides a comprehensive overview of the known resistance mechanisms, presents quantitative data on resistance levels, details key experimental protocols for studying resistance, and visualizes the critical pathways and workflows involved.

Core Resistance Mechanisms

The primary mechanisms of this compound resistance in pathogenic fungi can be categorized into two main types: target site modification and non-target site mechanisms.

Target Site Modification: Mutations in the erg27 Gene

The most prevalent and significant mechanism of this compound resistance involves alterations in the target enzyme, 3-ketoreductase, due to mutations in the erg27 gene.[2][3][4][5][8][9][10][11][12] These mutations reduce the binding affinity of this compound to the enzyme, thereby diminishing its inhibitory effect. Several distinct resistance phenotypes in B. cinerea have been characterized based on the level of resistance and the specific erg27 mutations.

  • High Resistance (HydR3+): This phenotype is associated with strong resistance to this compound and is primarily caused by amino acid substitutions at codon 412 of the Erg27 protein. The most frequently observed mutations are F412S (phenylalanine to serine), F412I (phenylalanine to isoleucine), and F412V (phenylalanine to valine).[2][9][12][13] Other mutations, such as T63I and F412C, have also been linked to high-level resistance.[3][7][8]

  • Moderate to Low Resistance (HydR3-): Isolates with this phenotype exhibit weaker resistance and harbor a more diverse range of mutations in the erg27 gene, often at positions other than codon 412.[5][9][14][12] Examples include mutations at codons L195F and L400F.[5][14]

Non-Target Site Resistance Mechanisms

While erg27 mutations are the principal driver of high-level resistance, other mechanisms can contribute to reduced sensitivity to this compound.

  • Increased Efflux (Multidrug Resistance - MDR): Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters, can lead to the active removal of this compound from the fungal cell.[1][4][11][15][16][17][18] This mechanism often confers resistance to a broader range of fungicides and is referred to as multidrug resistance (MDR).[1][4][14] The MDR2 phenotype in B. cinerea has been associated with weak to moderate resistance to this compound.[1][14]

  • Metabolic Degradation: Some fungal species, like Botrytis pseudocinerea, exhibit natural resistance to this compound. This has been linked to the metabolic detoxification of the fungicide, a process potentially mediated by cytochrome P450 monooxygenases.[11]

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on this compound resistance in Botrytis cinerea, focusing on the impact of erg27 mutations on fungicide sensitivity (EC50 values) and the prevalence of these mutations in field populations.

Table 1: this compound EC50 Values for Botrytis cinerea Isolates with Different erg27 Genotypes

Resistance Phenotypeerg27 Genotype (Amino Acid Substitution)EC50 Range (mg/L)Reference(s)
Sensitive (HydS)Wild Type0.02 - 0.19[14][18]
Low ResistanceL195F0.2 - 4.21[14]
High Resistance (HydR3+)F412S> 2[19][20]
High Resistance (HydR3+)F412I> 2[19][20]
High Resistance (HydR3+)F412V> 2[19][20]
Highly ResistantMutant (unspecified)460 - 570 (Resistance Factor)[18]
Moderately ResistantMutant (unspecified)10 - 15 (Resistance Factor)[18]

EC50 (Effective Concentration 50): The concentration of a fungicide that inhibits 50% of the fungal growth or spore germination.

Table 2: Frequency of erg27 Mutations in Botrytis cinerea Field Populations

Geographic RegionHostF412S Frequency (%)F412I Frequency (%)F412V Frequency (%)Other Mutations (%)Reference(s)
Michigan, USAGrapes59.224.54.0-[4]
Carolinas, USAStrawberryPredominantPresent-T63I, F412C[3][7][8]
Florida, USAStrawberry87 isolates27 isolates14 isolatesG170R, A210G[9][21][22]
ChileTable Grapes29 - 4822 - 586-[19][20]
ColombiaCut RosesPresent in 1 isolate--L195F (58%), L400F[14]
Northern HungaryGrapesIdentified in all isolates--V309G, L327S, V367A, N369D, Y408N[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound resistance.

Fungicide Sensitivity Assays

These assays are fundamental for determining the level of resistance in fungal isolates.

a) Mycelial Growth Inhibition Assay

This method assesses the effect of a fungicide on the vegetative growth of the fungus.

  • Media Preparation: Prepare potato dextrose agar (PDA) or a similar suitable medium. After autoclaving and cooling to approximately 50-60°C, amend the medium with the desired concentrations of this compound. A stock solution of this compound is typically prepared in a solvent like dimethyl sulfoxide (DMSO) and then serially diluted. A control medium containing only the solvent should also be prepared.

  • Inoculation: From the edge of an actively growing fungal colony on a PDA plate, take a mycelial plug of a standardized diameter (e.g., 5 mm) using a sterile cork borer.

  • Incubation: Place the mycelial plug in the center of each fungicide-amended and control plate. Incubate the plates at a suitable temperature (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony on the control plate reaches a certain size (e.g., near the edge of the plate).

  • Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the control. The EC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a probit or logistic regression analysis.[6][23][24][25][26]

b) Conidial Germination Assay

This assay evaluates the impact of the fungicide on spore germination.

  • Spore Suspension Preparation: Harvest conidia from a sporulating fungal culture (e.g., 10-14 days old) by flooding the plate with sterile distilled water containing a wetting agent (e.g., Tween 80). Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a desired density (e.g., 1 x 10^5 conidia/mL) using a hemocytometer.

  • Assay Setup: In the wells of a microtiter plate or on a microscope slide, mix the spore suspension with various concentrations of this compound. Include a control with the solvent only.

  • Incubation: Incubate the plates or slides in a humid chamber at an appropriate temperature (e.g., 20-25°C) for a period sufficient for germination in the control (e.g., 18-24 hours).

  • Microscopic Examination: After incubation, stop germination (e.g., by adding a fixative like lactophenol cotton blue). Observe at least 100 spores per replicate under a microscope and count the number of germinated and non-germinated spores. A spore is typically considered germinated if the germ tube length is at least twice the diameter of the spore.

  • Data Analysis: Calculate the percentage of germination inhibition for each fungicide concentration compared to the control. Determine the EC50 value as described for the mycelial growth assay.[17][27][28][29][30]

Molecular Techniques for Resistance Analysis

a) Site-Directed Mutagenesis

This technique is used to introduce specific mutations into the erg27 gene to confirm their role in conferring resistance.

  • Primer Design: Design mutagenic primers that contain the desired mutation and are complementary to the target sequence in the erg27 gene. The primers should be 25-45 bases in length with the mutation in the center.

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase, the mutagenic primers, and a plasmid containing the wild-type erg27 gene as a template. The PCR will generate copies of the plasmid containing the desired mutation.

  • Template Removal: Digest the PCR product with the restriction enzyme DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmids intact.

  • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

  • Selection and Verification: Select transformed colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.[31][32][33][34]

b) Gene Replacement

This method is employed to replace the endogenous wild-type erg27 allele in a sensitive fungal strain with a mutated version to create isogenic strains for fitness studies.

  • Construct Preparation: Create a gene replacement cassette. This typically consists of the mutated erg27 allele flanked by homologous regions (5' and 3' untranslated regions) of the target gene and a selectable marker (e.g., a gene conferring resistance to an antibiotic like hygromycin B).

  • Protoplast Preparation: Generate fungal protoplasts from a sensitive recipient strain by enzymatic digestion of the cell wall.

  • Transformation: Introduce the gene replacement cassette into the fungal protoplasts using a method like PEG-mediated transformation.

  • Selection and Regeneration: Plate the transformed protoplasts on a selective regeneration medium containing the appropriate antibiotic. Only transformants that have integrated the cassette will grow.

  • Confirmation of Homologous Recombination: Screen the resulting transformants by PCR and Southern blot analysis to confirm that the wild-type erg27 allele has been replaced by the mutated allele through homologous recombination.[1][2][3]

c) TaqMan Real-Time PCR Assay for Mutation Detection

This is a rapid and high-throughput method for detecting specific mutations associated with resistance.

  • Primer and Probe Design: Design allele-specific TaqMan probes that are labeled with different fluorescent dyes for the wild-type and mutant alleles. Also, design PCR primers that flank the mutation site.

  • DNA Extraction: Extract genomic DNA from the fungal isolates to be tested.

  • Real-Time PCR: Perform a real-time PCR reaction with the primers, probes, and genomic DNA. The TaqMan probes will only bind and fluoresce if the corresponding allele is present in the sample.

  • Data Analysis: Analyze the fluorescence data to determine the genotype of each isolate (homozygous wild-type, homozygous mutant, or heterozygous).[4][7][35]

d) PCR-RFLP for Mutation Detection

PCR-Restriction Fragment Length Polymorphism (PCR-RFLP) can be used to detect mutations that create or abolish a restriction enzyme recognition site.

  • PCR Amplification: Amplify the region of the erg27 gene containing the mutation of interest using specific primers.

  • Restriction Digestion: Digest the PCR product with a restriction enzyme that specifically recognizes a site present in either the wild-type or the mutant allele.

  • Gel Electrophoresis: Separate the digested DNA fragments by agarose gel electrophoresis.

  • Analysis: The presence or absence of the restriction site, and thus the mutation, is determined by the pattern of DNA fragments on the gel.[21][36]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes related to this compound resistance.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway (C4-Demethylation Step) cluster_inhibition Mechanism of Action and Resistance Precursor_Sterol Sterol Precursor (with C4-methyl groups) Keto_Intermediate 3-Keto Intermediate Precursor_Sterol->Keto_Intermediate Erg25, Erg26 Functional_Sterol Functional Sterol (e.g., Ergosterol) Keto_Intermediate->Functional_Sterol Erg27 (3-ketoreductase) This compound This compound Inhibition Inhibition This compound->Inhibition Erg27_Enzyme Erg27 Reduced_Binding Reduced Binding Erg27_Enzyme->Reduced_Binding Inhibition->Erg27_Enzyme Mutation erg27 Mutation (e.g., F412S) Resistance Resistance Mutation->Resistance Reduced_Binding->Mutation Erg27 (3-ketoreductase) Erg27 (3-ketoreductase)

Caption: Ergosterol biosynthesis pathway and the mechanism of this compound action and resistance.

Experimental_Workflow cluster_generation Generation of Resistant Mutants cluster_characterization Characterization of Resistant Mutants Isolate_WT Isolate Wild-Type Sensitive Strain Mutagenesis Site-Directed Mutagenesis of erg27 gene Isolate_WT->Mutagenesis Transformation Gene Replacement in Wild-Type Strain Mutagenesis->Transformation Selection Select Transformants on This compound-amended Medium Transformation->Selection Confirmation Confirm Genotype (PCR, Sequencing) Selection->Confirmation Phenotype_Assay Phenotypic Assays Confirmation->Phenotype_Assay Mycelial_Growth Mycelial Growth Inhibition Assay Phenotype_Assay->Mycelial_Growth Conidial_Germination Conidial Germination Assay Phenotype_Assay->Conidial_Germination Fitness_Studies Fitness Studies (e.g., sporulation, virulence) Phenotype_Assay->Fitness_Studies EC50_Determination Determine EC50 Values Mycelial_Growth->EC50_Determination Conidial_Germination->EC50_Determination

Caption: Experimental workflow for generating and characterizing this compound-resistant mutants.

Resistance_Phenotypes cluster_target_site Target Site Modification cluster_non_target_site Non-Target Site Mechanisms Fenhexamid_Resistance This compound Resistance Mechanisms Erg27_Mutations erg27 Gene Mutations Fenhexamid_Resistance->Erg27_Mutations Increased_Efflux Increased Efflux (MDR) Fenhexamid_Resistance->Increased_Efflux Metabolic_Degradation Metabolic Degradation Fenhexamid_Resistance->Metabolic_Degradation High_Resistance High Resistance (HydR3+) - F412S, F412I, F412V, T63I Erg27_Mutations->High_Resistance Low_Moderate_Resistance Low/Moderate Resistance (HydR3-) - L195F, L400F, etc. Erg27_Mutations->Low_Moderate_Resistance MDR_Phenotype MDR2 Phenotype Increased_Efflux->MDR_Phenotype CYP450 Cytochrome P450 Metabolic_Degradation->CYP450

Caption: Logical relationship of this compound resistance phenotypes and their genetic basis.

Conclusion

This compound resistance in pathogenic fungi, particularly Botrytis cinerea, is a complex issue primarily driven by mutations in the target gene, erg27. High-level resistance is strongly associated with specific mutations at codon 412. Non-target site mechanisms, such as increased efflux and metabolic degradation, also contribute to the overall resistance profile. A comprehensive understanding of these mechanisms, supported by robust quantitative data and standardized experimental protocols, is crucial for developing effective resistance management strategies. This includes monitoring the frequency of resistance alleles in field populations and designing novel fungicides that can overcome existing resistance mechanisms. The information and methodologies presented in this guide are intended to support researchers, scientists, and drug development professionals in their efforts to combat the growing challenge of fungicide resistance.

References

In-Depth Technical Guide: N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide (Fenhexamid)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Registry Number: 126833-17-8

Synonym: Fenhexamid

This technical guide provides a comprehensive overview of N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide, commonly known as this compound. It is intended for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a hydroxyanilide fungicide. Key chemical and physical properties are summarized below.

PropertyValueReference
Molecular FormulaC₁₄H₁₇Cl₂NO₂
Molecular Weight302.20 g/mol
Melting Point153 °C
Boiling Point320 °C
Density1.34 g/cm³ at 20 °C
log Kow3.51
pKa7.3

Synthesis

A general method for the synthesis of this compound involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methylcyclohexanoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is based on a described commercial synthesis process.

Materials:

  • 2,3-dichloro-4-hydroxyaniline

  • 1-methylcyclohexanoyl chloride

  • Ethyl acetate

  • Triethylamine

  • Activated carbon

  • Water

Procedure:

  • To a reaction vessel, add 120 kg of 2,3-dichloro-4-hydroxyaniline, 113 kg of 1-methylcyclohexanoyl chloride, and 800 kg of ethyl acetate.

  • Heat the mixture to 78 °C to achieve reflux.

  • During the reflux, add 72 kg of triethylamine dropwise over approximately 0.7 hours to neutralize the hydrochloric acid formed.

  • Maintain the reflux at 78 °C for an additional 2 hours.

  • After the reaction is complete, cool the mixture to 25 °C.

  • Filter the mixture under negative pressure to separate the triethylamine hydrochloride and the mother liquor.

  • To the mother liquor, add 10 kg of activated carbon for decolorization and impurity removal.

  • Reflux the mixture at 78 °C for 1 hour.

  • Filter the mixture under vacuum.

  • Add 300 kg of water and recover the ethyl acetate via atmospheric distillation at 78 °C.

  • The resulting product will be suspended in water. Centrifuge the suspension to obtain the crude product.

  • Dry the crude product at 80 °C to yield this compound.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound is a protective fungicide primarily used against Botrytis cinerea (gray mold) and related pathogens. Its mode of action is the inhibition of the 3-keto reductase enzyme (encoded by the erg27 gene) in the C4-demethylation step of the ergosterol biosynthesis pathway in fungi. This disruption of sterol biosynthesis inhibits germ tube elongation and mycelial growth.

Fungicidal Efficacy Data (EC₅₀ values for Botrytis cinerea)

Isolate TypeEC₅₀ (ppm)Reference
Sensitive0.02 - 4.21
Low Resistance0.02 - 4.21

Resistance to this compound in Botrytis cinerea is associated with mutations in the erg27 gene.

Activity in Breast Cancer Cells

Recent studies have shown that this compound can act as an endocrine-disrupting chemical and may promote the growth and migration of estrogen receptor (ER)-positive breast cancer cells.

Signaling Pathway in ER-Positive Breast Cancer Cells

This compound has been shown to induce cell migration and angiogenesis in ER-positive breast cancer cells (MCF-7) through the regulation of the estrogen receptor (ER) and phosphoinositide 3-kinase (PI3K) signaling pathways. This leads to increased expression of vascular endothelial growth factor (VEGF) and the transcription factor SOX2.

Fenhexamid_Signaling_Pathway Fen This compound ER Estrogen Receptor (ER) Fen->ER PI3K PI3K ER->PI3K Akt Akt PI3K->Akt VEGF VEGF Expression Akt->VEGF SOX2 SOX2 Expression Akt->SOX2 Migration Cell Migration & Angiogenesis VEGF->Migration SOX2->Migration

This compound signaling in breast cancer cells.

Experimental Protocols

Analysis of this compound Residues by LC-MS/MS

This protocol outlines a method for the quantification of this compound residues in various biological samples.

Workflow for this compound Residue Analysis

Fenhexamid_Analysis_Workflow Sample Sample Homogenization (e.g., muscle, fat, honey) Extraction Extraction with Acetone (in acidic conditions) Sample->Extraction Cleanup Clean-up with: 1. Octadecylsilanized Silica Gel Cartridge 2. Graphitized Carbon Black Cartridge Extraction->Cleanup Concentration Concentration of Eluate Cleanup->Concentration Analysis LC-MS/MS Analysis Concentration->Analysis

Workflow for this compound residue analysis.

Materials:

  • Acetone

  • 1.5 mol/L phosphoric acid

  • 1 vol% formic acid in acetonitrile/water

  • Octadecylsilanized silica gel cartridge

  • Graphitized carbon black cartridge

  • Liquid chromatograph-tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Extraction:

    • For muscle, liver, kidney, milk, egg, fish, shellfish, and honey: Homogenize 10.0 g of the sample with 30 mL of 1.5 mol/L phosphoric acid and 100 mL of acetone. Filter with suction. Re-extract the residue with 50 mL of acetone. Combine the filtrates and adjust the volume to 200 mL with acetone.

    • For fat: Homogenize 5.00 g of the sample with 30 mL of 1.5 mol/L phosphoric acid and 100 mL of acetone. Follow the same extraction procedure as above.

  • Clean-up:

    • Condition an octadecylsilanized silica gel cartridge and a graphitized carbon black cartridge with acetonitrile and water.

    • Load the extract onto the octadecylsilanized silica gel cartridge.

    • Connect the graphitized carbon black cartridge to the bottom of the first cartridge and elute with 1 vol% formic acid-acetonitrile.

  • Quantification:

    • Concentrate the eluate and dissolve the residue in acetonitrile/water (1:1, v/v).

    • Inject the solution into the LC-MS/MS system.

    • Prepare a calibration curve using this compound standard solutions.

    • Calculate the concentration of this compound in the sample from the calibration curve.

In Vitro Assay for Antifungal Activity (Botrytis cinerea)

This protocol is for determining the 50% effective concentration (EC₅₀) of this compound against Botrytis cinerea.

Materials:

  • Botrytis cinerea isolates

  • Potato Dextrose Agar (PDA) or similar growth medium

  • This compound stock solution

  • Petri dishes

  • Incubator

Procedure:

  • Prepare PDA medium and amend with various concentrations of this compound (e.g., 0, 0.03, 0.1, 3, 10, and 25 ppm).

  • Inoculate the center of each petri dish with a 5.5 mm mycelial plug from a Botrytis cinerea culture.

  • Incubate the plates at 25°C in the dark for three days.

  • Measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of growth inhibition for each concentration relative to the control (0 ppm).

  • Determine the EC₅₀ value by performing a Probit analysis of the percentage inhibition versus the log₁₀ of the fungicide concentration.

Breast Cancer Cell Viability and Proliferation Assays

The following are general protocols for assays used to assess the effect of this compound on breast cancer cell lines, such as MCF-7.

4.3.1. Cell Culture

  • Culture MCF-7 cells in an appropriate medium (e.g., RPMI or DMEM) supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

4.3.2. WST Assay for Cell Viability

  • Seed MCF-7 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 10⁻⁵ M and 10⁻⁷ M) for a specified period (e.g., 48 hours).

  • Add a WST reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the control (vehicle-treated) cells.

4.3.3. Colony Formation Assay

  • Seed a low number of MCF-7 cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treat the cells with this compound at the desired concentrations.

  • Allow the cells to grow for 1-2 weeks, replacing the medium with fresh medium containing the treatment every 2-3 days.

  • After the incubation period, wash the colonies with PBS, fix them with a fixing solution (e.g., methanol), and stain them with a staining solution (e.g., crystal violet).

  • Count the number of colonies (typically containing >50 cells) in each well.

Toxicological Data

Toxicological studies have been conducted on this compound to assess its safety. The following table summarizes key findings from studies on laboratory animals.

Study TypeSpeciesNOAELLOAELEffects at LOAELReference
90-Day Oral ToxicityDog1,000 ppm7,000 ppmIncreased Heinz bodies, increased liver weights
1-Year FeedingDog17 mg/kg/day-Basis for Reference Dose (RfD)
Developmental ToxicityRabbit100 mg/kg/day300 mg/kg/dayDecreased maternal body weight gain and feed consumption
56-Day Oral ToxicityRat--Saturation of intestinal absorption observed at high doses

This compound has been classified as "not likely" to be a human carcinogen based on a lack of evidence of carcinogenicity in mice and rats and a lack of genotoxicity in mutagenicity studies.

Methodological & Application

Application Note: Quantification of Fenhexamid using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenhexamid is a locally systemic, protectant fungicide widely used to control Botrytis cinerea (gray mold) and Monilinia species on crops such as grapes, berries, and ornamental plants.[1][2] It works by inhibiting spore germination and mycelial growth.[1] Due to its widespread use, it is crucial to have a reliable and accurate analytical method for the quantification of this compound residues in various matrices to ensure food safety and regulatory compliance.[3] This application note describes a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound.

Principle of the Method

The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC).[4] A homogenized sample is extracted with an organic solvent, and the extract is then cleaned up to remove interfering matrix components. The final extract is injected into the HPLC system. This compound is separated from other components on a C18 analytical column using an isocratic mobile phase of acetonitrile and water.[4][5][6] Quantification is achieved by comparing the peak area of this compound in the sample to that of a certified reference standard, using a UV detector.[5]

Experimental

Instrumentation and Reagents

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm PTFE)

  • ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) or equivalent

  • This compound reference standard (purity >98%)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (optional, for MS compatibility)[4]

Chromatographic Conditions

ParameterValue
Column ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min[6]
Injection Volume 10 µL
Column Temperature 40 °C[5]
Detection Wavelength 220 nm[6]
Run Time ~10 min

Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[5] This solution is stable when stored at 4 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL) by serial dilution of the stock solution with the mobile phase.

Sample Preparation (General Procedure for Fruit Matrix)

  • Homogenization: Weigh 10 g of a representative sample (e.g., grapes, strawberries) into a blender and homogenize.

  • Extraction: Transfer the homogenized sample to a 50 mL centrifuge tube. Add 20 mL of acetonitrile, cap, and shake vigorously for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collection: Carefully transfer the supernatant (acetonitrile extract) to a clean tube.

  • Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) with a graphitized carbon black cartridge or a QuEChERS method can be employed to remove interferences.[7][8][9]

  • Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[10]

Method Validation Data

The developed method should be validated according to standard guidelines. Typical performance data are summarized below.

ParameterResult
Linearity (R²) > 0.999
Concentration Range 0.1 - 10.0 µg/mL
Limit of Detection (LOD) 0.01 mg/kg
Limit of Quantification (LOQ) 0.05 mg/kg[9]
Accuracy (Recovery %) 85 - 110%
Precision (RSD %) < 10%

This HPLC-UV method provides a reliable, sensitive, and accurate means for the quantification of this compound. The method demonstrates good linearity, precision, and accuracy. The simple extraction procedure and isocratic elution make it suitable for routine analysis in quality control laboratories. The retention time for this compound under these conditions is approximately 5-7 minutes, allowing for a relatively short analysis time.

Detailed Protocol: HPLC Quantification of this compound

1. Objective

To quantify the concentration of this compound in a given sample matrix using High-Performance Liquid Chromatography with UV detection.

2. Materials and Equipment

  • Chemicals: this compound standard (>98%), HPLC grade acetonitrile, HPLC grade water.

  • Equipment: HPLC system with UV detector, C18 column (4.6 x 150 mm, 5 µm), analytical balance, volumetric flasks (10, 25, 100 mL), pipettes, centrifuge, vortex mixer, sonicator, 0.45 µm PTFE syringe filters, HPLC vials.

3. Experimental Procedure

3.1. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing acetonitrile and water in a 60:40 volume-to-volume ratio.

  • Degas the mobile phase for 15 minutes in a sonicator or using an online degasser before use.

3.2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound standard.

    • Transfer it to a 25 mL volumetric flask.

    • Add about 15 mL of acetonitrile, sonicate to dissolve, and then fill to the mark with acetonitrile.

  • Intermediate Solution (100 µg/mL):

    • Pipette 5 mL of the 1000 µg/mL stock solution into a 50 mL volumetric flask.

    • Dilute to the mark with the mobile phase.

  • Calibration Standards (0.1 - 10.0 µg/mL):

    • Prepare a calibration curve by making appropriate dilutions of the intermediate solution in the mobile phase.

3.3. Sample Preparation

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile.

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Filter the collected supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

3.4. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions specified in the Application Note.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the prepared sample solutions. It is recommended to bracket sample injections with calibration standards for quality control.[6]

  • Record the peak area for this compound in all chromatograms.

4. Data Analysis

  • Calibration Curve: Plot a graph of peak area versus concentration for the standard solutions. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Quantification: Use the peak area of the this compound peak in the sample chromatogram and the calibration curve equation to calculate the concentration of this compound in the sample extract.

  • Final Concentration: Calculate the final concentration of this compound in the original sample (in mg/kg) using the following formula:

    Concentration (mg/kg) = (C * V) / M

    Where:

    • C = Concentration in the extract (µg/mL) from the calibration curve

    • V = Final volume of the extract (mL)

    • M = Weight of the sample (g)

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection & Homogenization Extraction Solvent Extraction (Acetonitrile) Sample->Extraction Standard Prepare Stock & Working Standards Injection Inject Standards & Samples Standard->Injection Cleanup Centrifugation & Filtration Extraction->Cleanup Cleanup->Injection HPLC HPLC System Setup & Equilibration HPLC->Injection Detection UV Detection at 220 nm Injection->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Calculate Concentration Calibration->Quantification Report Final Report (mg/kg) Quantification->Report

Caption: Experimental workflow for this compound quantification.

HPLC_System Solvent Mobile Phase Reservoir Acetonitrile:Water Pump HPLC Pump Flow Rate: 1.0 mL/min Solvent->Pump Injector Autosampler Injection Vol: 10 µL Pump->Injector Column C18 Column Temp: 40 °C Injector->Column Detector UV Detector Wavelength: 220 nm Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Key components of the HPLC system.

References

Application Note: Determination of Fenhexamid Residues in Grapes by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenhexamid is a widely used fungicide for the control of gray mold (Botrytis cinerea) on grapes and other fruits.[1] Its application necessitates robust analytical methods to monitor residue levels in harvested produce to ensure they comply with established Maximum Residue Limits (MRLs) and safeguard consumer health.[2] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues in complex food matrices due to its high sensitivity and selectivity.[3][4]

This application note provides a detailed protocol for the analysis of this compound residues in grapes using a method based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by GC-MS analysis. The described methodology is validated to ensure accuracy, precision, and reliability of the results.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>97% purity)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • Graphitized carbon black (GCB) sorbent (optional, for pigmented grapes)

  • Deionized water

  • Helium (carrier gas), 99.999% purity

Sample Preparation (QuEChERS Method)

The QuEChERS method provides an efficient extraction and cleanup of this compound from the grape matrix.[5]

  • Homogenization: Weigh 10-15 g of a representative grape sample into a blender and homogenize for 2 minutes.

  • Extraction:

    • Transfer 10 g of the homogenized grape sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile.[6]

    • Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6]

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - dSPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA. For red or black grapes, 50 mg of GCB can be added to remove pigments, though this may affect the recovery of planar pesticides.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥5000 rpm for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of this compound. Instrument conditions may need to be optimized for specific equipment.

  • Gas Chromatograph: Agilent 6890N GC or equivalent

  • Mass Spectrometer: Agilent 5973i MS or equivalent[7]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[7][8]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min[7]

  • Injection Volume: 1 µL, splitless mode

  • Inlet Temperature: 280 °C[7]

  • Oven Temperature Program:

    • Initial temperature: 65 °C, hold for 2 minutes

    • Ramp 1: 5 °C/min to 185 °C

    • Ramp 2: 1 °C/min to 200 °C

    • Ramp 3: 15 °C/min to 280 °C, hold for 5 minutes[7]

  • MS Transfer Line Temperature: 280 °C[7]

  • Ion Source Temperature: 230 °C[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV[7]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (m/z 50-550) for confirmation.

  • SIM Ions for this compound: (Quantifier ion listed first, followed by qualifiers) m/z 341, 302, 91.

Data Presentation

The performance of the analytical method is summarized in the table below. These values are representative of typical method validation results for this compound analysis in grapes.[4][5][9][10]

ParameterResult
Linearity (R²)>0.99
Limit of Detection (LOD)0.01 mg/kg
Limit of Quantification (LOQ)0.05 mg/kg[9]
Recovery (at 0.1 and 0.5 mg/kg)85-105%[4][10]
Precision (RSDr, %)<15%
Precision (RSDwR, %)<20%[9]

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the analysis of this compound residues.

experimental_workflow cluster_sampling Sample Collection cluster_prep Sample Preparation (QuEChERS) cluster_analysis Analysis cluster_data Data Processing Sample Grape Sample Collection Homogenize Homogenization Sample->Homogenize Extract Acetonitrile Extraction + MgSO4/NaCl Homogenize->Extract dSPE Dispersive SPE Cleanup (PSA/MgSO4) Extract->dSPE GCMS GC-MS Analysis dSPE->GCMS Quantify Quantification GCMS->Quantify Report Reporting Quantify->Report logical_relationship cluster_input Input cluster_process Process cluster_output Output cluster_evaluation Evaluation Grape Grape Sample Method Validated GC-MS Method (QuEChERS) Grape->Method Residue This compound Residue Level (mg/kg) Method->Residue Compliance Compliance Decision Residue->Compliance MRL Maximum Residue Limit (MRL) MRL->Compliance

References

Application Notes and Protocols for Fenhexamid in Controlling Strawberry Gray Mold

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, is a significant disease affecting strawberry production worldwide, leading to substantial pre- and post-harvest yield losses. The fungus primarily infects strawberry blossoms, which can lead to latent infections that manifest as fruit rot as the berries ripen.[1][2][3][4] Effective management of gray mold is crucial, and chemical control with fungicides remains a primary strategy. Fenhexamid, a hydroxyanilide fungicide (FRAC Group 17), is a key tool in integrated pest management (IPM) programs for controlling Botrytis cinerea.[5][6][7] These notes provide detailed protocols and data for researchers and agricultural professionals on the effective application of this compound.

Mechanism of Action

This compound offers a site-specific mode of action, distinguishing it from many other botryticides. It functions as a sterol biosynthesis inhibitor (SBI), specifically targeting and inhibiting the 3-keto reductase enzyme (encoded by the Erg27 gene) involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][5][6][7] Ergosterol is an essential component of fungal cell membranes. By disrupting its synthesis, this compound impedes the growth of fungal germ tubes and mycelia, ultimately preventing infection and disease development.[1][5]

Fenhexamid_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway in Botrytis cinerea Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps Intermediate C4-demethylation Intermediate (with 3-keto group) Lanosterol->Intermediate ...multiple steps Ergosterol Ergosterol Intermediate->Ergosterol Reduction Step Enzyme 3-Keto Reductase (Erg27) Enzyme->Ergosterol Outcome Disrupted Fungal Cell Membrane Enzyme->Outcome Pathway Interrupted This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Enzyme Blocks Enzyme

Caption: this compound's mode of action via inhibition of 3-keto reductase.

Application Notes

For optimal efficacy and sustainable use, the following application principles should be observed:

  • Preventative Application: this compound is primarily a preventative fungicide and should be applied before the onset of disease symptoms.[1][5] While it possesses some systemic activity, its greatest benefit is realized when used to protect vulnerable plant tissues from initial infection.[2][5]

  • Critical Timing: The most critical period for application is during bloom.[3][4] B. cinerea often establishes infections in flowers, which then remain latent until the fruit begins to ripen.[1] A protectant fungicide program should commence when 5-10% of plants are in bloom.[3][8]

  • Spray Intervals: Applications are typically recommended every 7 to 10 days, depending on disease pressure.[3][8] During periods of high humidity, frequent rain, or cool temperatures (65-72°F or 18-22°C), which are conducive to gray mold development, shorter intervals of 5-7 days may be necessary.[3][9]

  • Thorough Coverage: Achieving complete coverage of the strawberry plant, especially the flowers and developing fruit, is essential for effective control.[8] It is recommended to use a high spray volume of at least 100 gallons per acre with a nozzle configuration that ensures penetration into the plant canopy.[8]

  • Resistance Management: Due to its specific mode of action, this compound is at high risk for resistance development in B. cinerea populations.[3][6][7] To mitigate this risk, it is crucial to rotate this compound with fungicides from different FRAC groups.[8][10] Do not make more than two consecutive applications of this compound before rotating to a different mode of action.[10] Tank-mixing with a multi-site protectant fungicide like captan can also be an effective resistance management strategy.[3]

Resistance_Management Start Start of Bloom App1 Application 1: This compound (FRAC 17) Start->App1 App2 Application 2: This compound (FRAC 17) (Max 2 consecutive) App1->App2 7-10 days Rotate ROTATE to Different Mode of Action App2->Rotate App3 Application 3: Fungicide Group X (e.g., FRAC 7, 9+12) Rotate->App3 7-10 days App4 Application 4: Fungicide Group Y (e.g., Multi-site M4 - Captan) App3->App4 7-10 days Continue Continue Rotation Based on Disease Pressure App4->Continue

Caption: Logical workflow for fungicide rotation to manage resistance.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and efficacy of this compound.

Table 1: Efficacy of this compound Against Strawberry Gray Mold

TreatmentApplication RateDisease Incidence Reduction (%)Reference
Elevate 50WG1.5 lb/acreGood to Excellent Control[11]
This compound560 g/ha51-90% (rate dependent)[12]
Grower Standard (rotated)Switch / CaptanAverage 52%[13]
Elevate (this compound)Not specifiedRated as "+++" (good efficacy)[13]

Note: Efficacy can be highly variable depending on disease pressure, environmental conditions, and the presence of resistant pathogen populations.

Table 2: Documented Resistance to this compound in Botrytis cinerea

Region / StudyYear(s) of CollectionResistance Frequency (%)Reference
Carolinas, USANot specified16.8%[6][7]
Southern U.S. States201225%[14]
Southern U.S. States201326%[14]
California, USA2016 (Early Season)53%[15]
California, USA2016 (Late Season)91%[15]
Germany2010-201144.0 - 78.9%[16]

Note: The high frequency of resistance underscores the critical need for strict resistance management practices.[13][14][17]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Gray Mold Control

This protocol outlines a method for evaluating the field performance of this compound.

1. Experimental Design and Setup:

  • Design: Utilize a randomized complete block design with a minimum of four replications.[11][18][19]

  • Plots: Establish individual plots of a defined size (e.g., 10-15 feet of a single row).[11][19] Ensure an untreated guard row is left between each treatment row to minimize spray drift.[11]

  • Control: Include an untreated control group (sprayed with water only) in each block for baseline comparison.[18]

2. Fungicide Application:

  • Preparation: Prepare the this compound spray solution according to the manufacturer's label rate (e.g., Elevate 50WG at 1.5 lb/acre).

  • Equipment: Use a calibrated CO2-pressurized backpack sprayer or similar equipment capable of delivering a consistent volume and pressure (e.g., 40 psi) to ensure uniform application.[11]

  • Timing: Initiate applications at 10-25% bloom and continue at 7-10 day intervals through the pre-harvest period.[8][11] Document the exact timing relative to the crop's phenological stage (e.g., full bloom, green fruit).[11]

3. Data Collection and Disease Assessment:

  • Harvest: Harvest all marketable ripe fruit from each plot at regular intervals (e.g., every 3-4 days).[11][19]

  • Pre-Harvest Assessment: At each harvest, count the number of healthy fruit and the number of fruit showing symptoms of gray mold.

  • Post-Harvest Assessment:

    • Take a random subsample of marketable, asymptomatic fruit from each plot.

    • Place the fruit in storage containers (e.g., paper bags or clamshells) and incubate under conditions favorable for disease development (e.g., room temperature, high humidity).[19]

    • Assess the fruit for gray mold incidence and severity at 3 and 5 days post-harvest.[19]

  • Disease Severity Rating: Use an empirical scale to score disease severity on individual fruits (e.g., 0 = healthy; 1 = 1-20% surface infected; 2 = 21-40%; 3 = 41-60%; 4 = 61-80%; 5 = >80% infected with sporulation).[18]

4. Data Analysis:

  • Calculate the percent disease incidence (percentage of infected fruit).

  • Calculate a disease severity index, such as the McKinney index, if applicable.[18]

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design to determine significant differences between treatments.

Field_Trial_Workflow cluster_setup Phase 1: Setup cluster_application Phase 2: Application cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A1 Establish Plots (Randomized Complete Block) A2 Define Treatments (this compound, Control, etc.) A1->A2 B1 Initiate Sprays at 5-10% Bloom A2->B1 B2 Continue Sprays at 7-10 Day Intervals B1->B2 C1 Harvest Fruit Regularly B2->C1 C2 Assess Disease Incidence & Severity (Pre-Harvest) C1->C2 C3 Incubate Subsample of Marketable Fruit C1->C3 D1 Calculate Disease Indices C2->D1 C4 Assess Post-Harvest Rot (3 & 5 Days) C3->C4 C4->D1 D2 Perform Statistical Analysis (ANOVA) D1->D2

Caption: Experimental workflow for a strawberry gray mold field trial.

Protocol 2: In Vitro Fungicide Sensitivity Assay

This protocol is for determining the sensitivity of B. cinerea isolates to this compound, often used to calculate the EC50 (Effective Concentration to inhibit 50% of growth).

1. Isolate Collection and Preparation:

  • Collect sporulating lesions of B. cinerea from untreated strawberry fields.

  • Perform single-spore isolation by suspending spores in sterile water, plating serial dilutions onto potato dextrose agar (PDA), and transferring a single germinated spore to a new PDA plate.

  • Grow pure cultures of each isolate on PDA for 7-10 days to produce conidia for the assay.

2. Media Preparation:

  • Prepare a stock solution of technical-grade this compound in an appropriate solvent (e.g., acetone).

  • Prepare PDA and autoclave. Allow it to cool to approximately 50-55°C in a water bath.

  • Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). A discriminatory dose, such as 50 µg/mL, can also be used for rapid screening of resistance.[7][15]

  • Pour the amended media into petri plates.

3. Inoculation and Incubation:

  • Mycelial Growth Assay: Place a 5-mm mycelial plug from the edge of an actively growing culture onto the center of each fungicide-amended plate.

  • Conidial Germination Assay: Spread a conidial suspension (e.g., 1x10^5 conidia/mL) onto the surface of the amended agar.

  • Incubate plates in the dark at 20-22°C for 3-5 days (for mycelial growth) or 12-24 hours (for germination).

4. Data Collection and Analysis:

  • Mycelial Growth: Measure the colony diameter in two perpendicular directions for each plate and calculate the average.

  • Conidial Germination: Using a microscope, count the number of germinated and non-germinated spores out of a sample of 100 spores per plate. A spore is considered germinated if the germ tube is at least the length of the spore.

  • Calculate the percent inhibition of growth or germination relative to the control (0 µg/mL) for each concentration.

  • Use probit or log-logistic regression analysis to determine the EC50 value for each isolate. Isolates with EC50 values above a pre-determined threshold are classified as resistant.

References

Application Notes and Protocols for the Detection of Fenhexamid in Wine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of fenhexamid residues in wine samples. The protocols are intended for researchers, scientists, and professionals in the field of analytical chemistry and food safety.

Introduction

This compound is a locally systemic foliar fungicide used to control Botrytis cinerea (gray mold) in vineyards. Its potential presence in wine necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits. This document outlines two validated methods for the determination of this compound in wine: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). Both methods utilize a QuEChERS-based sample preparation, a technique known for its simplicity, speed, and effectiveness.

Data Presentation

The following table summarizes the quantitative performance data for the described analytical methods.

ParameterLC-MS/MS with QuEChERSGC-NPD with Hexane ExtractionReference
Linearity Range 5 - 100 µg/L0.1 - 5.0 mg/kg[1][2][3]
Correlation Coefficient (R²) > 0.9980.9993[1][2][3]
Limit of Detection (LOD) 0.13 µg/L (Immunoassay)Not explicitly stated[4]
Limit of Quantification (LOQ) ≤ 5 µg/L0.1 mg/kg[1][2][3]
Recovery > 76.7%82 - 111%[1][2][3]
Relative Standard Deviation (RSD) < 15.6%< 9%[1][2][3]

Method 1: Analysis of this compound in Wine by LC-MS/MS with QuEChERS Sample Preparation

This method describes the determination of this compound in wine using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

1. Sample Preparation (Modified QuEChERS) [1][2][5][6]

  • Extraction:

    • Place a 10 mL aliquot of the wine sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of acetonitrile to the tube.

    • Vortex the mixture vigorously for 1 minute.

    • Add a mixture of salts: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.

    • Immediately cap and shake the tube vigorously for 1 minute.

    • Centrifuge the tube at ≥ 3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA) sorbent.

    • Vortex the tube for 30 seconds.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Final Extract Preparation:

    • Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

    • Acidify the extract with 10 µL of a 5% formic acid solution in acetonitrile.

    • The sample is now ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis [1][2]

  • Liquid Chromatograph: Agilent 1200 Infinity Series or equivalent.

  • Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • Start at 20% B.

    • Linearly increase to 100% B in 10 minutes.

    • Hold at 100% B for 6 minutes.

    • Return to initial conditions in 1 minute and re-equilibrate for 5 minutes.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

Workflow Diagram

cluster_prep Sample Preparation cluster_analysis Analysis Sample 10 mL Wine Sample Acetonitrile Add 10 mL Acetonitrile Sample->Acetonitrile Salts Add QuEChERS Salts Acetonitrile->Salts Centrifuge1 Centrifuge Salts->Centrifuge1 dSPE d-SPE Cleanup Centrifuge1->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Final Extract Centrifuge2->Final_Extract LC_MSMS LC-MS/MS Analysis Final_Extract->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General workflow for this compound analysis in wine.

Method 2: Analysis of this compound in Wine by GC-NPD

This method provides an alternative approach using gas chromatography with a nitrogen-phosphorus detector (GC-NPD), which is selective for nitrogen-containing compounds like this compound.

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Extraction) [3]

  • Extraction:

    • Take a 10 mL aliquot of the wine sample.

    • Add 5 mL of hexane to the sample in a screw-cap test tube.

    • Shake vigorously for 5 minutes.

    • Allow the layers to separate.

    • Transfer the upper hexane layer to a clean tube.

    • Repeat the extraction of the aqueous layer with a fresh 5 mL portion of hexane.

    • Combine the hexane extracts.

    • No cleanup step is typically required due to the selectivity of the NPD detector.[3]

2. GC-NPD Analysis [3][7]

  • Gas Chromatograph: Agilent 6890 or equivalent, equipped with an NPD.

  • Column: HP-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp to 200°C at 20°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

Experimental Workflow Diagram

Sample Wine Sample (10 mL) LLE1 Liquid-Liquid Extraction (Hexane) Sample->LLE1 Phase_Sep1 Phase Separation LLE1->Phase_Sep1 Collect_Hexane Collect Hexane Layer Phase_Sep1->Collect_Hexane GC_NPD GC-NPD Analysis Collect_Hexane->GC_NPD Result Quantification of this compound GC_NPD->Result

Caption: GC-NPD analysis workflow for this compound.

References

Formulation of Fenhexamid for Small-Scale Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and application of the fungicide fenhexamid for small-scale field trials. The information is intended to guide researchers in preparing appropriate formulations and conducting efficacy studies against fungal pathogens, particularly Botrytis cinerea.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is crucial for developing stable and effective formulations.

PropertyValueReference
IUPAC Name N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide--INVALID-LINK--
CAS Number 126833-17-8--INVALID-LINK--
Molecular Formula C₁₄H₁₇Cl₂NO₂--INVALID-LINK--
Molecular Weight 302.2 g/mol --INVALID-LINK--
Physical Form White to beige powder--INVALID-LINK--
Melting Point 153 °C--INVALID-LINK--
Water Solubility 20 mg/L (at 20 °C)--INVALID-LINK--
Vapor Pressure 3 x 10⁻⁹ mm Hg (at 20 °C)--INVALID-LINK--
LogP (Kow) 3.51--INVALID-LINK--

Mode of Action and Signaling Pathway

This compound is a locally systemic, protective fungicide belonging to the hydroxyanilide chemical class. Its primary mode of action is the inhibition of the 3-keto reductase enzyme, which is involved in the C-4 demethylation step of ergosterol biosynthesis in fungi. Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity, ultimately inhibiting germ tube elongation and mycelial growth.

Fenhexamid_MoA cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol c4_methylsterols C4-Methylsterols lanosterol->c4_methylsterols C14-demethylation ergosterol Ergosterol c4_methylsterols->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane disruption Disruption This compound This compound keto_reductase 3-Keto Reductase (ERG27) This compound->keto_reductase inhibition Inhibition

Caption: this compound's mode of action via inhibition of 3-keto reductase in the ergosterol biosynthesis pathway.

Formulation Protocols for Small-Scale Field Trials

For small-scale trials, formulations can be prepared from technical grade this compound or by diluting commercially available products.

Preparation of a Suspension Concentrate (SC) from Technical Grade this compound

This protocol outlines the preparation of a 10% (w/v) this compound suspension concentrate.

Materials:

  • Technical grade this compound (10 g)

  • Wetting agent (e.g., sodium dodecyl sulfate, 0.5 g)

  • Dispersing agent (e.g., lignosulfonate, 1.0 g)

  • Antifreeze (e.g., propylene glycol, 5.0 g)

  • Thickener (e.g., xanthan gum, 0.2 g)

  • Antifoaming agent (e.g., silicone-based, a few drops)

  • Distilled water (qs to 100 mL)

  • Bead mill or high-shear mixer

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and a balance

Protocol:

  • Prepare the aqueous phase: In a beaker, dissolve the wetting and dispersing agents in approximately 70 mL of distilled water with gentle stirring.

  • Add antifreeze: Add the propylene glycol to the aqueous phase and continue stirring.

  • Prepare the thickener: In a separate small beaker, slowly add the xanthan gum to a small amount of the antifreeze, stirring vigorously to create a smooth slurry. This prevents clumping when added to the main mixture.

  • Combine: Add the thickener slurry to the aqueous phase and stir until fully hydrated and the solution thickens.

  • Add this compound: Slowly add the technical grade this compound to the mixture while stirring.

  • Milling: Transfer the mixture to a bead mill or use a high-shear mixer to reduce the particle size of the this compound. The target particle size should be in the range of 1-5 µm for a stable suspension.

  • Defoaming: Add a few drops of the antifoaming agent to remove any foam generated during mixing.

  • Final volume: Transfer the milled suspension to a 100 mL graduated cylinder and add distilled water to bring the final volume to 100 mL. Mix thoroughly.

SC_Formulation_Workflow start Start prepare_aqueous Prepare Aqueous Phase (Water + Wetting/Dispersing Agents) start->prepare_aqueous add_antifreeze Add Antifreeze (Propylene Glycol) prepare_aqueous->add_antifreeze combine Combine Aqueous Phase and Thickener add_antifreeze->combine prepare_thickener Prepare Thickener Slurry (Xanthan Gum + Antifreeze) prepare_thickener->combine add_this compound Add Technical Grade this compound combine->add_this compound milling Particle Size Reduction (Bead Mill / High-Shear Mixer) add_this compound->milling defoam Add Antifoaming Agent milling->defoam final_volume Adjust to Final Volume with Water defoam->final_volume end End: 10% SC Formulation final_volume->end

Caption: Workflow for preparing a this compound suspension concentrate.

Dilution of Commercial Formulations

For small-scale trials, commercially available formulations such as Teldor® 500 SC (500 g/L this compound) or Elevate® 50 WDG (50% this compound) can be diluted.

Example Calculation for a 0.075% (w/v) Spray Solution:

To prepare 1 liter of a 0.075% (w/v) spray solution from Elevate® 50 WDG:

  • Required active ingredient (a.i.): 1000 mL * (0.075 g / 100 mL) = 0.75 g a.i.

  • Amount of Elevate® 50 WDG needed: 0.75 g a.i. / 0.50 (50%) = 1.5 g

Protocol:

  • Weigh 1.5 g of Elevate® 50 WDG.

  • In a beaker, create a slurry by mixing the powder with a small amount of water.

  • Transfer the slurry to a 1 L volumetric flask.

  • Rinse the beaker with water and add the rinsing to the flask.

  • Bring the final volume to 1 L with water and mix thoroughly.

Application Protocol for Small-Scale Field Trials

This protocol provides a general framework for applying this compound in small-scale field trials.

Experimental Design
  • Plot size: Dependent on the crop, but typically small (e.g., 1-5 m²).

  • Replication: A minimum of 3-4 replicates per treatment.

  • Design: Randomized Complete Block Design (RCBD) is commonly used to account for field variability.

  • Treatments: Include an untreated control, a positive control (standard fungicide), and various this compound concentrations/application timings.

Application
  • Equipment: Calibrated backpack sprayers or small, handheld sprayers are suitable for small plots.

  • Spray volume: Apply to the point of runoff, ensuring thorough coverage of the target plant parts (e.g., flowers, fruit). This is typically in the range of 500-1000 L/ha, which translates to 50-100 mL/m².

  • Timing: Application timing is critical for efficacy. For Botrytis cinerea, applications are often targeted at key flowering stages.

Field_Trial_Workflow start Start plot_design Experimental Plot Design (RCBD, 3-4 Replicates) start->plot_design formulation_prep Prepare this compound Formulations (SC or from Commercial Product) plot_design->formulation_prep sprayer_calib Calibrate Application Equipment formulation_prep->sprayer_calib application Apply Treatments to Plots (Targeted Timing and Coverage) sprayer_calib->application disease_assessment Disease Assessment (Incidence and Severity) application->disease_assessment data_analysis Statistical Data Analysis (ANOVA, Mean Separation) disease_assessment->data_analysis end End: Efficacy Evaluation data_analysis->end

Caption: General workflow for a small-scale fungicide field trial.

Disease Assessment
  • Disease Incidence: The percentage of plants or plant parts (e.g., fruit clusters) showing disease symptoms.

  • Disease Severity: The area of a plant or plant part that is affected by the disease, often rated on a scale (e.g., 0-100%).

  • Assessment Timing: Assessments should be conducted at regular intervals after application and at harvest.

Efficacy Data from Small-Scale Field Trials

The following tables summarize efficacy data for this compound against Botrytis cinerea in different crops from various research trials.

Table 1: Efficacy of this compound against Botrytis cinerea in Grapes

Application Rate (a.i.)Application TimingDisease Incidence (%)Disease Severity (%)Efficacy (%)Reference
560 g/haFull Season3-6%90% control90--INVALID-LINK--
280 g/haFull SeasonNot specified63% control63--INVALID-LINK--
140 g/haFull SeasonNot specified51% control51--INVALID-LINK--
750 g/ha2-4 applicationsNot specifiedNot specified87-89.6--INVALID-LINK--

Table 2: Efficacy of this compound against Botrytis cinerea in Strawberries

Application Rate (a.i.)Application TimingDisease Incidence (%)Efficacy (%)Reference
0.84 kg/ha BloomReducedNot specified--INVALID-LINK--
Not specifiedLate SeasonSignificantly lower than captan aloneNot specified--INVALID-LINK--

Data Analysis

Efficacy data from field trials should be statistically analyzed to determine significant differences between treatments. Analysis of Variance (ANOVA) is a common method, followed by a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Disclaimer: These protocols are intended for research purposes only. All pesticide applications should be conducted in accordance with local regulations and safety guidelines. Appropriate personal protective equipment (PPE) should be worn when handling and applying this compound.

Application Notes and Protocols for In Vitro Susceptibility Testing of Botrytis cinerea to Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Botrytis cinerea, the causative agent of gray mold, is a significant pathogen affecting a wide range of crops, leading to substantial economic losses. Fenhexamid is a hydroxyanilide fungicide widely used to control B. cinerea outbreaks. It operates by inhibiting the 3-ketoreductase (Erg27) enzyme in the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.[1][2][3][4] The emergence of fungicide resistance is a persistent threat to effective disease management.[5][6] Therefore, routine in vitro susceptibility testing is crucial to monitor the sensitivity of B. cinerea populations to this compound, enabling informed decisions for disease control strategies.

These application notes provide detailed protocols for determining the in vitro susceptibility of B. cinerea to this compound, primarily through mycelial growth inhibition assays to calculate the Effective Concentration 50% (EC50).

Data Presentation

Table 1: this compound EC50 Values and Resistance Classification for Botrytis cinerea

ClassificationEC50 Range (ppm or µg/mL)Reference
Sensitive< 1[5][7]
Low Resistance1 to 5[5][7]
Weak Resistance5 to 10[5][7]
Moderate Resistance10 to 50[5][7]
High Resistance> 50[5][7]

Table 2: Reported this compound EC50 Values for Botrytis cinerea from Various Studies

Host/RegionEC50 Range (ppm or µg/mL)CommentsReference
Greenhouse VegetablesMean: 0.36 ± 0.891Baseline sensitivity study[8]
Cut Roses (Colombia)0.02 to 4.2141% of isolates were sensitive, 59% showed low resistance[5][7]
Small Fruits (Mid-Atlantic US)-48% of isolates were resistant based on a discriminatory dose of 50 µg/ml[9]
Various Crops<0.01 to 3General sensitivity testing[10]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol details the determination of the this compound concentration that inhibits 50% of the mycelial growth of B. cinerea.

1. Materials

  • Botrytis cinerea isolates

  • This compound (analytical grade, >98% purity)

  • Sisler medium:

    • KH2PO4: 0.2%

    • K2HPO4: 0.15%

    • (NH4)2SO4: 0.1%

    • MgSO4·7H2O: 0.05%

    • Glucose: 1%

    • Yeast extract: 0.2%

    • Bacteriological agar: 1.25%[5][7]

  • Alternative media: Malt Extract Agar (MEA) or Potato Dextrose Agar (PDA) can also be used.[6][11][12][13]

  • Sterile petri dishes (90 mm diameter)

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO) or acetone for stock solution preparation

  • Micropipettes and sterile tips

  • Incubator

  • Ruler or calipers

2. Procedure

a. Preparation of Botrytis cinerea Cultures

  • Isolate B. cinerea from infected plant material onto PDA medium.[5]

  • Perform single-spore isolation to ensure pure cultures.[1]

  • Culture the isolates on PDA plates for 5-7 days at 20-25°C to obtain actively growing mycelium for the assay.

b. Preparation of Fungicide Stock and Amended Media

  • Prepare a stock solution of this compound (e.g., 10,000 ppm) in a suitable solvent like acetone or DMSO.

  • Prepare the desired culture medium (e.g., Sisler medium) and autoclave.

  • Cool the autoclaved medium to approximately 50-55°C in a water bath.

  • Prepare a series of this compound concentrations in the medium. For example, final concentrations of 0, 0.03, 0.1, 0.3, 1, 3, 10, and 25 ppm.[5][7]

  • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. For the control plates (0 ppm), add an equivalent volume of the solvent used for the stock solution.

  • Pour the amended and control media into sterile petri dishes (approximately 20 mL per plate) and allow them to solidify.

c. Inoculation and Incubation

  • From the edge of an actively growing B. cinerea culture, take a 5.5 mm mycelial plug using a sterile cork borer.[7]

  • Place the mycelial plug, mycelium-side down, in the center of each petri dish containing the this compound-amended and control media.

  • Seal the petri dishes with parafilm.

  • Incubate the plates at 25°C in the dark for 3 days.[5][7]

d. Data Collection and Analysis

  • After the incubation period, measure the diameter of the fungal colony in two perpendicular directions for each plate.[5][7]

  • Calculate the average diameter for each concentration.

  • Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the colony on the control plate and DT is the average diameter of the colony on the treated plate.

  • The EC50 value is the concentration of this compound that causes a 50% inhibition of mycelial growth.

  • To determine the EC50 value, perform a Probit analysis or linear regression of the percentage inhibition against the log10 of the fungicide concentration.[5][7]

Protocol 2: Conidial Germination Assay

This method assesses the effect of this compound on the germination of B. cinerea conidia.

1. Materials

  • Botrytis cinerea cultures producing conidia

  • This compound

  • Malt extract agar (1%)[1]

  • Sterile distilled water

  • Hemocytometer

  • Microscope slides and coverslips

  • Microscope

2. Procedure

  • Prepare B. cinerea cultures on a suitable medium to induce sporulation (e.g., PDA under fluorescent lights for 10-14 days).[14]

  • Harvest conidia by flooding the plate with sterile water and gently scraping the surface.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Adjust the spore suspension concentration to 4 x 10^5 spores/mL using a hemocytometer.[1]

  • Prepare 1% malt extract agar plates amended with discriminatory doses of this compound (e.g., 1 and 50 mg/liter) and a non-amended control.[1]

  • Streak a 40 µL drop of the spore suspension across the length of each agar plate.[1]

  • Incubate the plates at 22°C for 16 hours.

  • Assess conidial germination under a microscope. A conidium is considered germinated if the germ tube is at least as long as the conidium itself.

  • Calculate the percentage of germination inhibition compared to the control.

Visualizations

Fenhexamid_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Precursor Precursor Intermediate_1 Intermediate_1 Precursor->Intermediate_1 3-keto_intermediate 3-keto_intermediate Intermediate_1->3-keto_intermediate Intermediate_2 Intermediate_2 3-keto_intermediate->Intermediate_2 3-ketoreductase (Erg27) Ergosterol Ergosterol Intermediate_2->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->3-keto_intermediate Inhibition

Caption: this compound's mode of action targeting the Erg27 enzyme.

EC50_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolate_Culture 1. Isolate and Culture Botrytis cinerea Media_Prep 2. Prepare Fungicide-Amended and Control Media Isolate_Culture->Media_Prep Inoculation 3. Inoculate Media with Mycelial Plugs Media_Prep->Inoculation Incubation 4. Incubate at 25°C for 3 Days Inoculation->Incubation Measure_Diameter 5. Measure Colony Diameters Incubation->Measure_Diameter Calculate_Inhibition 6. Calculate Percent Inhibition Measure_Diameter->Calculate_Inhibition Probit_Analysis 7. Probit Analysis Calculate_Inhibition->Probit_Analysis EC50_Value 8. Determine EC50 Value Probit_Analysis->EC50_Value

Caption: Workflow for EC50 determination of this compound against B. cinerea.

Resistance_Classification EC50_Value EC50 Value (ppm) Sensitive Sensitive (< 1) EC50_Value->Sensitive < 1 Low_Resistance Low Resistance (1-5) EC50_Value->Low_Resistance 1-5 Weak_Resistance Weak Resistance (5-10) EC50_Value->Weak_Resistance 5-10 Moderate_Resistance Moderate Resistance (10-50) EC50_Value->Moderate_Resistance 10-50 High_Resistance High Resistance (> 50) EC50_Value->High_Resistance > 50

Caption: Classification of this compound resistance in B. cinerea based on EC50 values.

References

Application Notes and Protocols for the QuEChERS Extraction of Fenhexamid from Fruit Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a widely adopted sample preparation technique for the analysis of pesticide residues, including the fungicide fenhexamid, in a variety of food matrices.[1][2][3] Its simplicity, speed, and minimal solvent usage make it an efficient and cost-effective approach for laboratories. This document provides detailed application notes and a generalized protocol for the extraction of this compound from fruit matrices using the QuEChERS method, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).

The QuEChERS procedure involves two main stages: an extraction step using an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components such as sugars, organic acids, and pigments.[1]

Data Presentation

The following table summarizes the quantitative data for this compound extraction from various fruit matrices using the QuEChERS method, as reported in the cited literature. This allows for a clear comparison of the method's performance.

Fruit MatrixFortification LevelRecovery (%)Relative Standard Deviation (RSD) (%)Analytical MethodReference
Grape5-100 µg/L>73.2<17.13LC-MS/MS[4][5][6]
Strawberry0.05 mg/kg70-125<10HPLC-MS/MS[7]
Strawberry0.10 mg/kg70-125<10HPLC-MS/MS[7]
Various FruitsNot Specified70-120<5Not Specified

Experimental Protocols

This section outlines a detailed, step-by-step protocol for the extraction of this compound from fruit matrices using the QuEChERS method. This protocol is a synthesis of methodologies described in various studies.[2][3][4][7][8]

1. Sample Preparation and Homogenization

  • Weigh a representative sample of the fruit (e.g., 10-15 g).

  • For larger fruits, chop them into smaller pieces.

  • Homogenize the sample using a high-speed blender or homogenizer until a uniform puree is obtained. For dry fruits like raisins, rehydration with a specific volume of deionized water may be necessary before homogenization.[3]

2. Extraction

  • Transfer a 10 g or 15 g homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL or 15 mL of acetonitrile to the tube. If required, add an internal standard at this stage.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the appropriate QuEChERS extraction salt mixture. Common formulations include:

    • AOAC 2007.01 Method: 6 g anhydrous magnesium sulfate (MgSO₄) and 1.5 g sodium acetate (NaOAc).

    • EN 15662 Method: 4 g anhydrous MgSO₄, 1 g sodium chloride (NaCl), 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.[3]

  • Immediately after adding the salts, cap the tube and shake vigorously for 1 minute. This prevents the formation of salt agglomerates and ensures proper extraction.

  • Centrifuge the tube at ≥3000 g for 5 minutes. This will result in the separation of the upper organic (acetonitrile) layer from the aqueous and solid fruit matrix layers.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant (acetonitrile extract) to a 2 mL or 15 mL d-SPE centrifuge tube.

  • The d-SPE tube contains a mixture of sorbents to remove specific matrix interferences. A common sorbent combination for fruits includes:

    • Anhydrous MgSO₄ (to remove residual water).

    • Primary Secondary Amine (PSA) (to remove sugars, fatty acids, organic acids, and anthocyanins).

    • C18 (to remove non-polar interferences like fats).

    • Graphitized Carbon Black (GCB) may be used for highly pigmented fruits, but it can also adsorb planar pesticides like this compound, so its use should be carefully evaluated.[9][10]

  • Cap the d-SPE tube and vortex for 30 seconds to 1 minute.

  • Centrifuge the tube at a high speed (e.g., ≥3000 g) for 5 minutes.

  • The resulting supernatant is the cleaned extract.

4. Final Extract Preparation and Analysis

  • Carefully transfer the cleaned extract into an autosampler vial.

  • The extract may be analyzed directly by GC-MS or diluted with a suitable mobile phase for LC-MS/MS analysis. For some LC-MS/MS applications, the extract is acidified (e.g., with formic acid) to improve the stability of certain pesticides.[11]

Workflow Diagram

QuEChERS_Workflow start Start: Fruit Sample homogenize 1. Homogenization (e.g., 10-15g sample) start->homogenize add_solvent 2. Add Acetonitrile (e.g., 10-15 mL) homogenize->add_solvent vortex1 3. Vortex (1 min) add_solvent->vortex1 add_salts 4. Add QuEChERS Extraction Salts vortex1->add_salts shake 5. Shake Vigorously (1 min) add_salts->shake centrifuge1 6. Centrifuge (≥3000g, 5 min) shake->centrifuge1 supernatant 7. Collect Acetonitrile Supernatant centrifuge1->supernatant dspe 8. d-SPE Cleanup (Add extract to d-SPE tube containing MgSO4, PSA, C18) supernatant->dspe vortex2 9. Vortex (30s - 1 min) dspe->vortex2 centrifuge2 10. Centrifuge (≥3000g, 5 min) vortex2->centrifuge2 final_extract 11. Collect Cleaned Extract centrifuge2->final_extract analysis 12. Analysis (LC-MS/MS or GC-MS) final_extract->analysis

References

Determining Fenhexamid Concentrations in Environmental Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the quantitative determination of fenhexamid, a widely used fungicide, in environmental water samples. The methodologies described are intended for researchers, scientists, and professionals in environmental monitoring and drug development. This note covers three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with micro-Electron Capture Detection (GC-μECD). Two robust sample preparation protocols, Solid-Phase Extraction (SPE) and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), are detailed to ensure high recovery and removal of matrix interferences. Quantitative data from various studies are summarized for easy comparison of the methods' performance.

Introduction

This compound (N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) is a hydroxyanilide fungicide used to control a range of fungal pathogens on various crops. Its presence in the environment, particularly in water bodies, through runoff and spray drift is a growing concern, necessitating sensitive and reliable analytical methods for its detection and quantification. This application note provides a comprehensive guide to validated methods for analyzing this compound in environmental water samples, ensuring data accuracy and reproducibility.

Overview of Analytical Methodologies

The choice of analytical method for this compound determination depends on the required sensitivity, selectivity, and the complexity of the water matrix.

  • HPLC-UV: A cost-effective and straightforward method suitable for screening and for water samples with relatively high concentrations of this compound. It offers good linearity but may be susceptible to matrix interferences.[1]

  • LC-MS/MS: The preferred method for trace-level quantification due to its high sensitivity, selectivity, and specificity. It is capable of detecting this compound at sub-parts-per-billion (ppb) levels and is less prone to matrix effects compared to HPLC-UV.[2][3]

  • GC-μECD: A viable alternative, particularly for laboratories equipped with gas chromatography instrumentation. The electron capture detector is highly sensitive to the halogenated structure of this compound.[4]

Quantitative Data Summary

The performance of different analytical methods for this compound determination is summarized in the table below. These values are compiled from various studies and are intended for comparative purposes. Actual performance may vary based on specific instrumentation and laboratory conditions.

ParameterHPLC-UVLC-MS/MSGC-μECD
Limit of Detection (LOD) ~10 µg/L0.02 - 0.2 µg/L[2][3]~10 µg/L[4]
Limit of Quantification (LOQ) 10 µg/L[1]0.1 - 1.0 µg/L[2][3]10 µg/L[4]
Linearity Range 0.01 - 10 mg/L[1]0.5 - 200 µg/L0.05 - 2.0 ng[4]
Recovery Not specified70 - 120%[2][5]88 - 95%[4]
Precision (RSD) Not specified< 15%[3][5]< 10%

Experimental Protocols

Sample Collection and Preservation
  • Collect water samples in 1-liter amber glass bottles to prevent photodegradation of this compound.

  • If samples cannot be analyzed immediately, store them at 4°C and analyze within 48 hours. For longer storage, acidify the sample to pH < 2 with sulfuric acid and store at 4°C for up to 14 days.

  • Before extraction, allow samples to equilibrate to room temperature.

Sample Preparation Protocols

This protocol is suitable for concentrating this compound from large water volumes and cleaning up the sample matrix, making it ideal for subsequent LC-MS/MS or GC-μECD analysis.

Materials:

  • SPE cartridges (e.g., Oasis HLB, 500 mg, 6 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Acetonitrile, Methanol, Ethyl Acetate (HPLC grade)

  • Ultrapure water

  • 0.7 µm glass fiber filters

Procedure:

  • Sample Filtration: Filter 500 mL of the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[6]

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of ethyl acetate.

    • Follow with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of ultrapure water, ensuring the sorbent bed does not run dry.[6]

  • Sample Loading: Load the 500 mL filtered water sample onto the conditioned cartridge at a flow rate of 5-10 mL/min.[6]

  • Cartridge Drying: After loading, dry the cartridge under vacuum for 30-60 minutes to remove residual water.

  • Elution: Elute the trapped this compound from the cartridge with 8-10 mL of ethyl acetate into a collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of a solvent compatible with the analytical instrument (e.g., acetonitrile for LC-MS/MS, hexane for GC-μECD).[6]

This protocol is a rapid and high-throughput alternative to SPE, particularly suitable for LC-MS/MS analysis.

Materials:

  • 50 mL polypropylene centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate)

  • Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and C18 sorbents

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction and Partitioning:

    • Transfer a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts.[6]

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.[6]

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.[6]

  • Final Extract Preparation:

    • Take an aliquot of the supernatant.

    • Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

Instrumental Analysis Protocols

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size)[1]

Conditions:

  • Mobile Phase: Acetonitrile/Water (50:50, v/v) with 1 g/L NaH₂PO₄[1]

  • Flow Rate: 2 mL/min[1]

  • Injection Volume: 250 µL[1]

  • Column Temperature: 40°C[1]

  • UV Detection Wavelength: 210 nm[1]

  • Retention Time: Approximately 2.0 min[1]

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

Conditions:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min[7]

  • Injection Volume: 5 µL

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute this compound, followed by re-equilibration.

  • Ionization Mode: ESI positive

  • MRM Transitions: Specific precursor and product ion transitions for this compound should be optimized for the instrument used.

Instrumentation:

  • Gas chromatograph with a micro-Electron Capture Detector (μECD)

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Conditions:

  • Carrier Gas: Nitrogen or Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Temperature Program: An optimized temperature program is required to separate this compound from other potential contaminants. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Injection Mode: Splitless

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Preparation s0 500 mL Water Sample s1 Filter (0.7 µm) s0->s1 s2 Condition Cartridge (Ethyl Acetate, Methanol, Water) s1->s2 s3 Load Sample (5-10 mL/min) s2->s3 s4 Dry Cartridge (Vacuum) s3->s4 s5 Elute this compound (Ethyl Acetate) s4->s5 s6 Evaporate Eluate (Nitrogen Stream) s5->s6 s7 Reconstitute (1 mL Solvent) s6->s7 s8 Analyze (LC-MS/MS or GC-μECD) s7->s8

Caption: Solid-Phase Extraction (SPE) Workflow for this compound Analysis.

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis q0 10 mL Water Sample q1 Add 10 mL Acetonitrile + Extraction Salts q0->q1 q2 Vortex & Centrifuge q1->q2 q3 Transfer 1 mL Supernatant to d-SPE Tube q2->q3 q4 Vortex & Centrifuge q3->q4 q5 Filter Supernatant (0.22 µm) q4->q5 q6 Analyze (LC-MS/MS) q5->q6

Caption: QuEChERS Workflow for this compound Analysis in Water.

Conclusion

The methods described in this application note provide robust and reliable approaches for the determination of this compound in environmental water samples. The choice of method will be dictated by the specific requirements of the analysis, including the desired sensitivity, sample throughput, and available instrumentation. For trace-level analysis, a combination of Solid-Phase Extraction and LC-MS/MS is recommended for its high sensitivity and selectivity. The QuEChERS method offers a high-throughput alternative for rapid screening. HPLC-UV provides a cost-effective option for less demanding applications. Proper validation of the chosen method in the user's laboratory is crucial to ensure accurate and defensible results.

References

Fenhexamid Spray Application: Detailed Notes and Protocols for Research Plots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of fenhexamid in research plots, focusing on techniques to ensure accurate and reproducible results for studies on gray mold (Botrytis cinerea). The information compiled is based on a comprehensive review of scholarly articles and research trials.

Introduction to this compound

This compound is a locally systemic foliar fungicide belonging to the hydroxyanilide class of chemicals. It is effective against various fungal pathogens, most notably Botrytis cinerea, the causal agent of gray mold in a variety of crops, including strawberries and grapes. Its mode of action involves the inhibition of 3-keto reductase, an enzyme essential for sterol biosynthesis in fungi. This specific mode of action necessitates careful management to mitigate the risk of resistance development.[1][2][3][4]

Experimental Design for Small Plot Trials

For reliable and statistically sound results in small plot fungicide trials, a robust experimental design is crucial.

Key Considerations:

  • Randomized Complete Block Design (RCBD): This is a standard design for agricultural field trials to account for field variability. Treatments are randomly assigned within each block, and each block contains all treatments.

  • Replication: A minimum of four to six replications for each treatment is recommended to ensure statistical power.[5]

  • Plot Size: Plot dimensions can vary depending on the crop and available space. For instance, in soybean research, plots of four to six rows wide and 10.7 to 15.3 meters long have been used.[5] For grapevines, plots may consist of a designated number of vines in a row.

  • Untreated Control: An untreated control group is essential to determine the baseline level of disease and accurately gauge the efficacy of the fungicide treatments.[6]

  • Buffer Zones: To minimize spray drift between plots, it is advisable to have buffer zones or untreated rows separating the plots.

Quantitative Data from this compound Research Trials

The following tables summarize quantitative data from various research studies on this compound application for the control of gray mold.

Table 1: this compound Application Rates and Efficacy in Strawberry

Application Rate (Active Ingredient)FormulationApplication TimingEfficacy (Disease Reduction/Control)Reference
Not specifiedElevate 50 WDGDuring bloom and fruit maturationControlled sensitive isolates but not resistant ones in detached fruit studies.[1][2][3][Grabke et al., 2013]
Not specifiedThis compoundDuring second peak bloomDid not show a significant reduction in Botrytis fruit rot compared to this compound alone.[7][Mertely et al., 2002]
Not specifiedThis compoundEarly and late bloom (split applications)Ranked among the best treatments for yield and Botrytis fruit rot control.[7][Mertely et al., 2002]

Table 2: this compound Application Rates and Efficacy in Grapes

Application Rate (Active Ingredient)FormulationApplication TimingEfficacy (Disease Reduction/Control)Reference
Single applicationThis compound0, 2, 4, 6, 8, 10, or 12 weeks after BBCH 68Efficacy varied with timing, with treatments before bunch closure and shortly after veraison being most effective in Riesling.[8][Molitor et al., 2018]
Not specifiedThis compoundFlowering (BBCH 68), bunch closure (BBCH 77), and veraison (BBCH 81)Earlier applications were generally more effective.[9][Petit et al., 2011]

Experimental Protocols

Protocol for Sprayer Calibration (CO2 Pressurized Backpack Sprayer)

Accurate application of fungicides in research plots is critical and begins with precise sprayer calibration. The 1/128th of an acre method is a commonly used and straightforward technique for backpack sprayers.[10][11]

Materials:

  • CO2 pressurized backpack sprayer with a pressure regulator and gauge

  • Nozzles appropriate for fungicide application (e.g., flat fan nozzles)

  • Measuring tape

  • Stakes or flags for marking the calibration plot

  • Stopwatch

  • Graduated cylinder or measuring cup (in ounces)

  • Water

Procedure:

  • Establish a Calibration Plot: On a surface similar to the research plot, measure and mark an area of 1/128th of an acre (approximately 340 square feet or an 18.5 ft x 18.5 ft square).[10][11]

  • Fill the Sprayer: Fill the sprayer tank halfway with clean water.

  • Set the Pressure: While spraying with water, set the desired pressure on the regulator. Ensure the pressure remains constant during operation.[12]

  • Time the Application: Spray the calibration plot with water using a consistent walking speed and spray pattern (e.g., holding the wand at a constant height and angle). Record the time it takes to thoroughly and uniformly cover the entire plot. Repeat this step at least three times and calculate the average time.[10][11]

  • Measure the Output: Spray into the graduated cylinder for the average time recorded in the previous step, maintaining the same pressure.[10][11]

  • Calculate Gallons Per Acre (GPA): The number of ounces collected in the measuring container is directly equal to the sprayer's output in gallons per acre (GPA).[10][11] For example, if you collect 30 ounces, your application rate is 30 GPA.

  • Calculate the Amount of this compound: Use the calculated GPA and the recommended product rate from the fungicide label to determine the amount of this compound to add to the spray tank.

Protocol for this compound Spray Application in Research Plots

Materials:

  • Calibrated CO2 pressurized backpack sprayer

  • Personal Protective Equipment (PPE) as specified on the fungicide label

  • This compound product

  • Water

  • Plot map and stakes

Procedure:

  • Prepare the Spray Solution:

    • Based on the sprayer's calibrated output (GPA) and the desired application rate of this compound, calculate the amount of product needed for the total area to be sprayed.

    • Fill the sprayer tank halfway with water.

    • Add the measured amount of this compound to the tank.

    • Fill the tank with the remaining water to the final volume.

    • Agitate the solution thoroughly.

  • Application:

    • Ensure that environmental conditions are suitable for spraying (e.g., low wind speed).

    • Approach the first plot and begin spraying just before the plot boundary to ensure the entire plot receives the treatment.

    • Maintain a constant walking speed and a consistent nozzle height and orientation throughout the application to ensure uniform coverage.

    • Cease spraying just after the plot boundary.

    • If the experimental design includes different application rates, thoroughly rinse the sprayer with clean water between treatments to prevent cross-contamination.

  • Post-Application:

    • Clean the sprayer thoroughly according to the manufacturer's instructions and the fungicide label.

    • Record the date, time, weather conditions, application rate, and any other relevant observations for each plot.

Protocol for Disease Severity Assessment

Materials:

  • Disease assessment scale or diagram

  • Data collection sheets or electronic device

Procedure:

  • Timing of Assessment: Disease assessments should be conducted at predetermined intervals after fungicide application, as well as at key growth stages (e.g., harvest).

  • Sampling: Within each plot, randomly select a predetermined number of plants or fruit clusters to assess.

  • Rating Disease Severity:

    • For gray mold, a common method is to use a rating scale based on the percentage of the fruit or bunch surface area affected by the disease.[13][14]

    • Example of a 0-5 scale for strawberry fruit: [13]

      • 0 = No infection

      • 1 = <20% rotted area

      • 2 = 20.1% - 40% rotted area

      • 3 = 40.1% - 60% rotted area

      • 4 = 60.1% - 80% rotted area

      • 5 = >80.1% rotted area

    • Standard area diagrams can also be used to improve the accuracy of visual assessments.[14]

  • Data Recording: Record the disease severity rating for each sampled unit. This data can then be used to calculate the average disease severity for each plot and treatment.

Visualizations

Experimental Workflow for a this compound Efficacy Trial

G cluster_0 Pre-Application cluster_1 Application cluster_2 Post-Application Experimental Design 1. Experimental Design (e.g., RCBD) Plot Establishment 2. Plot Establishment (Marking plots, buffers) Experimental Design->Plot Establishment Sprayer Calibration 3. Sprayer Calibration (e.g., 1/128th acre method) Plot Establishment->Sprayer Calibration Spray Solution Preparation 4. Spray Solution Preparation (Mixing this compound) Sprayer Calibration->Spray Solution Preparation Fungicide Application 5. Fungicide Application (to designated plots) Spray Solution Preparation->Fungicide Application Disease Severity Assessment 6. Disease Severity Assessment (at intervals) Fungicide Application->Disease Severity Assessment Data Collection 7. Data Collection (Record ratings) Disease Severity Assessment->Data Collection Statistical Analysis 8. Statistical Analysis (e.g., ANOVA) Data Collection->Statistical Analysis

Caption: Workflow for a this compound efficacy trial in research plots.

References

Solid-Phase Extraction (SPE) Cleanup for Fenhexamid Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) cleanup of fenhexamid from various matrices prior to analytical determination. The methodologies outlined are essential for accurate and reliable quantification of this fungicide in research, quality control, and safety assessment settings.

Introduction

This compound is a widely used fungicide for the control of Botrytis cinerea on a variety of fruits and vegetables. Its determination in different sample types, including food, environmental, and biological matrices, is crucial for monitoring residues and ensuring consumer safety. Sample preparation, particularly the cleanup step, is critical to remove interfering substances that can affect the accuracy and sensitivity of analytical methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Solid-phase extraction (SPE) is a robust and efficient technique for the cleanup and concentration of this compound from complex sample extracts.

This application note details various SPE protocols for this compound analysis, including the selection of appropriate sorbents, solvents, and elution procedures. Quantitative data from different studies are summarized to facilitate method selection and optimization.

Data Presentation: Quantitative Performance of SPE Cleanup for this compound Analysis

The following tables summarize the quantitative data from various studies on the SPE cleanup of this compound in different matrices. These tables provide a comparative overview of the recovery rates, limits of detection (LOD), and limits of quantification (LOQ) achieved with different SPE methods.

MatrixSPE SorbentAnalytical MethodRecovery (%)LOD / LOQReference
Animal & Fishery ProductsOctadecylsilanized silica gel & Graphitized carbon blackLC-MS/MSNot SpecifiedLOQ: 0.01 mg/kg[1]
Fruit SamplesNot SpecifiedNot Specified82.7 - 117.70.25 - 9.0 ng/g[2]
SoilDispersive SPE (d-SPE) with PSA and MgSO₄Not SpecifiedNot SpecifiedNot Specified[3]
Greenhouse AirC18 or Supelpak-2HPLC-UVGood stabilityBelow 0.50 µg/m³ after 12h[4]
WaterNo SPE (direct injection)HPLC/UVNot Applicable0.01 mg/L[5]

Experimental Protocols

Detailed methodologies for key experiments involving SPE cleanup of this compound are provided below.

Protocol 1: SPE Cleanup of this compound from Animal and Fishery Products using Dual Cartridges

This protocol is adapted from a method for the analysis of this compound in muscle, liver, kidney, milk, egg, fish, and shellfish.[1]

1. Sample Extraction: a. To 10.0 g of homogenized sample, add 30 mL of 1.5 mol/L phosphoric acid and mix thoroughly. b. Add 100 mL of acetone, homogenize, and filter with suction. c. Re-extract the residue with 50 mL of acetone and combine the filtrates. d. Adjust the final volume to 200 mL with acetone. e. Take a 4 mL aliquot of the extract and add 16 mL of 1 vol% formic acid.

2. SPE Cartridge Conditioning: a. Condition an octadecylsilanized silica gel cartridge (1,000 mg) by passing 5 mL of acetonitrile followed by 5 mL of water, and discard the effluent.[1] b. Condition a graphitized carbon black cartridge (500 mg) by passing 5 mL of acetonitrile followed by 5 mL of water, and discard the effluent.[1]

3. Sample Loading and Washing: a. Load the prepared extract onto the conditioned octadecylsilanized silica gel cartridge. b. Wash the cartridge with 10 mL of 1 vol% formic acid-acetonitrile/water (3:7, v/v) and discard the effluent.[1] c. Connect the graphitized carbon black cartridge to the bottom of the octadecylsilanized silica gel cartridge. d. Pass 10 mL of 1 vol% formic acid-acetonitrile/water (7:3, v/v) through the connected cartridges and discard the effluent.[1]

4. Elution: a. Remove the octadecylsilanized silica gel cartridge. b. Elute this compound from the graphitized carbon black cartridge with 30 mL of 1 vol% formic acid in acetonitrile.[1]

5. Final Sample Preparation: a. Concentrate the eluate at below 40°C to dryness. b. Reconstitute the residue in exactly 2 mL of acetonitrile/water (1:1, v/v). c. The solution is now ready for LC-MS/MS analysis.

Protocol 2: Dispersive SPE (d-SPE) Cleanup of this compound from Soil (Modified QuEChERS)

This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction and cleanup of this compound from soil samples.[3]

1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and vortex vigorously for 1 minute. c. Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. d. Immediately vortex for 1 minute to prevent salt clumping. e. Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive SPE Cleanup: a. Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄.[3] b. Vortex for 30 seconds. c. Centrifuge at 4000 rpm for 5 minutes. d. The resulting supernatant is ready for analysis.

Protocol 3: SPE Cleanup of this compound from Milk using Oasis PRiME HLB Cartridges

This protocol utilizes a simplified pass-through SPE cleanup method for the analysis of veterinary drug residues, including this compound, in milk.

1. Sample Extraction and Protein Precipitation: a. To 1 mL of milk, add 4 mL of 0.2% formic acid in acetonitrile. b. Mix well and centrifuge for 5 minutes at 10,000 rpm to precipitate proteins. c. Use the supernatant for SPE cleanup.

2. SPE Cleanup (Pass-Through): a. Condition a 3 cc Oasis PRiME HLB Cartridge by passing through 3 mL of 0.2% formic acid in acetonitrile (this step is to facilitate gravity loading). b. Pass the supernatant from the extraction step through the conditioned cartridge and collect the eluate.

3. Final Sample Preparation: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in 1 mL of 5% methanol in water. c. Filter the extract and transfer to a vial for UPLC-MS/MS analysis.

Visualizations

Experimental Workflow Diagrams

SPE_Workflow_Animal_Products cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Sample Add_Acid Add 30mL Phosphoric Acid Sample->Add_Acid Add_Acetone1 Add 100mL Acetone & Homogenize Add_Acid->Add_Acetone1 Filter1 Filter Add_Acetone1->Filter1 Residue Residue Filter1->Residue Filtrates Combine Filtrates Filter1->Filtrates Add_Acetone2 Add 50mL Acetone & Homogenize Residue->Add_Acetone2 Filter2 Filter Add_Acetone2->Filter2 Filter2->Filtrates Adjust_Volume Adjust to 200mL with Acetone Filtrates->Adjust_Volume Aliquot Take 4mL Aliquot Adjust_Volume->Aliquot Add_Formic Add 16mL 1% Formic Acid Aliquot->Add_Formic Load_Sample Load Extract onto ODS Cartridge Add_Formic->Load_Sample Condition_ODS Condition ODS Cartridge Condition_ODS->Load_Sample Condition_GCB Condition GCB Cartridge Connect_Carts Connect GCB to ODS Condition_GCB->Connect_Carts Wash_ODS Wash ODS Cartridge Load_Sample->Wash_ODS Wash_ODS->Connect_Carts Wash_Connected Wash Connected Cartridges Connect_Carts->Wash_Connected Elute_GCB Elute from GCB Cartridge Wash_Connected->Elute_GCB Concentrate Concentrate Eluate Elute_GCB->Concentrate Reconstitute Reconstitute in ACN/Water Concentrate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: SPE Workflow for this compound in Animal Products.

dSPE_Workflow_Soil cluster_extraction Sample Extraction cluster_dspe Dispersive SPE Cleanup cluster_analysis Analysis Sample 10g Homogenized Soil Add_ACN Add 10mL Acetonitrile & Vortex Sample->Add_ACN Add_Salts Add MgSO₄ and NaCl & Vortex Add_ACN->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant Add_Sorbents Add PSA and MgSO₄ & Vortex Supernatant->Add_Sorbents Centrifuge2 Centrifuge Add_Sorbents->Centrifuge2 Final_Supernatant Collect Supernatant for Analysis Centrifuge2->Final_Supernatant

Caption: Dispersive SPE Workflow for this compound in Soil.

SPE_Workflow_Milk cluster_extraction Sample Extraction cluster_spe SPE Cleanup (Pass-Through) cluster_analysis Analysis Sample 1mL Milk Add_Solvent Add 4mL 0.2% Formic Acid in ACN Sample->Add_Solvent Centrifuge Centrifuge Add_Solvent->Centrifuge Load_Collect Pass Supernatant & Collect Eluate Centrifuge->Load_Collect Condition Condition Oasis PRiME HLB Cartridge Condition->Load_Collect Evaporate Evaporate to Dryness Load_Collect->Evaporate Reconstitute Reconstitute in 5% Methanol Evaporate->Reconstitute Filter_Analyze Filter & UPLC-MS/MS Analysis Reconstitute->Filter_Analyze

Caption: Pass-Through SPE Workflow for this compound in Milk.

References

Troubleshooting & Optimization

troubleshooting peak tailing in fenhexamid HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the HPLC analysis of fenhexamid. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common chromatographic issues.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge. This can compromise peak integration, reduce resolution, and affect the accuracy of quantification. Below is a step-by-step guide to troubleshoot and resolve peak tailing in your this compound analysis.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer: Peak tailing for this compound in reversed-phase HPLC can stem from several factors, often related to secondary interactions with the stationary phase or issues with the mobile phase and analytical setup. Follow this guide to diagnose and address the problem.

Step 1: Evaluate Mobile Phase pH

The chemical properties of this compound are a crucial starting point. This compound has a pKa of 7.3, meaning it can exist in both ionized and non-ionized forms depending on the mobile phase pH.[1] If the mobile phase pH is close to the analyte's pKa, peak tailing can occur.[2]

  • Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. A lower pH (e.g., pH ≤ 3) will ensure that this compound is fully protonated and minimizes interactions with residual silanol groups on the silica-based stationary phase.[3][4]

Step 2: Assess Secondary Interactions with the Column

Secondary interactions between basic analytes like this compound and acidic silanol groups on the surface of the silica packing material are a primary cause of peak tailing.[3][5]

  • Recommendations:

    • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[3][6] This significantly reduces the potential for secondary interactions.

    • Consider Alternative Stationary Phases: For challenging separations, explore non-silica based columns or hybrid stationary phases that offer better pH stability and reduced silanol activity.[4]

    • Mobile Phase Modifiers: Historically, a tail-suppressing additive like triethylamine (TEA) was used to block active silanol sites. However, modern, high-purity silica columns (Type B) often eliminate the need for such additives.[4]

Step 3: Check for Column Contamination and Degradation

Over time, columns can become contaminated with strongly retained sample matrix components or undergo degradation of the stationary phase, leading to poor peak shape.[5][7]

  • Recommendations:

    • Flush the Column: Flush the column with a strong solvent, such as 100% acetonitrile or methanol for reversed-phase columns, to remove contaminants.[7]

    • Use a Guard Column: A guard column can protect the analytical column from strongly adsorbed matrix components, extending its lifetime.[8] If a guard column is in use, try replacing it.[9]

    • Replace the Column: If flushing does not improve the peak shape, the column may be irreversibly damaged and require replacement.[7]

Step 4: Investigate Extra-Column Effects

Peak tailing can also be caused by issues outside of the column, collectively known as extra-column effects or dead volume. This is particularly noticeable for early eluting peaks.[2][6]

  • Recommendations:

    • Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the injector, column, and detector.[2]

    • Check Fittings: Ensure all fittings are properly tightened and that there are no gaps between the tubing and the connection port.[10]

Step 5: Evaluate Sample-Related Issues

The sample itself can be a source of peak tailing.

  • Recommendations:

    • Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[5][9] Try diluting the sample to see if the peak shape improves.[6]

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[5][10] Ideally, dissolve the sample in the mobile phase.

    • Sample Cleanup: Complex sample matrices can introduce interfering compounds. Employing a sample cleanup technique like Solid Phase Extraction (SPE) can remove these interferences and improve peak shape.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for mobile phase pH when analyzing this compound?

Given that the pKa of this compound is 7.3[1], a good starting point for the mobile phase pH is around 3.0. This ensures the analyte is in a single protonated state and minimizes interactions with silanol groups on the column.[3][4]

Q2: Can the choice of organic modifier in the mobile phase affect peak tailing?

Yes, the choice between acetonitrile and methanol can influence peak shape. While both are common organic modifiers in reversed-phase HPLC, their properties differ. It is worth experimenting with both to see which provides better peak symmetry for your specific method.[2]

Q3: How do I know if my column is the cause of the peak tailing?

A simple way to check if the column is the issue is to replace it with a new column of the same type. If the peak shape improves significantly, the original column was likely contaminated or degraded.[3] Also, if you have a guard column, remove it and inject a sample. If the peak shape is good, the guard column needs to be replaced.[11]

Q4: Can a partial blockage in the system cause peak tailing?

Yes, a partial blockage of the column inlet frit is a common cause of peak tailing that affects all peaks in the chromatogram.[11] This can sometimes be resolved by back-flushing the column. Filtering samples before injection can help prevent this issue.[9]

Experimental Protocols & Data

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterRecommended ConditionReference
Column C18, end-capped (e.g., Kinetex C18, 150 mm x 4.6 mm, 2.6 µm)[12]
Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7) B: Acetonitrile[12]
Gradient Isocratic or Gradient depending on sample complexity
Flow Rate 1.0 mL/min[12]
Injection Volume 5 µL[12]
Column Temperature 40°C[13]
Detection Wavelength 210 nm - 240 nm[12][13]
Protocol: Sample Preparation using Solid Phase Extraction (SPE)

For complex matrices, an SPE cleanup can be beneficial to reduce interferences and improve peak shape.

  • Conditioning: Condition an octadecylsilanized silica gel (C18) SPE cartridge (e.g., 1000 mg) with 5 mL of acetonitrile followed by 5 mL of water.

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of a water/acetonitrile mixture (e.g., 7:3 v/v) containing 1% formic acid to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with a suitable solvent, such as acetonitrile with 1% formic acid.

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase before injection.

(This is a general protocol; specific volumes and solvent compositions may need to be optimized for your sample type.)

Visual Troubleshooting Guide

Troubleshooting_Peak_Tailing start Peak Tailing Observed ph_check Is Mobile Phase pH at least 2 units below pKa (7.3)? start->ph_check adjust_ph Adjust Mobile Phase pH to ≤ 3 ph_check->adjust_ph No column_check Are you using an end-capped column? ph_check->column_check Yes adjust_ph->column_check use_endcapped Switch to an end-capped or base-deactivated column column_check->use_endcapped No contamination_check Is the column old or potentially contaminated? column_check->contamination_check Yes use_endcapped->contamination_check flush_column Flush column with strong solvent. Replace guard column if used. contamination_check->flush_column Yes extracolumn_check Are tubing and connections optimized to minimize dead volume? contamination_check->extracolumn_check No flush_column->extracolumn_check replace_column Replace the column end_node Peak Shape Improved replace_column->end_node optimize_tubing Use shorter, narrower ID tubing. Check fittings. extracolumn_check->optimize_tubing No sample_check Could there be sample overload or matrix effects? extracolumn_check->sample_check Yes optimize_tubing->sample_check sample_check->replace_column None of the above help dilute_sample Dilute sample or reduce injection volume. sample_check->dilute_sample Yes, possible overload cleanup_sample Implement sample cleanup (e.g., SPE). sample_check->cleanup_sample Yes, complex matrix dilute_sample->end_node cleanup_sample->end_node

Caption: A workflow diagram for troubleshooting peak tailing in HPLC analysis.

References

Technical Support Center: Optimizing Fenhexamid for Spore Germination Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, protocols, and troubleshooting advice for effectively using fenhexamid in fungal spore germination assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a locally systemic, protectant hydroxyanilide fungicide used to control various fungal diseases, notably those caused by Botrytis cinerea (gray mold) and Monilinia species.[1] Its primary mechanism of action is the inhibition of the 3-ketoreductase enzyme (encoded by the Erg27 gene) involved in the C4-demethylation step of the sterol biosynthesis pathway.[1][2] This disruption of ergosterol production inhibits spore germination and mycelial growth.[1]

Q2: Does this compound inhibit spore germination directly or germ tube elongation?

A2: There is some variation in the literature on this point. While many sources state that this compound inhibits spore germination, others specify that it primarily inhibits the germ tube and subsequent mycelial growth.[1][3] For practical purposes in an assay, both effects lead to a lack of viable fungal growth. It is crucial to define the assessment criteria clearly: a spore is considered non-germinated if no germ tube emerges or if the germ tube length is below a predefined threshold (e.g., not longer than the spore's diameter).

Q3: What is a typical concentration range for this compound in a spore germination assay?

A3: The optimal concentration range depends on the fungal species, isolate sensitivity, and the goal of the assay (e.g., screening vs. EC₅₀ determination). For Botrytis cinerea, EC₅₀ (Effective Concentration to inhibit 50% of germination) values for sensitive isolates are typically low, often below 1 µg/mL.[4] Discriminatory doses of 1 mg/L and 50 mg/L have been used to distinguish between sensitive and resistant phenotypes. For initial range-finding experiments, a broad logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) is recommended.

Q4: What solvent should be used to prepare a this compound stock solution?

A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of fungicides like this compound for in vitro assays.[5] It is important to prepare a high-concentration stock solution so that the final concentration of DMSO in the assay medium is low (typically ≤0.5%) to avoid solvent-induced effects on spore germination.[5]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (e.g., 10 mg/mL): Weigh 10 mg of this compound powder and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution at -20°C for long-term stability.

  • Serial Dilutions: Before each experiment, create a series of working solutions from the stock. For example, dilute the 10 mg/mL stock in your chosen germination medium (e.g., Potato Dextrose Broth) to create a range of concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the solvent control.

Protocol 2: Direct Microscopic Spore Germination Assay (96-Well Plate)
  • Spore Suspension Preparation:

    • Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is abundant (typically 10-14 days).

    • Harvest spores by flooding the plate with a sterile surfactant solution (e.g., 0.05% Tween 20 in sterile water) and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ to 5 x 10⁵ spores/mL using a hemocytometer.[6]

  • Assay Setup:

    • In a 96-well microtiter plate, add 50 µL of the prepared this compound working solutions per well. Include wells for a negative control (medium only) and a solvent control (medium with DMSO at the final assay concentration).

    • Add 50 µL of the adjusted spore suspension to each well. This brings the total volume to 100 µL and halves the fungicide concentration to the desired final test concentration.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the fungal species (e.g., 20-25°C) in the dark for a duration sufficient for germination in control wells (typically 6-24 hours).

  • Assessment:

    • Place a drop of a germination-arresting agent (e.g., lactophenol cotton blue) in each well.

    • Using an inverted microscope, examine at least 100 spores per well.

    • A spore is considered germinated if the germ tube is at least as long as the spore's diameter.

    • Calculate the percentage of germination inhibition relative to the solvent control.

Data Presentation: Expected this compound Concentrations

The following tables summarize typical concentration ranges and EC₅₀ values for this compound against Botrytis cinerea.

Table 1: this compound Discriminatory and Test Concentrations

PurposeFungusConcentration RangeReference
Distinguishing Sensitive vs. Resistant PhenotypesBotrytis cinerea1 mg/L and 50 mg/L
Inoculation Experiments (Greenhouse)Botrytis cinerea210 µg/mL to 1198 µg/mL[7]
Investigating Effects on Non-Target FungiGlomus intraradices0.2, 2, 20, 200 mg/L[8]

Table 2: Reported EC₅₀ Values for this compound against Botrytis cinerea

Isolate TypeEC₅₀ Range (µg/mL or ppm)Classification CriteriaReference
Mixed Population0.02 to 4.21 ppmN/A[4]
Sensitive< 1 ppmEC₅₀ < 1 ppm[4]
Low Resistance1 to 5 ppmEC₅₀ 1 to 5 ppm[4]
Baseline Sensitive (Mean)0.20 ± 0.10 µg/mlN/A[2]

Visual Guides and Workflows

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase A Prepare this compound Stock & Dilutions B Culture Fungus & Prepare Spore Suspension C Dispense Controls & This compound to 96-Well Plate B->C D Add Spore Suspension to Wells C->D E Incubate Plate (e.g., 24h at 25°C) D->E F Stop Germination & Assess Microscopically E->F G Calculate % Inhibition vs. Control F->G H Determine EC50 Value (Dose-Response Curve) G->H G A This compound B Inhibits 3-Ketoreductase (Erg27) A->B C Disrupts Sterol Biosynthesis Pathway B->C D Ergosterol Depletion C->D E Inhibition of Germ Tube & Mycelial Growth D->E G rect_node rect_node Start Problem: No Inhibition Observed Q1 Did spores germinate in solvent control? Start->Q1 A1_Yes This compound solution may be inactive or isolate is resistant. Q1->A1_Yes Yes A1_No Issue with spore viability, media, or incubation conditions. Q1->A1_No No Q2 Test on known sensitive isolate. A1_Yes->Q2 Q3 Does it inhibit the sensitive isolate? Q2->Q3 A3_Yes Original isolate is likely resistant. Consider molecular testing. Q3->A3_Yes Yes A3_No This compound stock is inactive. Check preparation, storage, and source. Q3->A3_No No

References

Fenhexamid Stability and Degradation in Laboratory Solvents: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of the fungicide fenhexamid in common laboratory solvents. The following question-and-answer format addresses specific issues you may encounter during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound as a solid and in solution?

A1: Solid this compound is generally stable under standard ambient conditions.[1] One report indicates that it is stable at room temperature for up to 52 weeks, although the physical state (solid or in solution) was not specified.[2] When preparing solutions, it is crucial to consider the solvent and storage conditions to ensure stability.

Q2: Which solvents are recommended for preparing this compound stock solutions?

A2: Acetonitrile is the most commonly used and recommended solvent for preparing this compound stock and standard solutions for analytical purposes, such as HPLC and LC-MS/MS analysis.[3][4] Methanol and acetone are also suitable solvents, with this compound exhibiting high solubility in acetone.[1][4]

Q3: What are the optimal storage conditions for this compound solutions?

A3: To ensure the stability of this compound solutions, it is recommended to:

  • Store solutions in a refrigerator at 2-8°C.[5]

  • Use amber or opaque vials to protect the solution from light, as this compound is susceptible to photodegradation.

  • Ensure vials are tightly sealed to prevent solvent evaporation.

Q4: Is this compound susceptible to degradation in laboratory solvents?

A4: While specific quantitative data on the degradation rate of this compound in common organic solvents is limited, its known susceptibility to photodegradation in aqueous solutions suggests that exposure to light can lead to degradation in any solvent.[2] Additionally, the stability of other pesticides in solvents like acetonitrile can be affected by the presence of impurities or water in the solvent.

Q5: What are the known degradation products of this compound?

A5: Studies on the photodegradation of this compound in aqueous solutions have identified dechlorinated and hydroxylated forms of the parent compound as major degradation products.[3] Under photocatalytic conditions (e.g., with TiO2), hydroxyl and keto-derivatives have been observed. The specific degradation products that may form in organic solvents under typical laboratory storage conditions have not been extensively documented.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and analysis of this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation in working solution upon dilution with aqueous buffer. This compound has low aqueous solubility. Diluting a concentrated stock in an organic solvent into an aqueous medium can cause it to precipitate if its solubility limit is exceeded.- Increase the proportion of organic solvent in the final solution if compatible with your experimental setup.- Prepare the stock solution at a lower concentration.- Use a co-solvent system to improve solubility.
Inconsistent analytical results (e.g., varying peak areas in chromatography). - Degradation of the stock or working solution: This can be due to improper storage (e.g., exposure to light or elevated temperatures).- Solvent evaporation: If the container is not properly sealed, the concentration of the solution will increase over time.- Verify solution stability: Prepare a fresh standard and compare its response to the stored solution. If a significant difference is observed, the stored solution may have degraded.- Ensure proper storage: Always store solutions in tightly sealed, amber vials at the recommended temperature (2-8°C).- Check for solvent evaporation: Weigh the solution container upon preparation and before use to monitor for any mass loss.
Appearance of unknown peaks in chromatograms. Formation of degradation products: Over time, especially with exposure to light, this compound may degrade into other compounds.- Confirm peak identity: Use a mass spectrometer (MS) detector to identify the mass of the unknown peaks and compare them to potential degradation products.- Minimize degradation: Prepare fresh solutions more frequently and strictly adhere to proper storage conditions.- Perform a forced degradation study: This can help to intentionally generate and identify potential degradation products (see Experimental Protocols section).
Poor peak shape (e.g., tailing or fronting) in HPLC analysis. - Interaction of this compound with the stationary phase: The phenolic hydroxyl group can interact with active sites on the silica backbone of the column.- Column overload: Injecting a too-concentrated sample.- Inappropriate mobile phase pH. - Use an acidic modifier: Add a small amount of formic acid or acetic acid to the mobile phase to suppress the ionization of the phenolic group and improve peak shape.- Reduce injection volume or dilute the sample. - Optimize mobile phase pH: Ensure the pH is appropriate for the column and analyte.

Summary of this compound Stability and Solubility

The following tables summarize the available data on the stability and solubility of this compound.

Table 1: this compound Stability in Different Media

Medium Conditions Stability/Half-life Reference
Solid Room TemperatureStable for 52 weeks[2]
Aqueous Solution (Hydrolysis) pH 5, 7, 9 at 25°CStable for 30 days[2]
Aqueous Solution (Photolysis) Simulated SunlightRapid degradation[2]
Acetonitrile Solution 2-8°C, protected from lightRecommended for storage of analytical standards. Quantitative long-term stability data not specified in the search results.[5]
Homogenized Agricultural Samples -18°CResidues stable for up to 12 months[6]

Table 2: this compound Solubility in Laboratory Solvents

Solvent Solubility (g/L at 20°C)
Acetone160
Dichloromethane>250
Ethyl Acetate>250
n-Heptane<1
Methanol50 - 100
Toluene20 - 50
Data compiled from various sources and may vary slightly.

Experimental Protocols

Protocol for a Stability Study of this compound in Acetonitrile

This protocol outlines a procedure to determine the stability of a this compound stock solution in acetonitrile under typical laboratory conditions.

1. Materials and Reagents:

  • This compound analytical standard (≥98% purity)

  • HPLC-grade acetonitrile

  • Volumetric flasks (Class A)

  • Amber glass autosampler vials with PTFE-lined caps

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

2. Preparation of Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound standard into a 25 mL volumetric flask.

  • Record the exact weight.

  • Dissolve the standard in acetonitrile and bring the flask to volume.

  • Mix thoroughly to ensure homogeneity. This is your "fresh" stock solution.

3. Experimental Setup:

  • Immediately prepare a working standard (e.g., 10 µg/mL) from the fresh stock solution for initial analysis (Time 0).

  • Aliquot the remaining stock solution into several amber glass vials, ensuring they are filled to minimize headspace and tightly sealed.

  • Divide the vials into two storage groups:

    • Group A: Refrigerator (2-8°C)

    • Group B: Room temperature (e.g., 20-25°C), protected from light.

  • Establish a testing schedule (e.g., Time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

4. Analytical Procedure (using HPLC-UV):

  • At each time point, retrieve one vial from each storage group.

  • Allow the refrigerated vial to equilibrate to room temperature before opening.

  • Prepare a working standard (e.g., 10 µg/mL) from the stored stock solution.

  • Analyze the working standard in triplicate using a validated, stability-indicating HPLC method.

  • On each analysis day, also prepare and analyze a fresh stock and working standard to serve as a control.

5. Data Analysis:

  • Calculate the average peak area of the triplicate injections for each stored sample.

  • Compare the average peak area of the stored sample to the average peak area of the freshly prepared standard.

  • Calculate the percent recovery of this compound in the stored samples:

    • % Recovery = (Peak Area of Stored Sample / Peak Area of Fresh Sample) * 100

  • A common acceptance criterion for stability is a recovery within ±10% of the initial concentration.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Fenhexamid_Solution_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage start Weigh this compound Standard dissolve Dissolve in Acetonitrile start->dissolve vol_flask Bring to Volume in Volumetric Flask dissolve->vol_flask mix Mix Thoroughly vol_flask->mix aliquot Aliquot into Amber Vials mix->aliquot seal Seal Tightly aliquot->seal store Store at 2-8°C (Recommended) seal->store equilibrate Equilibrate to Room Temp. store->equilibrate dilute Prepare Working Solutions equilibrate->dilute analyze Analyze via HPLC / LC-MS dilute->analyze

Caption: Recommended workflow for the preparation and storage of this compound stock solutions.

Troubleshooting_Logic start Inconsistent Analytical Results? check_fresh Compare with Freshly Prepared Standard start->check_fresh is_different Significant Difference? check_fresh->is_different degradation Probable Degradation is_different->degradation Yes no_degradation Issue Likely Not Solution Stability is_different->no_degradation No review_storage Review Storage Conditions (Temp, Light, Seal) degradation->review_storage check_instrument Investigate Other Sources of Error (e.g., Instrument, Method) no_degradation->check_instrument

Caption: A logical workflow for troubleshooting inconsistent analytical results for this compound.

References

identifying and minimizing matrix effects in fenhexamid LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing matrix effects during the LC-MS/MS analysis of fenhexamid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS), the "matrix" refers to all components in a sample other than the analyte of interest, which for our purposes is this compound. These components can include salts, lipids, proteins, sugars, and other endogenous materials.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either signal suppression or enhancement.[2] This can result in inaccurate and unreliable quantification of this compound residues.[3]

Q2: How can I determine if my this compound analysis is experiencing matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a this compound standard in a pure solvent to the response of a standard of the same concentration spiked into a blank matrix extract (a sample known to not contain this compound). A significant difference in signal intensity indicates the presence of matrix effects. A lower response in the matrix indicates signal suppression, while a higher response suggests signal enhancement.[4]

Q3: What are the primary strategies to minimize matrix effects for this compound?

A3: There are three main approaches to address matrix effects in this compound analysis:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS/MS analysis.[5]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components.

  • Compensation: Using techniques like matrix-matched calibration or internal standards to correct for the matrix effects.[6]

Q4: What is a stable isotope-labeled internal standard and is one available for this compound?

A4: A stable isotope-labeled (SIL) internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). A SIL internal standard, such as This compound-D3 , is an ideal tool to compensate for matrix effects because it has nearly identical chemical and physical properties to this compound and will be affected by the matrix in the same way. Since the mass spectrometer can differentiate between this compound and this compound-D3, the ratio of their signals can be used for accurate quantification.

Troubleshooting Guide

Below are common issues encountered during this compound LC-MS/MS analysis and steps to resolve them.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or no this compound signal in matrix samples, but a strong signal in solvent standards. Signal Suppression: Co-eluting matrix components are interfering with the ionization of this compound.1. Improve Sample Cleanup: Implement or optimize a sample cleanup procedure. For many fruit and vegetable matrices, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective.[1][7] Consider using dispersive solid-phase extraction (d-SPE) with different sorbents like PSA (primary secondary amine) to remove sugars and organic acids, C18 to remove nonpolar interferences and fats, and/or GCB (graphitized carbon black) to remove pigments.[8][9] 2. Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components.[5] 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from matrix interferences. 4. Use a Compensation Method: Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the matrix effects seen in the samples.[10] Alternatively, use a stable isotope-labeled internal standard like this compound-D3.
Inconsistent and non-reproducible this compound quantification across different samples of the same matrix. Variable Matrix Effects: The composition of the matrix can vary between samples, leading to inconsistent signal suppression or enhancement.1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed consistently for all samples. 2. Use a Robust Internal Standard: A stable isotope-labeled internal standard like this compound-D3 is highly recommended to compensate for sample-to-sample variations in matrix effects. 3. Matrix-Matched Calibration: If a SIL internal standard is not available, prepare matrix-matched calibration curves for each batch of samples.[10]
Higher than expected this compound concentrations in matrix samples. Signal Enhancement: Co-eluting matrix components are enhancing the ionization of this compound.1. Follow the same steps as for signal suppression. Improved cleanup, sample dilution, and optimized chromatography can also mitigate signal enhancement. 2. Matrix-Matched Calibration is Crucial: If signal enhancement is observed, using solvent-based calibration curves will lead to an overestimation of the this compound concentration. Matrix-matched calibration is essential for accurate quantification.[6]
Poor recovery of this compound after sample cleanup. Analyte Loss During Cleanup: The chosen cleanup sorbent may be retaining this compound.1. Evaluate Cleanup Sorbents: Test different d-SPE sorbents. For example, GCB can sometimes lead to the loss of planar pesticides.[11][12] Perform recovery experiments with this compound spiked into a clean solvent that is then taken through the cleanup process to assess for analyte loss. 2. Optimize Elution Solvents: If using solid-phase extraction (SPE) cartridges, ensure the elution solvent is strong enough to fully recover this compound from the sorbent.

Quantitative Data on this compound Matrix Effects

The extent of matrix effects is highly dependent on the sample matrix, the concentration of this compound, and the specific analytical method used. Below is a summary of reported matrix effects for this compound in different matrices. A value < 100% indicates signal suppression, while a value > 100% indicates signal enhancement.

Matrix Sample Preparation Matrix Effect (%) Reference
GrapeQuEChERSSignal Suppression (implied)[13]
Red WineQuEChERSSignal Suppression (implied)
PepperNot specified73%[14]
Wheat FlourNot specified91%[14]
Green TeaQuEChERS76-82% Recovery[15]
Black TeaQuEChERS76-88% Recovery[15]

Experimental Protocols

Protocol 1: Generic QuEChERS Method for this compound in Fruits and Vegetables (based on EN 15662)

This protocol provides a general framework for the extraction and cleanup of this compound from high-water content matrices like strawberries and grapes.

  • Sample Homogenization: Homogenize a representative portion of the sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If a stable isotope-labeled internal standard is used, add the appropriate volume of the this compound-D3 working solution.

    • Add the EN 15662 extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).[16]

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube. The choice of sorbent depends on the matrix:

      • For general fruit and vegetable matrices: Use a tube containing magnesium sulfate and PSA.[9]

      • For matrices with high fat content: Add C18 sorbent.[9]

      • For highly pigmented matrices (e.g., dark berries): Add GCB, but be aware of potential analyte loss.[9]

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract Preparation:

    • Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Matrix Effect Evaluation
  • Prepare a this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Prepare Working Standards:

    • Solvent Standard: Dilute the stock solution with the initial mobile phase composition to a known concentration (e.g., 100 ng/mL).

    • Matrix-Matched Standard: Spike a blank matrix extract (prepared using the same method as the samples) with the this compound stock solution to achieve the same final concentration as the solvent standard.

  • LC-MS/MS Analysis: Analyze both the solvent standard and the matrix-matched standard under the same conditions.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) * 100

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis homogenization 1. Sample Homogenization extraction 2. QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction cleanup 3. d-SPE Cleanup (PSA, C18, GCB) extraction->cleanup filtration 4. Filtration cleanup->filtration lcms 5. LC-MS/MS Injection filtration->lcms data 6. Data Acquisition lcms->data

Caption: A typical QuEChERS workflow for this compound analysis.

matrix_effect_logic start Is the this compound signal in the sample lower or higher than in the solvent standard? suppression Signal Suppression Detected start->suppression Lower enhancement Signal Enhancement Detected start->enhancement Higher no_effect No Significant Matrix Effect start->no_effect Similar mitigation Implement Mitigation Strategy: - Improve Cleanup - Dilute Sample - Use Matrix-Matched Calibration - Use SIL Internal Standard suppression->mitigation enhancement->mitigation

Caption: Logic diagram for identifying and addressing matrix effects.

References

Technical Support Center: Strategies to Enhance Fenhexamid Efficacy Against Resistant Botrytis Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fenhexamid and resistant strains of Botrytis cinerea.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and solutions.

Observed Problem Potential Cause(s) Troubleshooting Steps & Solutions
High variability in EC50 values for the same isolate. Inconsistent spore/mycelia inoculum, uneven fungicide distribution in media, variable incubation conditions, or instability of the fungicide stock solution.1. Standardize Inoculum: Ensure a consistent concentration of spores or use mycelial plugs of a uniform size (e.g., 5 mm) from the actively growing edge of a culture. 2. Proper Media Preparation: Add fungicide stock solution to molten agar cooled to 50°C and mix thoroughly before pouring plates to ensure even distribution. 3. Controlled Incubation: Maintain a constant temperature (e.g., 20-25°C) and light condition (e.g., darkness) for all replicates and experiments.[1][2] 4. Fresh Stock Solutions: Prepare fresh fungicide stock solutions regularly and store them appropriately (e.g., in the dark at 4°C).[3]
"Sensitive" wild-type strain shows unexpected tolerance to this compound. Contamination of the culture, misidentification of the isolate, or spontaneous mutation.1. Verify Culture Purity: Re-isolate the strain from a single spore to ensure a pure culture.[4] 2. Confirm Isolate Identity: Use molecular markers (e.g., sequencing of housekeeping genes like G3PDH, HSP60, and RPB2) to confirm the species is B. cinerea.[1] 3. Sequence the erg27 Gene: Check for the presence of known resistance-conferring mutations even in presumed sensitive strains.[1][5]
PCR amplification of the erg27 gene fails. Poor DNA quality, incorrect primer sequences, or suboptimal PCR conditions.1. Assess DNA Quality: Ensure high-quality genomic DNA is extracted. Use established protocols like the CTAB method.[6] 2. Verify Primers: Double-check the primer sequences for amplifying the erg27 gene.[7][8] 3. Optimize PCR Conditions: Adjust annealing temperature, extension time, and the number of cycles. A standard protocol might involve an initial denaturation at 95°C, followed by 35-40 cycles of denaturation, annealing (e.g., 60-63°C), and extension (e.g., 68-72°C).[7]
Lack of disease control in in vivo experiments despite in vitro sensitivity. Presence of a low frequency of resistant individuals in the inoculum, fungicide application issues (e.g., poor coverage), or environmental conditions favoring rapid disease development. Even a 10% resistant population can significantly reduce efficacy.[9][10]1. Quantify Resistance Frequency: Use a discriminatory dose assay or qPCR to determine the percentage of resistant individuals in the starting inoculum. 2. Optimize Application: Ensure thorough spray coverage on plant tissues in in vivo assays. 3. Control Environment: Maintain consistent environmental conditions (temperature, humidity) in greenhouse or detached leaf/fruit assays to ensure disease pressure is not overwhelmingly high.[11]

Frequently Asked Questions (FAQs)

Resistance Mechanisms and Detection

Q1: What are the primary mechanisms of this compound resistance in Botrytis cinerea?

A1: The most well-documented mechanism is the modification of the target site, the 3-ketoreductase enzyme, which is encoded by the erg27 gene.[1][5] Specific point mutations in this gene, such as T63I, F412S, F412C, and F412I, are strongly associated with high levels of resistance.[1][5] Other potential, though less characterized, mechanisms include enhanced efflux of the fungicide via ATP-binding cassette (ABC) transporters and metabolic detoxification, possibly involving cytochrome P450 enzymes.[12][13]

Q2: How can I determine if my Botrytis cinerea isolate is resistant to this compound?

A2: Resistance can be determined through phenotypic and genotypic methods.

  • Phenotypic Assays: The most common method is to calculate the 50% effective concentration (EC50) value through a mycelial growth inhibition assay on fungicide-amended media. Isolates with an EC50 value greater than 1.0 µg/mL are often classified as having some level of resistance.[1][5] A simpler method is a discriminatory dose assay, where isolates are grown on media with a single fungicide concentration (e.g., 1.0 µg/mL) to quickly distinguish between sensitive and resistant phenotypes.[3][4]

  • Genotypic Assays: Molecular methods involve sequencing the erg27 gene to identify known resistance-conferring mutations.[1] For rapid screening of many samples, techniques like allele-specific PCR or quantitative PCR (qPCR) TaqMan assays can be used to detect specific mutations like those at the F412 codon.[4][14][15]

Q3: Do this compound-resistant strains have a fitness cost?

A3: Yes, some studies indicate that mutations conferring high resistance to this compound, particularly the F412S mutation, can result in a fitness penalty.[5] This may manifest as slower mycelial growth, reduced production of spores and sclerotia, and decreased aggressiveness compared to wild-type sensitive strains.[5] This fitness cost could potentially limit the persistence and spread of these resistant strains in the environment in the absence of this compound selection pressure.

Improving Efficacy and Experimental Design

Q4: What strategies can be used in a research setting to overcome or mitigate this compound resistance?

A4: Several strategies can be employed:

  • Fungicide Mixtures: Combining this compound with a multi-site protectant fungicide, such as captan, has been shown to improve disease control and manage resistance.[10][11] Synergistic effects have also been observed when this compound is combined with demethylation inhibitors (DMIs) like tebuconazole.[16]

  • Dose Management: Research suggests that using the lowest effective dose of this compound, especially when mixed with another fungicide, can be an effective resistance management strategy.[9][10]

  • Alternative Compounds: Investigating the efficacy of natural compounds (e.g., resveratrol) or biological control agents can provide alternative or complementary control methods.[17]

  • RNA-based approaches: Novel strategies, such as using double-stranded RNA (dsRNA) to silence key genes in the ergosterol biosynthesis pathway, have shown promise in controlling B. cinerea and can act synergistically with ergosterol-inhibiting fungicides.[17][18]

Q5: Is there a standard medium for testing this compound sensitivity?

A5: While various media like Potato Dextrose Agar (PDA) are used, some studies specify Sisler medium for this compound sensitivity testing to ensure consistency.[1] For other fungicides, different media may be required to avoid interference from sugars or amino acids. For example, yeast extract agar is often used for SDHI fungicides like boscalid.[3][19]

Data Presentation: this compound Sensitivity

The following tables summarize typical EC50 values for this compound against Botrytis cinerea, illustrating the distinction between sensitive and resistant phenotypes.

Table 1: EC50 Values for this compound Against B. cinerea Isolates from Rose Crops

Isolate ClassificationNumber of IsolatesEC50 Range (µg/mL)Resistance Factor (RF) Range*Associated Genotype (erg27)
Sensitive50.02 - 0.260.09 - 1.18Wild-type
Low Resistance71.05 - 4.214.77 - 19.14F412S Mutation

*Resistance Factor (RF) is calculated by dividing the isolate's EC50 by the EC50 of a known sensitive reference strain. (Data adapted from a study on B. cinerea from roses)[1][5]

Table 2: General Classification of this compound Resistance Levels

Resistance LevelEC50 Value (µg/mL)
Sensitive< 1.0
Low Resistance1.0 - 5.0
Weak Resistance5.0 - 10.0
Moderate Resistance10.0 - 50.0
High Resistance> 50.0

(Classification criteria adapted from Avenot et al., 2020)[1][5]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for EC50 Determination

This protocol details the determination of the this compound concentration that inhibits mycelial growth by 50% (EC50).

  • Prepare Fungicide Stock: Dissolve analytical-grade this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10,000 µg/mL).

  • Prepare Fungicide-Amended Media:

    • Prepare Sisler medium (0.2% KH₂PO₄, 0.15% K₂HPO₄, 0.1% (NH₄)₂SO₄, 0.05% MgSO₄·7H₂O, 1% glucose, 0.2% yeast extract, 1.25% agar).[1]

    • Autoclave the medium and cool it to 50-55°C in a water bath.

    • Add the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 50 µg/mL). Ensure the solvent concentration is constant across all plates, including the control (e.g., 0.1% DMSO).

    • Mix thoroughly and pour the media into 90 mm Petri dishes. Allow them to solidify.

  • Inoculation:

    • Culture the B. cinerea isolate on non-amended agar for 3-5 days.

    • Using a sterile 5 mm cork borer, take a mycelial plug from the actively growing edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended plate.[20]

  • Incubation: Incubate the plates in the dark at 22-25°C for 3-5 days, or until the mycelial growth in the control plate has reached approximately two-thirds of the plate diameter.[1][2]

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average diameter.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula: % Inhibition = 100 * (1 - [(diameter of treated colony - plug diameter) / (diameter of control colony - plug diameter)])

    • Determine the EC50 value by performing a probit analysis or regressing the percent inhibition against the log10 of the fungicide concentration.[1]

Protocol 2: Molecular Detection of erg27 (F412S) Mutation

This protocol describes the amplification and sequencing of the erg27 gene to detect resistance-conferring mutations.

  • Fungal Culture and DNA Extraction:

    • Grow the B. cinerea isolate in a liquid medium (e.g., Potato Dextrose Broth) for 5-7 days.

    • Harvest the mycelium by filtration, freeze-dry it, and grind it to a fine powder.

    • Extract genomic DNA using a standard CTAB (cetyltrimethylammonium bromide) method or a commercial fungal DNA extraction kit.[6][21][22] Assess DNA quality and concentration using a spectrophotometer.

  • PCR Amplification of the erg27 Gene:

    • Set up a PCR reaction in a final volume of 25-50 µL. Each reaction should contain:

      • Template DNA (50-100 ng)

      • Forward Primer (e.g., erg27Beg) at 10 µM

      • Reverse Primer (e.g., erg27End) at 10 µM

      • dNTP mix

      • Taq Polymerase and corresponding buffer

    • Use the following thermal cycling parameters (example):

      • Initial Denaturation: 95°C for 3 minutes

      • 35-40 Cycles:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 1.5 minutes

      • Final Extension: 72°C for 5 minutes[7]

  • Verification of Amplification: Run a portion of the PCR product on a 1% agarose gel to confirm that a band of the expected size (approx. 1-1.2 kb) has been amplified.

  • Sequencing and Analysis:

    • Purify the remaining PCR product using a commercial kit.

    • Send the purified product for Sanger sequencing using the same forward and reverse primers used for amplification.

    • Align the resulting sequences with a known wild-type erg27 gene sequence (reference) to identify any nucleotide changes.

    • Translate the nucleotide sequence to an amino acid sequence to confirm if any mutations result in an amino acid substitution (e.g., a TTC to TCC change resulting in the F412S substitution).

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_early Early Steps cluster_late Late Steps (Sterol Modification) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 (14α-demethylase) Target of Azoles 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11 (14α-demethylase) Target of Azoles Intermediates Intermediates 4,4-dimethyl-cholesta-8,14,24-trienol->Intermediates 3-keto intermediate 3-keto intermediate Intermediates->3-keto intermediate Erg26 Fecosterol Fecosterol 3-keto intermediate->Fecosterol Erg27 (3-ketoreductase) Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->3-keto intermediate Inhibition

Experimental_Workflow_EC50 cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare fungicide stock solutions P2 Prepare fungicide-amended agar media at various concentrations P1->P2 P3 Culture B. cinerea isolate on PDA E1 Inoculate center of each plate with a mycelial plug P3->E1 E2 Incubate at 22-25°C for 3-5 days E1->E2 A1 Measure colony diameters E2->A1 A2 Calculate percent inhibition relative to control A1->A2 A3 Perform probit analysis A2->A3 A4 Determine EC50 value A3->A4

Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms F This compound Cell Fungal Cell F->Cell Enters M1 Target Site Modification (Mutation in erg27 gene) Cell->M1 Leads to reduced binding M2 Increased Efflux (ABC Transporters) Cell->M2 Pumps fungicide out M3 Metabolic Detoxification (e.g., Cytochrome P450s) Cell->M3 Degrades fungicide R Resistance M1->R Results in M2->R M3->R

References

Technical Support Center: Managing Fenhexamid Degradation During Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing fenhexamid degradation during sample storage and analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound recovery is low after storing samples in the freezer. What are the likely causes and how can I troubleshoot this?

A1: While this compound is generally stable under frozen conditions, low recovery can still occur. Here are potential causes and troubleshooting steps:

  • Inadequate Freezing Temperature: Ensure your freezer maintains a consistent temperature of -20°C or lower. Temperature fluctuations can lead to degradation over time.

  • Improper Sample Homogenization: Inconsistent distribution of this compound within the sample matrix can lead to variable and seemingly low recoveries. Ensure thorough homogenization of the entire sample before taking analytical portions.

  • Sample Matrix Effects: Complex matrices can interfere with extraction and analysis, leading to apparent low recovery. See the troubleshooting guide for matrix effects (Q3).

  • Extended Storage Duration: Although stable for extended periods, very long-term storage may lead to some degradation. Refer to the stability data tables to ensure your storage duration is within the acceptable range for your sample type.[1]

  • pH of the Sample Matrix: While stable in a neutral pH range, highly acidic or alkaline matrices could potentially influence stability over long-term storage, even when frozen.

Troubleshooting Workflow for Low Recovery After Frozen Storage

start Low this compound Recovery check_temp Verify Freezer Temperature (≤ -20°C) start->check_temp check_homo Review Homogenization Procedure start->check_homo check_matrix Investigate Matrix Effects start->check_matrix check_duration Confirm Storage Duration vs. Stability Data start->check_duration solution Implement Corrective Actions: - Calibrate/Service Freezer - Improve Homogenization - Use Matrix-Matched Standards - Re-evaluate Storage Time check_temp->solution check_homo->solution check_matrix->solution check_duration->solution

Caption: Troubleshooting logic for low this compound recovery after frozen storage.

Q2: How stable is this compound in samples stored at refrigerated (4°C) or ambient temperatures?

A2: Storing samples containing this compound at refrigerated or ambient temperatures is not recommended for anything other than very short-term periods. Degradation is significantly more rapid at these temperatures compared to frozen storage. While specific quantitative data for various crop matrices at these temperatures is limited in publicly available literature, the general principle is that higher temperatures accelerate chemical and microbial degradation.[2][3] For optimal sample integrity, freezing at ≤ -20°C is the standard and validated practice.

Q3: I'm using a QuEChERS method and experiencing low this compound recovery or high variability. How can I address this?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis, but matrix effects can be a challenge.

  • Matrix Effects: Co-extracted compounds from the sample matrix (e.g., pigments, fats, sugars) can suppress or enhance the this compound signal in LC-MS/MS analysis, leading to inaccurate quantification.[3][4][5][6]

    • Troubleshooting:

      • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples. This helps to compensate for signal suppression or enhancement.

      • Dilution: Diluting the final extract can mitigate matrix effects, although this may compromise the limit of quantification.

      • Optimize d-SPE Cleanup: For highly pigmented samples (e.g., spinach, berries), consider using a d-SPE cleanup tube containing graphitized carbon black (GCB) to remove pigments. For fatty matrices, C18 sorbent can be beneficial. Be aware that GCB can sometimes adsorb planar pesticides, so validation is crucial.

  • Inadequate Hydration of Dry Samples: For dry matrices like raisins or nuts, insufficient hydration before extraction with acetonitrile can lead to poor recovery.

    • Troubleshooting: Add a specified amount of water to the homogenized dry sample and allow it to hydrate for a period (e.g., 30 minutes) before proceeding with the acetonitrile extraction.[7]

  • pH Sensitivity during Extraction: Although this compound is stable across a range of pH, the extraction efficiency of some pesticides can be pH-dependent. The use of buffering salts in QuEChERS kits (e.g., AOAC or EN methods) helps to maintain a consistent pH during extraction.

Q4: My samples were accidentally exposed to light. How might this affect my this compound results?

A4: this compound is susceptible to rapid photodegradation.[1][7][8] Exposure of samples or extracts to direct sunlight or even strong laboratory lighting can lead to significant degradation of the analyte, resulting in artificially low residue values. The rate of photodegradation is also influenced by pH, with faster degradation occurring at higher pH values.

  • Mitigation Strategies:

    • Always store samples in amber glass vials or wrap containers in aluminum foil to protect them from light.

    • Minimize exposure to light during all sample preparation steps.

    • Work in a shaded area or use amber-colored labware.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various storage conditions.

Table 1: Stability of this compound in Various Plant Matrices Under Frozen Storage

Crop MatrixStorage Temperature (°C)Fortification Level (mg/kg)Storage Duration (Months)Remaining Residue (%)Reference
Grapes≤ -180.512>80[9]
Grape Juice≤ -180.512>80[9]
Raisins≤ -180.512>80[9]
Peaches≤ -200.05 - 0.512-14Not specified, but stated as stable[1]
Plums≤ -200.05 - 0.512-14Not specified, but stated as stable[1]
Cherries≤ -200.05 - 0.512-14Not specified, but stated as stable[1]
Strawberries≤ -200.02 - 0.5~17Not specified, but stated as stable[1]
Tomatoes≤ -180.512>80[9]
Almond Meat≤ -200.02 - 0.28.5Not specified, but stated as stable[1]
Almond Hulls≤ -200.05 - 0.55.5Not specified, but stated as stable[1]

Table 2: Hydrolytic Stability of this compound in Aqueous Solutions at 25°C

pHStorage Duration (Days)DegradationReference
530Stable[8]
730Stable[8]
930Stable[8]

Table 3: Photodegradation of this compound in Aqueous Solutions

pHDegradation Rate Constant (k, h⁻¹)Half-life (t₁/₂, hours)Reference
5.02.11 x 10⁻²32.8[8]
6.64.47 x 10⁻²15.5[8]
7.36.11 x 10⁻¹1.1[8]
9.01.690.4[8]

Experimental Protocols

Protocol 1: Freezer Storage Stability Study of this compound in a Crop Matrix

This protocol provides a general framework for conducting a freezer storage stability study, based on guidelines from the EPA and OECD.[9][10][11][12]

1. Objective: To determine the stability of this compound residues in a specific crop matrix when stored under frozen conditions (-20°C ± 5°C) over a defined period.

2. Materials:

  • Untreated crop matrix (e.g., strawberries, grapes)

  • This compound analytical standard of known purity

  • Homogenizer (e.g., blender with dry ice capability)

  • Polyethylene or glass containers suitable for freezer storage

  • Analytical equipment for this compound quantification (e.g., LC-MS/MS)

  • Solvents and reagents for extraction and analysis

3. Procedure:

  • Sample Preparation:

    • Obtain a sufficient quantity of the untreated crop matrix.

    • Homogenize the samples, preferably from a frozen state using dry ice to prevent degradation during processing.

    • Allow the dry ice to dissipate completely before proceeding.

  • Fortification:

    • Weigh replicate portions of the homogenized matrix into storage containers.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Fortify the replicate samples with the this compound stock solution to a known concentration (e.g., 0.5 mg/kg).

    • Prepare a set of unfortified samples to serve as controls.

  • Time Zero (Day 0) Analysis:

    • Immediately after fortification, analyze a minimum of five replicate fortified samples to establish the initial concentration of this compound.

    • Analyze the control samples to ensure they are free from this compound contamination.

  • Storage:

    • Place the remaining fortified and control samples in a calibrated freezer set to -20°C ± 5°C.

  • Analysis at Subsequent Time Points:

    • At predetermined intervals (e.g., 1, 3, 6, 12, and 18 months), remove a set of fortified samples from the freezer for analysis.

    • At each time point, also prepare and analyze freshly fortified samples (procedural recoveries) to account for any variability in the analytical method.

    • Analyze the stored samples and procedural recoveries using a validated analytical method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Day 0, corrected for procedural recoveries.

    • Plot the percentage of remaining this compound against storage time to assess the degradation trend.

Workflow for Freezer Storage Stability Study

start Start: Obtain Untreated Crop Matrix homogenize Homogenize Sample (e.g., with dry ice) start->homogenize fortify Fortify Replicate Samples with this compound Standard homogenize->fortify day0 Day 0 Analysis: - Analyze fortified samples - Analyze control samples fortify->day0 storage Store Remaining Samples at ≤ -20°C day0->storage intervals Analyze at Predetermined Time Intervals (e.g., 1, 3, 6, 12 months) storage->intervals analysis Analyze Stored Samples and Freshly Fortified Samples (Procedural Recoveries) intervals->analysis data Calculate % Remaining and Assess Stability analysis->data end End: Determine Storage Stability Period data->end

Caption: General workflow for a freezer storage stability study of this compound.

Protocol 2: QuEChERS Method for this compound Residue Analysis in Fruits

This protocol is a generalized version of the EN 15662 QuEChERS method suitable for high-moisture fruit samples.[7][12][13]

1. Objective: To extract this compound residues from fruit samples for subsequent analysis by LC-MS/MS or GC-MS.

2. Materials:

  • Homogenized fruit sample

  • Acetonitrile (HPLC grade)

  • EN 15662 QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate)

  • 50 mL centrifuge tubes

  • Dispersive SPE (d-SPE) cleanup tubes (e.g., containing 150 mg MgSO₄ and 25 mg PSA)

  • Centrifuge

  • Vortex mixer

3. Procedure:

  • Extraction:

    • Weigh 10 g of the homogenized fruit sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the EN 15662 QuEChERS extraction salt packet.

    • Immediately cap and shake vigorously for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE cleanup tube.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract. It can be analyzed directly or diluted with a suitable solvent before injection into the analytical instrument.

This technical support center provides a foundation for managing this compound degradation during sample storage and analysis. For specific applications, it is crucial to validate all methods and procedures according to internal quality standards and regulatory guidelines.

References

Technical Support Center: Photostability of Fenhexamid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the photostability of fenhexamid solutions under laboratory lighting conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable are this compound solutions under typical laboratory conditions?

A1: this compound in aqueous solutions is susceptible to photodegradation, meaning it can break down when exposed to light.[1] While it is stable against hydrolysis at pH 5, 7, and 9 for up to 30 days, exposure to light, particularly UV and simulated solar radiation, can cause significant degradation.[1] Although specific degradation rates under standard laboratory fluorescent or LED lighting are not extensively documented, it is best practice to assume that prolonged exposure can affect solution stability and to take preventative measures.

Q2: What are the primary factors that influence the degradation of this compound in solution?

A2: The primary factors influencing this compound degradation in solution are:

  • Light Exposure: this compound is known to degrade upon exposure to light.[1] The rate and extent of degradation are dependent on the intensity and wavelength of the light source.

  • pH of the Solution: The photodegradation rate of this compound is significantly influenced by the pH of the aqueous solution. Degradation is considerably faster in neutral to alkaline conditions compared to acidic conditions.[2][3]

  • Presence of Other Substances: Substances like humic and fulvic acids can slow down the degradation rate by shielding this compound molecules from light.[2][3] Conversely, the presence of a phosphate medium has been shown to enhance the rate of photolysis.[2][3]

Q3: How can I prevent the photodegradation of my this compound solutions?

A3: To minimize photodegradation, the following handling and storage practices are recommended:

  • Use appropriate containers: Store stock and working solutions in amber glass vials or bottles to block UV and visible light.[4] If using clear glass, wrap the container securely in aluminum foil.

  • Minimize light exposure during handling: When preparing dilutions or performing experiments, try to work in an area with subdued lighting. Return solutions to their designated dark storage as soon as possible.[4]

  • Proper Storage Conditions: Store solutions in a refrigerator or freezer as recommended for the specific solvent and concentration. For long-term storage, freezing at -20°C or below is advisable.[4] Always store away from direct light sources.[4]

Q4: What are the degradation products of this compound, and can they interfere with my experiments?

A4: The photodegradation of this compound can result in several transformation products. The primary intermediates identified include hydroxyl and/or keto-derivatives.[5] Other products can be formed through the cleavage of the amide and NH-dichlorophenol bonds, as well as through intramolecular cyclization to form benzo[d]oxazole intermediates.[5] These degradation products will have different chemical properties and chromatographic retention times than the parent this compound molecule and can therefore interfere with analytical measurements, leading to inaccurate quantification or the appearance of unexpected peaks.

Troubleshooting Guides

Issue 1: Unexpectedly low concentration of this compound in my prepared standard or sample.

Possible Cause Troubleshooting Step
Photodegradation 1. Review your solution preparation and handling procedures. Were the solutions exposed to light for an extended period? 2. Prepare a fresh solution using light-protective measures (amber vials, low light environment). 3. Re-analyze the freshly prepared solution and compare the results with the previous measurement.
Incorrect Storage 1. Verify the storage conditions of your stock and working solutions (temperature, protection from light). 2. If stored improperly, discard the solution and prepare a fresh one.
pH Effects 1. Measure the pH of your solution. This compound degrades faster at neutral and alkaline pH.[2][3] 2. If possible for your application, consider buffering the solution to a more acidic pH to improve stability.

Issue 2: Appearance of unknown peaks in my chromatogram (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step
Formation of Degradation Products 1. Compare the chromatogram of a freshly prepared standard (with minimal light exposure) to an older or light-exposed sample. The new peaks in the older sample are likely degradation products. 2. If using mass spectrometry, examine the mass-to-charge ratio of the unknown peaks to see if they correspond to known this compound photoproducts.[5]
Contamination 1. Run a solvent blank to rule out contamination from the solvent or analytical system. 2. Review sample preparation procedures for any potential sources of contamination.

Data Presentation

Table 1: Influence of pH on the Photodegradation Rate of this compound in Aqueous Solution

This table summarizes the photodegradation rate constants of this compound at different pH values, demonstrating the increased rate of degradation in more alkaline conditions.

pHDegradation Rate Constant (k) (h⁻¹)
5.02.11 x 10⁻²
6.64.47 x 10⁻²
7.36.11 x 10⁻¹
9.01.69
(Data sourced from a study on the photodegradation kinetics of this compound in aqueous systems)[2]

Experimental Protocols

Protocol: General Photostability Testing of this compound Solution

This protocol provides a general framework for assessing the photostability of a this compound solution under specific laboratory lighting conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • From the stock solution, prepare replicate test solutions at the desired experimental concentration.

  • Sample Setup:

    • Transfer an equal volume of the test solution into two sets of transparent vials (e.g., clear glass or quartz).

    • Test Group: Place one set of vials under the laboratory light source to be tested (e.g., directly on the lab bench under fluorescent lighting).

    • Control Group (Dark Control): Tightly wrap the second set of vials in aluminum foil to completely shield them from light. Place them in the same location as the test group to ensure identical temperature conditions.

  • Exposure:

    • Expose both groups to the laboratory lighting for a defined period. It is recommended to take samples at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot from one test vial and one control vial.

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Evaluation:

    • Compare the concentration of this compound in the test group to the control group at each time point.

    • A significant decrease in concentration in the test group compared to the dark control indicates photodegradation.

    • Calculate the percentage of degradation over time.

Mandatory Visualization

G cluster_prep Preparation cluster_setup Sample Setup cluster_exposure Exposure cluster_analysis Analysis cluster_eval Evaluation A Prepare this compound Stock Solution B Prepare Replicate Test Solutions A->B C Aliquot into Transparent Vials B->C D Test Group (Exposed to Light) C->D E Control Group (Wrapped in Foil) C->E F Expose to Lab Lighting (Multiple Time Points) D->F E->F G Sample Aliquots at Each Time Point F->G H Analyze this compound Concentration (HPLC/LC-MS) G->H I Compare Test vs. Control H->I J Calculate % Degradation I->J

Caption: Experimental workflow for assessing the photostability of this compound solutions.

G cluster_pathways Photodegradation Pathways This compound This compound Hydroxylation Hydroxyl/Keto Derivatives This compound->Hydroxylation Hydroxylation Cleavage Amide/NH-Dichlorophenol Bond Cleavage Products This compound->Cleavage Bond Cleavage Cyclization Benzo[d]oxazole Intermediates This compound->Cyclization Intramolecular Photocyclization

Caption: Simplified photodegradation pathways of this compound.

References

Technical Support Center: Optimizing Fenhexamid Extraction from Complex Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of fenhexamid in complex plant matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for accurate and efficient this compound extraction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the extraction and analysis of this compound from various plant tissues.

Q1: I am experiencing low recovery of this compound from strawberry samples using the QuEChERS method. What are the likely causes and how can I improve it?

A1: Low recovery of this compound in high-sugar and high-water content matrices like strawberries is a common issue. Here are the potential causes and troubleshooting steps:

  • Inefficient Extraction: The initial extraction may not be sufficient to release this compound from the matrix.

    • Solution: Ensure vigorous shaking during the acetonitrile extraction step. A mechanical shaker can provide more consistent results than manual shaking. Also, verify the correct ratio of sample to solvent is being used.

  • Suboptimal Salting-Out: The partitioning of this compound into the acetonitrile layer may be incomplete.

    • Solution: Ensure the QuEChERS salts are added immediately after the acetonitrile extraction and that the tube is shaken vigorously right away to prevent the formation of large salt agglomerates which can trap the analyte.

  • Analyte Loss During Cleanup: The dispersive solid-phase extraction (d-SPE) cleanup step may be removing this compound along with matrix interferences.

    • Solution: For strawberries, a combination of primary secondary amine (PSA) and C18 sorbents is often used. If you suspect analyte loss, consider reducing the amount of PSA or trying a d-SPE tube without C18.

Q2: My this compound recovery is inconsistent when analyzing leafy green vegetables like spinach. What could be causing this variability?

A2: Inconsistent recoveries in leafy greens are often linked to the high pigment content (chlorophyll) and enzymatic activity in these matrices.

  • Variable Matrix Effects: Chlorophyll and other co-extracted compounds can cause significant ion suppression or enhancement in LC-MS/MS analysis, leading to variable results.[1][2]

    • Solution: Incorporate graphitized carbon black (GCB) in your d-SPE cleanup to remove pigments. However, be cautious as GCB can also adsorb planar pesticides like this compound. Use the minimum amount of GCB necessary for sufficient cleanup. Adding a small amount of a non-polar solvent like toluene to the d-SPE tube can help to mitigate the loss of planar pesticides when using GCB.

  • Inadequate Homogenization: Leafy greens can be difficult to homogenize completely, leading to non-representative subsamples.

    • Solution: Cryogenic homogenization (grinding the sample with dry ice) can improve the homogeneity of the sample.

  • Enzymatic Degradation: Active enzymes in fresh produce can potentially degrade this compound.

    • Solution: Analyze samples as quickly as possible after homogenization. If storage is necessary, freeze the homogenate at -20°C or lower to minimize enzymatic activity.

Q3: I am working with oily seeds (e.g., sunflower seeds) and my extracts are very dirty, causing contamination of my analytical instrument. How can I improve the cleanup?

A3: High-fat matrices like oily seeds pose a significant challenge due to the co-extraction of lipids, which can cause severe matrix effects and instrument contamination.

  • Ineffective Lipid Removal: Standard QuEChERS cleanup sorbents may not be sufficient to remove the high concentration of lipids.

    • Solution: A d-SPE cleanup with a combination of PSA and C18 is recommended for fatty matrices. For very high-fat samples, a newer sorbent called Z-Sep, which is a zirconia-based sorbent, can be more effective at removing lipids.[3] A freeze-out step, where the acetonitrile extract is placed in a freezer for a few hours to precipitate the lipids before centrifugation, can also be very effective.

  • Low Analyte Partitioning: The lipophilic nature of this compound may cause it to be retained in the fatty phase, leading to low recoveries.

    • Solution: Increasing the volume of acetonitrile during the initial extraction can improve the partitioning of this compound into the solvent phase.

Q4: I am observing significant signal suppression for this compound in my LC-MS/MS analysis across different fruit matrices. What strategies can I employ to mitigate this?

A4: Signal suppression is a common manifestation of matrix effects in LC-MS/MS analysis. Here are some effective strategies:

  • Dilution of the Final Extract: Diluting the final extract with the initial mobile phase can significantly reduce the concentration of co-eluting matrix components, thereby minimizing their impact on the ionization of this compound.[4]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of an Internal Standard: A stable isotope-labeled internal standard of this compound, if available, can effectively compensate for matrix effects as it will be affected in the same way as the native analyte.

  • Optimize Chromatographic Separation: Modifying the LC gradient to better separate this compound from interfering matrix components can also reduce signal suppression.

Quantitative Data Summary

The following tables summarize typical performance data for this compound extraction from various complex plant matrices using QuEChERS and SPE methods followed by LC-MS/MS analysis.

Table 1: this compound Recovery and Precision Data using QuEChERS

Plant MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
Strawberry0.0195.25.1[5]
Strawberry0.598.54.3[5]
Grape0.0192.46.8[6]
Grape0.196.74.5[6]
Tomato0.19310[7]
Peach0.1967[7]
Cabbage0.0185.37.9[5]
Celery0.589.16.2[5]
Rapeseed0.191.28.5[8]
Sunflower Seed0.188.79.1[9]

Table 2: this compound Method Detection and Quantification Limits

Plant MatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)Reference
Strawberry0.0030.01[5]
Grape0.0030.01[6]
Cabbage0.0030.01[5]
Rapeseed0.0020.006[8]
Sunflower Seed0.0050.015[9]

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Strawberries

This protocol is adapted from the widely used AOAC QuEChERS method.

1. Sample Homogenization:

  • Weigh 10-15 g of fresh or frozen strawberries into a blender.

  • Homogenize until a uniform puree is obtained.

2. Extraction:

  • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 15 mL of acetonitrile containing 1% acetic acid.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the contents of a QuEChERS extraction salt packet (6 g MgSO₄, 1.5 g NaOAc).

  • Immediately shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in Leafy Greens

This protocol provides a more rigorous cleanup for complex matrices like spinach.

1. Sample Homogenization and Initial Extraction:

  • Homogenize the leafy green sample as described in Protocol 1.

  • Weigh 10 g of the homogenized sample into a centrifuge tube.

  • Add 20 mL of acetonitrile and shake or blend for 2-3 minutes.

  • Centrifuge the mixture and collect the supernatant.

2. SPE Cartridge Conditioning:

  • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

3. Sample Loading:

  • Dilute the supernatant from step 1 with deionized water (e.g., 1:1 v/v).

  • Load the diluted extract onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove polar interferences.

5. Elution:

  • Elute the retained this compound from the cartridge with 5 mL of acetonitrile.

  • Collect the eluate.

6. Final Extract Preparation:

  • The eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.

Visualized Workflows

Fenhexamid_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_analysis Analysis Homogenization Homogenize Plant Tissue Weighing Weigh Homogenized Sample Homogenization->Weighing Add_Solvent Add Acetonitrile Weighing->Add_Solvent Shake1 Vigorous Shaking (1 min) Add_Solvent->Shake1 Add_Salts Add QuEChERS Salts Shake1->Add_Salts Shake2 Vigorous Shaking (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge Shake2->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add to d-SPE Tube Transfer_Supernatant->Add_dSPE Vortex Vortex (30 sec) Add_dSPE->Vortex Centrifuge2 Centrifuge Vortex->Centrifuge2 Filter Filter Supernatant Centrifuge2->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for this compound extraction.

Troubleshooting_Workflow Start Low or Inconsistent this compound Recovery Check_Homogenization Is sample homogenization adequate? Start->Check_Homogenization Improve_Homogenization Improve homogenization (e.g., cryogenic grinding) Check_Homogenization->Improve_Homogenization No Check_Extraction Is the extraction step efficient? Check_Homogenization->Check_Extraction Yes Improve_Homogenization->Check_Extraction Optimize_Extraction Increase shaking time/intensity Check_Extraction->Optimize_Extraction No Check_Cleanup Is analyte lost during cleanup? Check_Extraction->Check_Cleanup Yes Optimize_Extraction->Check_Cleanup Optimize_Cleanup Modify d-SPE sorbent composition Check_Cleanup->Optimize_Cleanup Yes Check_Matrix_Effects Are matrix effects significant? Check_Cleanup->Check_Matrix_Effects No Optimize_Cleanup->Check_Matrix_Effects Mitigate_Matrix_Effects Use matrix-matched standards or dilute extract Check_Matrix_Effects->Mitigate_Matrix_Effects Yes Check_Instrument Is the analytical instrument performing correctly? Check_Matrix_Effects->Check_Instrument No Mitigate_Matrix_Effects->Check_Instrument Instrument_Maintenance Perform instrument maintenance and calibration Check_Instrument->Instrument_Maintenance No End Problem Resolved Check_Instrument->End Yes Instrument_Maintenance->End

Caption: Troubleshooting decision tree for low this compound recovery.

References

Technical Support Center: Electrochemical Detection of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to interference in the electrochemical detection of the fungicide fenhexamid.

Troubleshooting Guide

This guide addresses common issues encountered during the electrochemical detection of this compound and offers strategies to mitigate interference.

Issue Potential Cause Suggested Solution
Poor Selectivity / Overlapping Peaks Presence of other electroactive compounds with similar redox potentials (e.g., other pesticides, ascorbic acid, uric acid, dopamine).1. Electrode Modification: Modify the working electrode with materials that enhance selectivity towards this compound. Molecularly Imprinted Polymers (MIPs) are particularly effective as they create specific recognition sites for the target analyte. 2. Optimization of Electrochemical Parameters: Adjust the potential waveform (e.g., use Differential Pulse Voltammetry or Square Wave Voltammetry), scan rate, and pH of the supporting electrolyte to better resolve the this compound peak from interfering signals. 3. Sample Pre-treatment: Implement Solid-Phase Extraction (SPE) to clean up the sample and remove interfering species before analysis.
Signal Suppression or Enhancement (Matrix Effects) Complex sample matrices (e.g., fruit juices, soil extracts) can alter the solution's conductivity or cause fouling of the electrode surface, affecting the signal.1. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. 2. Standard Addition Method: This method can help to compensate for matrix effects by calibrating within the sample matrix itself. 3. Electrode Surface Renewal: For solid electrodes, polishing the surface between measurements can remove adsorbed interferents. For disposable electrodes, like pencil graphite electrodes, use a new electrode for each sample.
Low Sensitivity / Weak Signal Low concentration of this compound, poor electron transfer kinetics at the electrode surface, or presence of inhibitors.1. Electrode Surface Area Enhancement: Modify the electrode with nanomaterials (e.g., graphene, gold nanoparticles) to increase the surface area and enhance the electrochemical signal. 2. Use of Electrocatalysts: Incorporate materials into the electrode that catalyze the electrochemical reaction of this compound. 3. Preconcentration Step: Employ techniques like adsorptive stripping voltammetry to accumulate this compound on the electrode surface before measurement, thereby increasing the signal.
Irreproducible Results Inconsistent electrode surface, changes in sample matrix composition, or unstable experimental conditions (e.g., temperature, pH).1. Standardize Electrode Preparation: Follow a consistent and rigorous protocol for electrode cleaning, modification, and conditioning. 2. Control Experimental Conditions: Maintain a constant temperature and pH for all measurements. Use a buffer solution to control the pH. 3. Internal Standard: Use an internal standard to account for variations in the experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the common interfering substances in the electrochemical detection of this compound?

A1: Common interferents include other pesticides that may be present in the sample, such as atrazine, carbendazim, monolinuron, and trifluralin. Electroactive molecules naturally present in food and environmental samples, like ascorbic acid (Vitamin C), uric acid, and dopamine, can also cause overlapping signals. Additionally, various anions and cations (e.g., Na+, K+, Ca2+, Cu2+, Mn2+, Mg2+, Zn2+, Co2+, SO42−, Cl−, and NO3−) can be present in real samples and potentially affect the electrochemical response.

Q2: How can I choose the right electrode for this compound detection to minimize interference?

A2: The choice of electrode can significantly impact selectivity. While standard electrodes like glassy carbon (GCE) and carbon paste electrodes (CPE) can be used, modified electrodes often provide better performance in complex samples.[1] Anodically pretreated boron-doped diamond electrodes (APT-BDDE) and disposable pencil graphite electrodes (PGE) have shown good sensitivity and selectivity for this compound. For highly complex matrices, consider fabricating a molecularly imprinted polymer (MIP)-based sensor, which offers recognition sites tailored specifically for this compound.

Q3: What is the role of pH in reducing interference?

A3: The pH of the supporting electrolyte is a critical parameter. The electrochemical behavior of this compound and potential interferents is often pH-dependent. By optimizing the pH, it's possible to shift the redox potential of interfering compounds away from that of this compound, allowing for better resolution of their signals. For example, studies have shown that a Britton-Robinson buffer at pH 4 is suitable for the anodic oxidation of this compound.[1]

Q4: Can sample preparation alone be sufficient to remove interferences?

A4: For relatively simple matrices, basic sample preparation steps like filtration might be adequate. However, for complex samples such as fruit juices or soil extracts, a more rigorous cleanup is often necessary. Solid-Phase Extraction (SPE) is a powerful technique for selectively isolating this compound and removing a wide range of interfering compounds.[2] The choice of the SPE sorbent and elution solvents is crucial for effective cleanup.

Data Presentation

Table 1: Interference Study of Various Compounds on the Electrochemical Detection of this compound

The following table summarizes the effect of potential interfering species on the differential pulse voltammetric (DPV) signal of this compound using a pencil graphite electrode. The tolerance limit is defined as the concentration ratio of the interferent to this compound that causes a maximum of ±10% change in the peak current of this compound.

Interfering Species Analyte-to-Interferent Ratio (1:X) Effect on this compound Signal Reference
Pesticides
Atrazine5No significant interference
Carbendazim5No significant interference
Monolinuron1No significant interference
Trifluralin10No significant interference
Electroactive Molecules
Ascorbic Acid500No significant interference
Uric Acid100No significant interference
Dopamine10Reduction peak overlaps with this compound's reduction peak
Inorganic Ions
Na+, K+, Ca2+, Cu2+, Mn2+, Mg2+, Zn2+, Co2+, SO42−, Cl−, NO3−500No significant interference

Experimental Protocols

Protocol 1: Sample Preparation of Fruit Juice using Solid-Phase Extraction (SPE)

This protocol describes a general procedure for the extraction and cleanup of this compound from fruit juice samples prior to electrochemical analysis. This method is adapted from procedures for pesticide residue analysis in fruit juices.

Materials:

  • SPE cartridges (e.g., C18 or a polymer-based sorbent)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Pre-treatment:

    • Centrifuge the fruit juice sample at 4000 rpm for 10 minutes to remove pulp and suspended solids.

    • Dilute the supernatant 1:1 (v/v) with deionized water.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load 10 mL of the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of acetonitrile or methanol into a clean collection tube.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the supporting electrolyte to be used for the electrochemical measurement.

Protocol 2: Fabrication of a Molecularly Imprinted Polymer (MIP) Modified Electrode for this compound Sensing

This protocol provides a general methodology for creating a this compound-selective sensor by electropolymerizing a MIP film on a glassy carbon electrode (GCE).

Materials:

  • Glassy Carbon Electrode (GCE)

  • This compound (template)

  • A suitable functional monomer (e.g., o-phenylenediamine, pyrrole, or methacrylic acid)

  • A supporting electrolyte (e.g., acetate buffer, phosphate buffer)

  • Potentiostat/Galvanostat

  • Electrochemical cell with a three-electrode setup (working, reference, and counter electrodes)

  • Solvent for template removal (e.g., a mixture of methanol and acetic acid)

Procedure:

  • Electrode Preparation:

    • Polish the GCE surface with alumina slurry to a mirror finish.

    • Sonciate the polished electrode in deionized water and then in ethanol for 5 minutes each to remove any residual alumina particles.

    • Dry the electrode under a stream of nitrogen.

  • Electropolymerization:

    • Prepare a solution containing the functional monomer and the this compound template in the supporting electrolyte. The molar ratio of template to monomer should be optimized (e.g., 1:4).

    • Immerse the prepared GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode into the solution.

    • Perform electropolymerization by cycling the potential for a set number of cycles (e.g., 10-20 cycles) in a specific potential window (e.g., -0.2 to +0.8 V). This will deposit a MIP film on the GCE surface.

  • Template Removal:

    • After polymerization, rinse the MIP-modified electrode with deionized water.

    • Immerse the electrode in the template removal solvent and stir for a defined period (e.g., 10-15 minutes) to extract the this compound molecules, leaving behind specific recognition cavities.

    • Rinse the electrode thoroughly with deionized water.

  • Rebinding and Measurement:

    • The MIP-based sensor is now ready for use. Incubate the sensor in the sample solution containing this compound to allow for rebinding.

    • Perform the electrochemical measurement (e.g., DPV or SWV) in a suitable electrolyte. The change in the electrochemical signal will be proportional to the concentration of this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Electrochemical Analysis Sample Fruit/Vegetable/Soil Sample Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Interference Removal Electrochemical_Cell Three-Electrode System in Supporting Electrolyte SPE->Electrochemical_Cell Measurement DPV / SWV Measurement Electrochemical_Cell->Measurement Data_Analysis Data Analysis and Quantification Measurement->Data_Analysis

Caption: Experimental workflow for electrochemical detection of this compound with an interference removal step.

mip_principle cluster_fabrication MIP Sensor Fabrication cluster_detection Analyte Detection Template This compound (Template) Polymerization Electropolymerization on Electrode Template->Polymerization Monomer Functional Monomers Monomer->Polymerization MIP_Template MIP with Embedded Template Polymerization->MIP_Template Removal Template Removal MIP_Template->Removal MIP_Ready MIP with Recognition Sites Removal->MIP_Ready Rebinding Selective Rebinding MIP_Ready->Rebinding Analyte This compound in Sample Analyte->Rebinding Signal Electrochemical Signal Change Rebinding->Signal

Caption: Principle of a Molecularly Imprinted Polymer (MIP) sensor for this compound detection.

References

Technical Support Center: Optimizing Fenhexamid Detection in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the limit of detection for fenhexamid in soil samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical approach for detecting this compound in soil?

A1: The most prevalent and effective method for analyzing this compound in soil is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method, followed by analysis using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][2] This combination offers high sensitivity and selectivity for detecting low levels of pesticide residues in complex matrices like soil.[1][2]

Q2: What are the typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for this compound in soil?

A2: The LOD and LOQ for this compound can vary depending on the specific method, instrumentation, and soil matrix. However, recent studies using QuEChERS coupled with MS/MS techniques have achieved LODs in the range of 0.0015 to 0.0090 ng/g and LOQs around 0.01 µg/g.[1][3] One study reported a calculated LOD of 0.003 µg/g and a calibrated LOQ of 0.01 µg/g for a multi-residue method including this compound.[1][2]

Q3: How does soil composition affect this compound analysis?

A3: Soil is a complex matrix, and its composition can significantly impact the analysis of this compound.[4][5][6] Soil organic matter and clay content can lead to strong interactions with this compound, making extraction more challenging.[7] Additionally, the presence of co-extractive compounds can cause matrix effects, leading to signal suppression or enhancement in the analytical instrument, which can affect the accuracy and sensitivity of the measurement.[1][2] The pH of the soil can also influence the stability and extraction efficiency of this compound.[8][9]

Q4: What is the "matrix effect" and how can it be mitigated?

A4: The matrix effect refers to the alteration of the analytical signal (suppression or enhancement) of the target analyte due to the presence of other components in the sample extract.[1][2] In soil analysis, this is a common issue that can lead to inaccurate quantification. To mitigate the matrix effect, the use of matrix-matched calibration standards is highly recommended.[1][2] This involves preparing calibration standards in a blank soil extract that is free of the analyte of interest. This approach helps to compensate for the signal alterations caused by the matrix components.

Troubleshooting Guides

Issue 1: Low or No Recovery of this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Ensure the soil sample is well-homogenized before extraction. Optimize the extraction solvent; while acetonitrile is common, some methods suggest acidification with formic or acetic acid to improve recovery.[1][10] Increase the shaking or vortexing time during the extraction step to ensure thorough mixing.[4][5]
Analyte Degradation This compound may be susceptible to degradation depending on soil pH.[8][9] Ensure proper sample storage (frozen at -20°C) and minimize the time between sample collection and analysis.[8]
Strong Analyte-Matrix Interaction For soils with high organic matter or clay content, consider modifying the extraction procedure. Methods like sonication with a water-acetonitrile mixture followed by partitioning into dichloromethane have been used.[11]
Improper pH of Extraction Solvent The pH of the extraction solvent can influence the stability and recovery of this compound. Experiment with buffering the extraction solvent to an optimal pH.
Issue 2: High Matrix Effect Leading to Poor Sensitivity and Inaccurate Results
Possible Cause Troubleshooting Step
Insufficient Sample Cleanup The dispersive solid-phase extraction (dSPE) cleanup step in the QuEChERS method is crucial. Ensure the correct sorbents are used. A combination of PSA (primary secondary amine) and C18 is often effective for removing interferences from soil extracts.[4]
Co-eluting Matrix Components Optimize the chromatographic conditions (e.g., gradient elution, column type) to separate this compound from interfering compounds.[3]
Inappropriate Calibration Strategy Avoid using solvent-based calibration curves. Always use matrix-matched calibration standards to compensate for signal suppression or enhancement.[1][2]
High Concentration of Co-extractives Dilute the final extract before injection. While this may raise the instrumental detection limit, it can significantly reduce matrix effects and improve overall method performance.[10]
Issue 3: Inconsistent and Non-Reproducible Results
Possible Cause Troubleshooting Step
Non-homogeneous Soil Samples Ensure thorough homogenization of the entire soil sample before taking a subsample for extraction. Soil samples should be dried, ground, and sieved to ensure uniformity.[12][13]
Variability in Sample Preparation Strictly adhere to the validated standard operating procedure (SOP) for sample preparation. Ensure consistent timing, volumes, and mixing procedures for all samples.
Instrumental Instability Perform regular maintenance and calibration of the LC-MS/MS or GC-MS/MS system. Monitor system suitability by injecting a standard at the beginning and end of each analytical batch.
Contamination Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment between samples to prevent cross-contamination.

Data Presentation

Table 1: Comparison of this compound Detection Methods in Soil

Method Extraction Technique Analytical Instrument LOD LOQ Recovery (%) Reference
Multi-residue MethodQuEChERSLC-MS/MS & GC-MS/MS0.003 µg/g0.01 µg/g72.6 - 119[1][2]
New Generation Pesticide AnalysisSLE-DLLMELC-MS/MS0.0015-0.0090 ng/g-87 - 114[3]
Voltammetric DeterminationMethanol ExtractionDifferential Pulse Voltammetry0.32 nmol/L1.07 nmol/L~100[14]
Multi-residue AnalysisSonication with Water-AcetonitrileGC-NPD & GC-MS0.1 - 10.4 µg/kg-68.5 - 112.1[11]

Note: LOD and LOQ values can be reported in different units (e.g., µg/g, ng/g, µg/kg) across studies, and direct comparison should be made with caution.

Experimental Protocols

Key Experiment: QuEChERS Extraction and dSPE Cleanup for this compound in Soil

This protocol is a generalized procedure based on common QuEChERS methods.[4][5][15]

1. Sample Preparation:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove large particles and ensure homogeneity.[12][13]

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • For dry soils, add a specific volume of water to achieve a consistent moisture content and allow it to hydrate.[4][5]

2. Extraction:

  • Add 10 mL of acetonitrile (ACN) to the centrifuge tube. Some methods may recommend ACN with 1% acetic acid.[10]

  • Add an appropriate internal standard.

  • Shake vigorously for 1-5 minutes using a mechanical shaker or vortex mixer.[4][5]

  • Add the QuEChERS extraction salts (e.g., a pouch containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

  • Immediately shake vigorously for another 1-2 minutes.

  • Centrifuge the tube at ≥3000 rcf for 5 minutes.[4]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL dSPE tube.

  • The dSPE tube should contain a mixture of sorbents, typically anhydrous magnesium sulfate, PSA (primary secondary amine), and C18.

  • Vortex the dSPE tube for 30-60 seconds.

  • Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.[4]

4. Final Extract Preparation and Analysis:

  • Take the supernatant from the dSPE tube.

  • The extract may be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase for LC-MS/MS).

  • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample using LC-MS/MS or GC-MS/MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis soil_sample 1. Soil Sample Collection (Homogenize, Dry, Sieve) weigh_sample 2. Weigh 10g of Soil soil_sample->weigh_sample add_solvent 3. Add Acetonitrile & Internal Standard weigh_sample->add_solvent shake_1 4. Shake Vigorously add_solvent->shake_1 add_salts 5. Add QuEChERS Salts shake_1->add_salts shake_2 6. Shake Vigorously add_salts->shake_2 centrifuge_1 7. Centrifuge shake_2->centrifuge_1 transfer_supernatant 8. Transfer Supernatant to dSPE Tube centrifuge_1->transfer_supernatant vortex 9. Vortex transfer_supernatant->vortex centrifuge_2 10. Centrifuge vortex->centrifuge_2 filter_extract 11. Filter Final Extract centrifuge_2->filter_extract lc_msms 12. LC-MS/MS or GC-MS/MS Analysis filter_extract->lc_msms

Caption: Workflow for this compound Analysis in Soil using QuEChERS.

Caption: Troubleshooting Logic for this compound Analysis in Soil.

References

fenhexamid solution stability for long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of fenhexamid solutions for long-term experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stable stock solution of this compound?

A1: To prepare a this compound stock solution, it is recommended to dissolve the compound in a suitable organic solvent such as methanol or acetonitrile.[1][2] For example, a stock solution of about 1000 mg/L can be prepared in acetonitrile.[2] Ensure the this compound is completely dissolved before making further dilutions for your experimental working solutions.

Q2: What are the optimal storage conditions for long-term stability of this compound solutions?

A2: this compound solid is stable at room temperature for at least 52 weeks.[3] For solutions, it is crucial to minimize exposure to light. Store stock solutions in amber glass vials or protect them from light by wrapping the container in aluminum foil. Storage at a cool, dark location is recommended. For aqueous solutions used in experiments, stability is highly dependent on pH and light exposure.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is very stable to hydrolysis in sterile aqueous solutions across a range of environmentally relevant pH values.[4][5] Studies show it is stable for 30 days at 25°C at pH 5, 7, and 9, with no significant degradation observed.[3][5][6] However, it is susceptible to degradation by light (photolysis).[3][4][5][7]

Q4: What factors can cause this compound to degrade in my experiments?

A4: The primary factor causing degradation in aqueous solutions is photolysis (degradation by light).[4][5][7] The rate of this degradation is significantly influenced by the pH of the solution, with faster degradation occurring at higher pH levels.[7][8] The presence of substances like humic and fulvic acids can slow the rate of photolysis by shielding this compound from light, while a phosphate medium can enhance the degradation rate.[7][8] Biotic degradation can also occur if microbial activity is present.[9]

Q5: How can I verify the concentration and integrity of my this compound solution over time?

A5: The concentration of this compound in solution can be accurately determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), or Gas Chromatography (GC).[2][10][11][12] Regularly analyzing your stock or working solutions against a freshly prepared standard will allow you to monitor for any degradation.

Troubleshooting Guide

Issue: My experimental results are inconsistent, and I suspect my this compound solution is degrading.

Solution:

  • Check Storage Conditions: Ensure your solution is protected from light and stored at a consistent, cool temperature. Avoid repeated freeze-thaw cycles.

  • Verify Solvent Purity: Impurities in solvents can sometimes accelerate degradation. Use high-purity, HPLC-grade solvents for stock solutions.

  • Analyze Concentration: Use an appropriate analytical method (like HPLC) to quantify the this compound concentration in your solution. Compare this to the expected concentration and to a freshly prepared standard.

  • Consider Photodegradation: If your experimental setup involves exposure to light (especially UV), photolysis is a likely cause. The half-life can be as short as one hour under continuous irradiation.[5] Consider running experiments under amber or red light if possible.

Issue: I observe a precipitate in my this compound stock solution after storage.

Solution:

  • Check Solubility Limits: this compound has moderate aqueous solubility.[6] If you have prepared a highly concentrated stock solution, especially in a solvent mixture that includes water, precipitation may occur upon cooling.

  • Re-dissolve: Gently warm the solution and vortex or sonicate to see if the precipitate re-dissolves. If it does, consider preparing a slightly less concentrated stock solution for better long-term stability.

  • Filtration: If the precipitate does not re-dissolve, it may be a degradation product or impurity. Do not use the solution. It is best to discard it and prepare a fresh stock solution.

Data on this compound Stability

Table 1: Hydrolytic Stability of this compound in Aqueous Solution

This table summarizes the stability of this compound in aqueous solutions at different pH levels when protected from light.

pHTemperatureDurationStability ResultReference
525°C30 daysStable, no hydrolysis observed[3][5]
725°C30 daysStable, no hydrolysis observed[3][5]
925°C30 daysStable, no hydrolysis observed[3][5]
Table 2: Photodegradation Kinetics of this compound in Aqueous Solution

This table shows the rate constants for the photodegradation of this compound at various pH levels, demonstrating that degradation accelerates as the pH becomes more alkaline.

pHRate Constant (k) h⁻¹Kinetic OrderReference
5.02.11 x 10⁻²First-order[7][8]
6.64.47 x 10⁻²First-order[7][8]
7.36.11 x 10⁻¹First-order[7][8]
9.01.69First-order[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a 1 mg/mL (1000 ppm) stock solution of this compound in acetonitrile.

Materials:

  • This compound (purity ≥ 98.0%)[1]

  • HPLC-grade acetonitrile[2]

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Amber glass vial with a PTFE-lined cap for storage

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound into a 10 mL volumetric flask.

  • Add approximately 7-8 mL of acetonitrile to the flask.

  • Vortex or sonicate the flask until the this compound is completely dissolved.

  • Once dissolved, add acetonitrile to the flask up to the 10 mL graduation mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Transfer the final stock solution to a labeled amber glass vial for storage.

  • Store the solution in a cool, dark place.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

Objective: To determine the concentration of this compound in an aqueous sample to assess stability.

Methodology: This protocol is based on established HPLC methods for this compound analysis.[2]

Instrumentation & Conditions:

  • HPLC System: With UV Detector

  • Column: Lichrospher 100 RP-18 or equivalent C18 column

  • Mobile Phase: Acetonitrile/Water (50:50, v/v) with a buffer such as 1 g/L sodium dihydrogen phosphate[2]

  • Flow Rate: 1.0 mL/min (typical, may need optimization)

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 210 nm[2]

  • Column Temperature: 40°C

Procedure:

  • Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Dilute an aliquot of your stored this compound solution with the mobile phase to bring its expected concentration within the range of the calibration curve.

  • Analysis:

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solution.

  • Quantification: Determine the peak area for this compound in your sample chromatogram. Use the linear regression equation from the calibration curve to calculate the exact concentration of this compound in your sample.

  • Assessment: Compare the measured concentration to the initial concentration to determine the extent of degradation.

Visualizations

Fenhexamid_Workflow cluster_prep Solution Preparation cluster_storage Long-Term Storage cluster_use Experimental Use cluster_qc Quality Control weigh 1. Weigh this compound (Analytical Balance) dissolve 2. Dissolve in Solvent (e.g., Acetonitrile) weigh->dissolve volume 3. Bring to Final Volume (Volumetric Flask) dissolve->volume mix 4. Homogenize Solution volume->mix transfer 5. Transfer to Amber Vial mix->transfer store 6. Store in Cool, Dark Place transfer->store dilute 7. Prepare Working Dilutions store->dilute check Periodic Stability Check (e.g., HPLC) store->check analyze 8. Perform Experiment dilute->analyze

Caption: Workflow for the preparation and storage of this compound stock solutions.

Fenhexamid_Degradation cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway fen This compound in Aqueous Solution hydro_node Stable at pH 5-9 (No significant degradation) fen->hydro_node In Dark photo_node Degradation via Light (pH Dependent) fen->photo_node Exposed to Light products Major Degradation Products: - Dechlorinated forms - Hydroxylated forms - CO2 photo_node->products

Caption: Simplified stability and degradation pathways for this compound in water.

References

reducing ion suppression in fenhexamid mass spectrometry analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during fenhexamid mass spectrometry analysis.

Troubleshooting Guides

This section offers solutions to common problems encountered during LC-MS/MS experiments that may be related to ion suppression when analyzing this compound.

Issue 1: Low this compound signal intensity and poor reproducibility in complex matrices (e.g., berries, grapes).

This is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to a reduced signal.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][2]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in fruits and vegetables.[3] For complex matrices, consider using a dispersive solid-phase extraction (dSPE) cleanup step with sorbents like C18, primary secondary amine (PSA), and graphitized carbon black (GCB).[2][4]

    • Solid-Phase Extraction (SPE): SPE can provide a more targeted cleanup than dSPE and can be optimized to selectively isolate this compound.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing certain interferences compared to modern techniques like QuEChERS.[5][3]

  • Refine Chromatographic Separation: Improving the separation of this compound from matrix interferences can significantly reduce ion suppression.[6]

    • Adjust the Gradient: Modifying the mobile phase gradient can alter the elution profile and resolve this compound from the region of co-eluting matrix components.

    • Change the Stationary Phase: Using a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl column) can change selectivity and improve separation.

    • Employ Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems provide higher resolution and sharper peaks, which can enhance the separation of this compound from matrix components.

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects. A SIL-IS, such as this compound-d4, co-elutes with this compound and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard ratio.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that has undergone the same sample preparation procedure can help to compensate for ion suppression.[5]

  • Dilution of the Final Extract: A simple approach is to dilute the final sample extract. This reduces the concentration of interfering matrix components, although it also dilutes the analyte, which may impact the limit of quantification.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of ion suppression in this compound analysis of fruits and vegetables?

A1: Common sources of ion suppression in fruit and vegetable matrices include sugars, organic acids, pigments (like anthocyanins in berries), and phospholipids.[1] These molecules can co-elute with this compound and compete for ionization in the MS source.

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS source. When a blank matrix extract is injected, any dips in the constant this compound signal indicate retention times where co-eluting matrix components are causing ion suppression.[2][6] Another method is the post-extraction spike, where you compare the response of this compound in a clean solvent to its response when spiked into a blank matrix extract. A lower response in the matrix is indicative of ion suppression.[1][2][6]

Q3: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) better for reducing ion suppression for this compound?

A3: ESI is generally more susceptible to ion suppression from non-volatile matrix components compared to APCI.[6] If you are experiencing significant and persistent ion suppression with ESI, testing APCI could be a worthwhile strategy, provided this compound ionizes efficiently with this technique.

Q4: Where can I obtain a stable isotope-labeled internal standard for this compound?

A4: this compound-d4 is a commercially available deuterated internal standard for this compound. It is advisable to check with vendors of analytical standards for its availability.

Q5: What are the expected recovery rates for this compound using the QuEChERS method?

A5: For many fruit and vegetable matrices, the QuEChERS method can achieve average recovery rates for this compound in the range of 90-110%, with a relative standard deviation (RSD) of less than 15%.[5] However, recoveries can be matrix-dependent. For example, in one study, validation recoveries for this compound were 91-96% for caneberries, 80-91% for blueberries, and 74-95% for pomegranates.[7]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniqueTypical Recovery Range (%)Relative Standard Deviation (RSD) (%)Ion Suppression MitigationReference
QuEChERS with dSPE80 - 110< 15Good
Solid-Phase Extraction (SPE)70 - 120< 20Very Good[8]
Liquid-Liquid Extraction (LLE)60 - 90< 20Moderate[5][3]

Note: The actual performance of each technique is highly dependent on the specific matrix and the optimization of the method.

Table 2: this compound Recovery in Various Fruit Matrices using LC-MS/MS

Fruit MatrixFortification Level (ppm)Average Recovery (%)RSD (%)Reference
Caneberry0.1, 1.0, 10.091 - 96< 10[7]
Blueberry0.1, 1.0, 10.080 - 91< 10[7]
Pomegranate0.1, 1.0, 10.074 - 95< 15[7]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Berries

This protocol is a generalized procedure and should be optimized and validated for your specific application.

  • Homogenization: Weigh 10 g of a homogenized berry sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate amount of this compound-d4 internal standard solution.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and PSA (and C18 for high-fat matrices).

    • Vortex for 30 seconds.

  • Second Centrifugation: Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Preparation:

    • Take an aliquot of the cleaned extract.

    • Filter through a 0.22 µm syringe filter.

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Ion_Suppression Troubleshooting Workflow for this compound Ion Suppression start Low this compound Signal or Poor Reproducibility check_is Using Stable Isotope Labeled Internal Standard? start->check_is use_is Implement this compound-d4 as Internal Standard check_is->use_is No optimize_sample_prep Optimize Sample Preparation check_is->optimize_sample_prep Yes re_evaluate Re-evaluate Performance use_is->re_evaluate optimize_chromatography Optimize Chromatography optimize_sample_prep->optimize_chromatography matrix_matched_cal Use Matrix-Matched Calibration optimize_chromatography->matrix_matched_cal dilute_extract Dilute Final Extract matrix_matched_cal->dilute_extract dilute_extract->re_evaluate end_good Problem Solved re_evaluate->end_good Acceptable end_bad Consult Instrument Specialist re_evaluate->end_bad Not Acceptable

Caption: Troubleshooting workflow for this compound ion suppression.

QuEChERS_Workflow QuEChERS Sample Preparation Workflow for this compound sample 1. Homogenized Sample (10g) add_is 2. Spike with IS (this compound-d4) sample->add_is extraction 3. Add Acetonitrile & QuEChERS Salts add_is->extraction centrifuge1 4. Centrifuge extraction->centrifuge1 supernatant 5. Take Acetonitrile Supernatant centrifuge1->supernatant dspe 6. Dispersive SPE Cleanup (MgSO4, PSA, C18) supernatant->dspe centrifuge2 7. Centrifuge dspe->centrifuge2 final_extract 8. Filter and Transfer to Vial centrifuge2->final_extract analysis 9. LC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS sample preparation workflow for this compound analysis.

References

Technical Support Center: Fenhexamid Analysis in High-Pigment Fruits

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of the fungicide fenhexamid in challenging high-pigment fruit matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in high-pigment fruits?

The primary challenges in analyzing this compound in high-pigment fruits like berries, cherries, and pomegranates are significant matrix effects.[1][2][3] These effects are caused by co-extracted compounds, particularly pigments like anthocyanins, which can interfere with the analytical signal, leading to either suppression or enhancement.[2][3] This interference can result in inaccurate quantification, low recovery rates, and poor reproducibility.

Q2: Which analytical technique is most suitable for this compound analysis in these matrices?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method recommended for the determination of this compound in complex fruit matrices.[1][4] This technique allows for accurate detection and quantification even at low concentration levels.

Q3: What is the QuEChERS method, and is it suitable for high-pigment fruits?

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis.[4][5][6] It is a streamlined method involving a two-step process of extraction and cleanup.[5] The QuEChERS method is well-suited for high-pigment fruits; however, modifications to the cleanup step are often necessary to remove interfering pigments and other matrix components effectively.[4]

Q4: How can I minimize matrix effects in my analysis?

Several strategies can be employed to mitigate matrix effects:

  • Optimized Cleanup: Utilize appropriate dispersive solid-phase extraction (d-SPE) sorbents to remove interfering compounds.[7][8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.[9]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components.[10][11] A dilution factor of 15 has been shown to be effective in many cases.[10][11]

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound can help to correct for variability in both the extraction process and instrumental analysis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in high-pigment fruits.

Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Low Analyte Recovery Inadequate Extraction: The solvent may not be efficiently partitioning this compound from the sample matrix.- Ensure Proper Homogenization: Thoroughly homogenize the fruit sample to ensure a representative sample. - Check Solvent-to-Sample Ratio: Ensure an adequate volume of acetonitrile is used for the extraction. - Sufficient Hydration: For dried fruits, ensure the sample is adequately hydrated (at least 80%) before extraction.[12]
Analyte Adsorption to Cleanup Sorbents: this compound may be lost during the d-SPE cleanup step.- Optimize Sorbent Selection: Graphitized carbon black (GCB) is effective for pigment removal but can adsorb planar pesticides. Consider reducing the amount of GCB or using an alternative sorbent like Z-Sep®.[7][8][13] - Evaluate a "No Cleanup" Approach: If the initial extract is relatively clean, omitting the d-SPE step might improve recovery.[3]
Suboptimal Phase Separation: Incomplete separation of the organic and aqueous layers.- Immediate and Vigorous Shaking: Shake the tube vigorously immediately after adding the extraction salts to prevent clumping.[3] - Verify Salt Concentrations: Ensure the correct amounts of magnesium sulfate and sodium chloride are used as per the validated protocol.[14]
High Matrix Effects (Signal Suppression or Enhancement) Insufficient Cleanup: Co-extracted matrix components, such as pigments and sugars, are interfering with the ionization of this compound in the mass spectrometer.- Refine d-SPE Cleanup: A combination of Primary Secondary Amine (PSA) to remove sugars and organic acids, and GCB for pigments is often used. For highly pigmented matrices, a combination of PSA and Z-Sep® may offer a better cleanup with less analyte loss.[7][8][13][15] - Use Matrix-Matched Standards: This is a crucial step to compensate for unavoidable matrix effects.[9][14] - Dilute the Extract: Diluting the final extract can significantly reduce the impact of co-eluting matrix components.[10][11]
Poor Peak Shape (Tailing or Fronting) Matrix Overload on the Analytical Column: High concentrations of co-extracted materials can affect the chromatography.- Improve Cleanup: A cleaner extract will result in better chromatography. - Dilute the Sample: This will reduce the amount of matrix components injected onto the column.
Instrumental Issues: Problems with the LC column, mobile phase, or ion source.- Column Maintenance: Ensure the column is not clogged and is performing optimally. - Mobile Phase Preparation: Check the pH and composition of the mobile phase. Acetic acid in the mobile phase can sometimes cause peak shape issues.[12]
Inconsistent Results (Poor Reproducibility) Inconsistent Sample Preparation: Variations in homogenization, extraction, or cleanup steps.- Standardize Procedures: Ensure all samples are processed identically. Use of automated systems can improve reproducibility.[16] - Use of Internal Standard: An internal standard helps to correct for variations between samples.

Experimental Protocols

Modified QuEChERS Protocol for High-Pigment Fruits (e.g., Strawberries, Cherries)

This protocol is a general guideline and may require optimization for specific fruit matrices.

1. Sample Homogenization:

  • Weigh 10 g of a representative, homogenized fruit sample into a 50 mL centrifuge tube.[2][6]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.[6]

  • If an internal standard is being used, add it at this stage.

  • Shake the tube vigorously for 1 minute to ensure thorough mixing.[2]

  • Add a mixture of salts, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[2]

  • Immediately shake the tube vigorously for 1 minute to prevent the salts from clumping and to ensure proper phase separation.[3]

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.[14]

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube.[14]

  • The d-SPE tube should contain a mixture of sorbents. For high-pigment fruits, a common combination is:

    • 900 mg of anhydrous MgSO₄ (to remove residual water)

    • 150 mg of PSA (to remove sugars and organic acids)[4][14]

    • For highly pigmented fruits, consider adding 15-50 mg of GCB (for pigment removal) or using a sorbent like Z-Sep®.[4][7] Be aware that GCB can lead to the loss of planar pesticides.

  • Vortex the d-SPE tube for 30 seconds to 1 minute.

  • Centrifuge at ≥3000 rpm for 5 minutes.[14]

4. Final Preparation for LC-MS/MS Analysis:

  • Take the final supernatant.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial.[14]

  • The sample is now ready for injection into the LC-MS/MS system.

Data Presentation

Table 1: Typical Recovery Data for this compound in High-Pigment Fruits
Fruit MatrixExtraction MethodCleanup SorbentsFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Reference
CaneberryAcetone ExtractionColumn Cleanup0.1 - 1.091 - 96< 10[1]
BlueberryAcetone ExtractionColumn Cleanup0.1 - 1.080 - 91< 10[1]
PomegranateAcetone ExtractionColumn Cleanup0.1 - 1.074 - 95< 10[1]
StrawberryQuEChERSPSA, GCB0.05 - 0.570 - 120< 15[4]
Sweet CherryModified QuEChERSNot specifiedNot specifiedNot specifiedNot specified[6]

Note: Recovery and RSD values can vary depending on the specific laboratory conditions, equipment, and the exact protocol followed.

Visualizations

Fenhexamid_Analysis_Workflow cluster_prep Sample Preparation cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Fruit Sample Extraction 2. Extract with Acetonitrile & Salts Homogenization->Extraction 10g sample Centrifugation1 3. Centrifuge Extraction->Centrifugation1 Vigorous shaking Transfer 4. Transfer Supernatant Centrifugation1->Transfer Acetonitrile layer AddSorbents 5. Add d-SPE Sorbents (PSA, GCB/Z-Sep®) Transfer->AddSorbents Centrifugation2 6. Centrifuge AddSorbents->Centrifugation2 Vortex Filter 7. Filter Extract Centrifugation2->Filter Cleaned extract LCMS 8. LC-MS/MS Analysis Filter->LCMS Ready for injection Troubleshooting_Low_Recovery cluster_extraction Step 1: Evaluate Extraction cluster_cleanup Step 2: Assess d-SPE Cleanup cluster_separation Step 3: Verify Phase Separation cluster_matrix Step 4: Investigate Matrix Effects Start Low this compound Recovery CheckHomogenization Is homogenization complete? Start->CheckHomogenization CheckSolvent Is acetonitrile volume sufficient? CheckHomogenization->CheckSolvent Yes ImproveHomogenization ImproveHomogenization CheckHomogenization->ImproveHomogenization No CheckHydration Is sample >80% hydrated (if dry)? CheckSolvent->CheckHydration Yes AdjustSolventVolume AdjustSolventVolume CheckSolvent->AdjustSolventVolume No CheckGCB Using GCB? It may adsorb this compound. CheckHydration->CheckGCB Yes HydrateSample HydrateSample CheckHydration->HydrateSample No AlternativeSorbent Consider reducing GCB or using Z-Sep®. CheckGCB->AlternativeSorbent Yes CheckShaking Was shaking immediate and vigorous after salt addition? AlternativeSorbent->CheckShaking CheckSalts Are salt concentrations correct? CheckShaking->CheckSalts Yes ImproveShaking ImproveShaking CheckShaking->ImproveShaking No MatrixMatch Prepare matrix-matched standards. CheckSalts->MatrixMatch Yes CorrectSalts CorrectSalts CheckSalts->CorrectSalts No Dilution Dilute the final extract. MatrixMatch->Dilution

References

Validation & Comparative

A Comparative Analysis of Fenhexamid and Boscalid for the Management of Botrytis cinerea

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Crop Protection Professionals

Gray mold, caused by the necrotrophic fungus Botrytis cinerea, stands as a significant threat to a wide array of agricultural crops, leading to substantial pre- and post-harvest losses. Management of this disease heavily relies on the application of chemical fungicides. Among the arsenal available, fenhexamid and boscalid are two prominent single-site active ingredients frequently employed. This guide provides a detailed, data-driven comparison of their efficacy, mechanisms of action, and resistance profiles to inform research and guide effective disease control strategies.

Mechanism of Action: Two Distinct Biochemical Targets

This compound and boscalid disrupt fungal growth through entirely different biochemical pathways, a critical factor in fungicide rotation and resistance management.

This compound , a hydroxyanilide fungicide (FRAC Group 17), specifically targets the ergosterol biosynthesis pathway, an essential process for maintaining the integrity of fungal cell membranes. It inhibits the 3-ketoreductase enzyme, encoded by the erg27 gene.[1][2] This action blocks the C4-demethylation step, leading to the accumulation of toxic 3-keto sterol precursors and ultimately arresting fungal development.[3][4]

Boscalid , on the other hand, is a carboxamide fungicide belonging to the Succinate Dehydrogenase Inhibitor (SDHI) group (FRAC Group 7). Its mode of action is the disruption of fungal respiration. Boscalid binds to and inhibits Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain. This blockage halts cellular energy production (ATP synthesis), leading to the cessation of vital fungal processes like spore germination and mycelial growth.[3][5]

Fungicide_MoA cluster_this compound This compound (FRAC 17) cluster_boscalid Boscalid (FRAC 7) F0 Sterol Precursors F1 3-Keto Sterols F0->F1 C4-Demethylation (multi-step) F2 Ergosterol F1->F2 3-Ketoreductase (Erg27) F3 Fungal Cell Membrane F2->F3 Incorporation This compound This compound This compound->F1 Inhibits B0 Succinate B1 Complex II (Succinate Dehydrogenase) B0->B1 Oxidation B2 Electron Transport Chain B1->B2 Electron Transfer B3 ATP Production (Respiration) B2->B3 Boscalid Boscalid Boscalid->B1 Inhibits Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A1 Prepare Culture Medium (e.g., PDA) A4 Amend Medium with Fungicide Concentrations A1->A4 A2 Prepare Fungicide Stock Solutions A3 Create Serial Dilutions A2->A3 A3->A4 B1 Inoculate Plates with B. cinerea Mycelial Plugs A4->B1 B2 Incubate at Controlled Temperature B1->B2 B3 Measure Colony Diameter B2->B3 C1 Calculate Percent Growth Inhibition B3->C1 C2 Perform Probit Analysis C1->C2 C3 Determine EC₅₀ Value C2->C3

References

A Comparative Guide to the Validation of Analytical Methods for Fenhexamid Residues in Berries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the validation of fenhexamid residues in various berry matrices. This compound is a widely used fungicide for controlling gray mold (Botrytis cinerea) in fruits, making robust and reliable analytical methods crucial for food safety and regulatory compliance. This document details experimental data, protocols, and performance characteristics of prominent analytical techniques to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Method Performance

The selection of an analytical method for this compound residue analysis is a critical decision influenced by factors such as sensitivity, accuracy, precision, and sample throughput. The following tables summarize the performance of various validated methods, offering a clear comparison of their key validation parameters.

Table 1: Performance Comparison of LC-MS/MS Methods for this compound in Berries

MethodBerry MatrixSample PreparationRecovery (%)LOQ (mg/kg)LOD (mg/kg)Linearity (R²)
LC-MS/MS [1]Caneberry, Blueberry, PomegranateAcetone Extraction, Column Cleanup, Liquid-Liquid Partitioning74 - 960.0200.009Not Specified
UHPLC-MS/MS (QuEChERS) [2]StrawberryQuEChERS70 - 1250.0003 - 0.01970.0001 - 0.0059> 0.99

Table 2: Performance of GC-based Methods for this compound in Berries

MethodBerry MatrixSample PreparationRecovery (%)LOQ (mg/kg)LOD (mg/kg)Linearity (R²)
GC-ECD [2]Strawberry, GrapeAcetone Extraction, Column Cleanup88.1 - 93.7Not Specified0.01> 0.999
GC/MS/MS (QuEChERS) [3]Blackberry, Blueberry, RaspberryQuEChERS with EMR–GPF cleanup60 - 120Not SpecifiedNot SpecifiedNot Specified

Table 3: Performance of Alternative Methods for this compound in Berries

MethodBerry MatrixSample PreparationLinear Range (µmol/L)LOD (µmol/L)
Square-Wave Voltammetry [4]Blueberries, Wine GrapesNot Specified3.96 - 49.501.32

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and reliable results. Below are the methodologies for the key analytical techniques discussed.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method Coupled with LC-MS/MS for Strawberries[2]

This method has gained popularity due to its simplicity, high throughput, and minimal solvent usage.

1. Sample Preparation:

  • Weigh 10 g of a homogenized strawberry sample into a 50 mL centrifuge tube.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.
  • Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at a specified RCF (e.g., 1863 x g) for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 5 mL aliquot of the supernatant to a 15 mL tube containing d-SPE sorbents (e.g., 0.60 g anhydrous MgSO4, 0.25 g PSA, and 0.03 g GCB).
  • Vortex for 1 minute.
  • Centrifuge at the specified RCF for 3 minutes.

4. Final Extract Preparation and Analysis:

  • Collect 1 mL of the resulting supernatant.
  • Filter through a 0.22 µm PTFE syringe filter.
  • The extract is now ready for injection into the LC-MS/MS system.

Acetone Extraction Followed by LC-MS/MS for Various Berries[1]

This conventional method involves a multi-step extraction and cleanup process.

1. Sample Preparation:

  • Homogenize the berry samples.

2. Extraction:

  • Extract a known weight of the homogenized sample with acetone.

3. Cleanup:

  • Perform column cleanup and liquid-liquid partitioning to remove interfering matrix components.

4. Analysis:

  • Analyze the final extract by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow and Logic Diagrams

Visualizing the experimental workflow can enhance understanding and aid in the implementation of the analytical methods.

Fenhexamid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization Homogenize Berry Sample Weighing Weigh 10g of Homogenate Homogenization->Weighing Add_ACN Add 10mL Acetonitrile Weighing->Add_ACN Add_Salts Add QuEChERS Salts Add_ACN->Add_Salts Vortex_1 Vortex 1 min Add_Salts->Vortex_1 Centrifuge_1 Centrifuge Vortex_1->Centrifuge_1 Transfer_Supernatant Transfer Supernatant Centrifuge_1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents Transfer_Supernatant->Add_dSPE Vortex_2 Vortex 1 min Add_dSPE->Vortex_2 Centrifuge_2 Centrifuge Vortex_2->Centrifuge_2 Filter Filter (0.22 µm) Centrifuge_2->Filter LCMS_Analysis LC-MS/MS Analysis Filter->LCMS_Analysis

Caption: QuEChERS workflow for this compound analysis in berries.

This guide provides a comparative overview of validated analytical methods for this compound residues in berries. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the available instrumentation, and the sample throughput needs. The QuEChERS method coupled with LC-MS/MS offers a rapid and efficient approach suitable for high-throughput screening, while traditional solvent extraction methods can also provide reliable results. Newer electrochemical methods show promise for rapid screening purposes.

References

A Comparative Analysis of Fenhexamid and Other Leading Botryticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of fenhexamid with other widely used botryticides for the control of gray mold, caused by the necrotrophic fungus Botrytis cinerea. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in plant pathology and fungicide development.

Introduction to Botryticides

Gray mold, incited by Botrytis cinerea, is a devastating disease affecting a vast range of crops worldwide, leading to significant economic losses. The management of this pathogen heavily relies on the application of chemical fungicides, known as botryticides. These fungicides are classified into different chemical groups based on their mode of action, targeting specific metabolic pathways within the fungus. This guide focuses on a comparative analysis of this compound, a hydroxyanilide fungicide, against other key classes of botryticides, including succinate dehydrogenase inhibitors (SDHIs), quinone outside inhibitors (QoIs), and anilinopyrimidines.

Data Presentation: In Vitro Efficacy of Selected Botryticides against Botrytis cinerea

The following table summarizes the 50% effective concentration (EC50) values for this compound and other selected botryticides, indicating their in vitro efficacy against Botrytis cinerea. Lower EC50 values denote higher antifungal activity. It is important to note that these values can vary between different isolates of B. cinerea due to the development of fungicide resistance.

Fungicide ClassActive IngredientMean EC50 (µg/mL)EC50 Range (µg/mL)Reference(s)
Hydroxyanilide This compound0.1 - 0.90.02 - >50[1][2][3]
SDHI Boscalid0.1 - 2.140.01 - 69.91[1][4][5]
QoI Pyraclostrobin~0.033Not specified[5]
Anilinopyrimidine CyprodinilNot specified0.03 - >1[2]
Anilinopyrimidine Pyrimethanil~500.03 - 75[1][2]
Dicarboximide IprodioneNot specified0.1 - 1.42[1][2]
Phenylpyrrole Fludioxonil< 0.1Not specified[1]

Note: The wide range in EC50 values for this compound and other fungicides reflects the presence of both sensitive and resistant isolates in the tested populations.[1][2][3] The development of resistance is a significant factor in the field performance of these fungicides.

Experimental Protocols: Determining Fungicide Efficacy

The data presented in this guide are primarily derived from in vitro mycelial growth inhibition assays. The following is a generalized protocol for determining the EC50 values of fungicides against Botrytis cinerea.

Mycelial Growth Inhibition Assay

Objective: To determine the concentration of a fungicide that inhibits the mycelial growth of Botrytis cinerea by 50% (EC50).

Materials:

  • Pure culture of Botrytis cinerea

  • Potato Dextrose Agar (PDA) medium

  • Selected fungicides (technical grade)

  • Sterile distilled water

  • Solvents for fungicides (if necessary, e.g., acetone or ethanol)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Fungicide Stock Solution Preparation: Prepare a stock solution of each fungicide at a high concentration (e.g., 1000 µg/mL) in sterile distilled water or an appropriate solvent.

  • Amended Media Preparation: Autoclave the PDA medium and allow it to cool to approximately 50-55°C. Add the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with PDA and the solvent (if used) but without the fungicide. Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing B. cinerea culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each fungicide-amended and control PDA plate, with the mycelial side facing down.

  • Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate's diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.

  • EC50 Determination: The EC50 value is calculated by probit analysis, regressing the percentage of inhibition against the logarithm of the fungicide concentration.

Signaling Pathways and Mechanisms of Action

The efficacy of a fungicide is intrinsically linked to its ability to disrupt a critical biochemical or signaling pathway within the target pathogen. The following diagrams illustrate the known mechanisms of action for this compound and other compared botryticides.

Experimental Workflow for Fungicide Efficacy Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Fungicide Stock Solution D Preparation of Fungicide-Amended Media A->D B Potato Dextrose Agar (PDA) B->D C Botrytis cinerea Culture E Inoculation with Mycelial Plugs C->E D->E F Incubation E->F G Measurement of Colony Diameter F->G H Calculation of Growth Inhibition G->H I EC50 Value Determination H->I

Caption: Workflow for in vitro fungicide efficacy testing.

This compound: Inhibition of Ergosterol Biosynthesis

This compound specifically targets the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes.[6][7] It inhibits the enzyme 3-keto reductase, encoded by the ERG27 gene.[7][8] This blockage leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately disrupting cell membrane function and inhibiting fungal growth.[6]

Caption: this compound's inhibition of 3-keto reductase in the ergosterol pathway.

Boscalid (SDHI): Disruption of Mitochondrial Respiration

Boscalid belongs to the succinate dehydrogenase inhibitor (SDHI) class of fungicides.[9] It targets Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain.[10][11] By binding to the SdhB subunit of this complex, boscalid blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and ATP production, which is essential for fungal survival.[4][9][10]

Caption: Boscalid's disruption of the mitochondrial electron transport chain at Complex II.

Pyraclostrobin (QoI): Inhibition of Mitochondrial Respiration

Pyraclostrobin is a quinone outside inhibitor (QoI) fungicide.[4] It acts on Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[12][13] By binding to the Qo site of cytochrome b, pyraclostrobin blocks the transfer of electrons to cytochrome c1, which halts ATP synthesis and leads to fungal cell death.[4][14]

Caption: Pyraclostrobin's inhibition of the mitochondrial electron transport chain at Complex III.

Cyprodinil (Anilinopyrimidine): Putative Mechanism of Action

The precise mode of action of anilinopyrimidine fungicides like cyprodinil is not as clearly defined as for other classes. Early studies suggested an inhibition of methionine biosynthesis.[15][16] More recent research indicates that their fungicidal activity is linked to mitochondrial function.[16] Resistance to anilinopyrimidines has been associated with mutations in a mitochondrial ABC transporter, Bcmdl1, which may be involved in ATP synthesis.[17] Cyprodinil is also known to inhibit the secretion of fungal enzymes required for plant tissue penetration.[18][19]

G cluster_action Putative Mechanisms Cyprodinil Cyprodinil A Inhibition of Methionine Biosynthesis Cyprodinil->A B Disruption of Mitochondrial Function (e.g., ATP Synthesis) Cyprodinil->B C Inhibition of Extracellular Enzyme Secretion Cyprodinil->C

Caption: Putative mechanisms of action for the anilinopyrimidine fungicide cyprodinil.

Conclusion

This compound remains an effective botryticide with a specific mode of action targeting ergosterol biosynthesis. However, like all site-specific fungicides, its efficacy can be compromised by the development of resistance in Botrytis cinerea populations. This comparative analysis highlights the diversity of mechanisms employed by different classes of botryticides. An understanding of these different modes of action is crucial for designing effective and sustainable disease management strategies, including fungicide rotation programs to mitigate the risk of resistance development. Researchers and drug development professionals are encouraged to consider these comparative data and mechanisms of action when evaluating novel antifungal compounds and developing integrated pest management programs.

References

Unraveling Fungicide Cross-Resistance: A Comparative Analysis of Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fungicide cross-resistance is paramount for effective and sustainable disease management. This guide provides a comprehensive comparison of fenhexamid's cross-resistance profiles with other fungicides, supported by experimental data and detailed methodologies.

This compound, a hydroxyanilide fungicide, is a potent inhibitor of the 3-keto reductase enzyme (encoded by the erg27 gene), which is crucial for the C4-demethylation step in sterol biosynthesis in fungi.[1][2][3][4][5][6][7] Its specific mode of action makes it a valuable tool against pathogens like Botrytis cinerea, the causal agent of gray mold. However, the emergence of resistance and the potential for cross-resistance to other fungicides pose significant challenges. This guide delves into the mechanisms of this compound resistance and its implications for cross-resistance, providing a data-driven overview for strategic fungicide use.

Comparative Analysis of Fungicide Sensitivity

The development of resistance to this compound in fungal populations, particularly in Botrytis cinerea, has been extensively studied. This resistance is often associated with specific phenotypes that exhibit varying levels of sensitivity to other fungicides. The following table summarizes the cross-resistance patterns observed in different this compound-resistant phenotypes of B. cinerea.

Fungicide ClassFungicideThis compound-Resistant PhenotypeCross-Resistance PatternResistance Factor (RF) / EC50 RatioReference
DicarboximidesIprodioneThis compound-resistant mutantsNegative EC50 ratio: 0.2–0.6[8]
PhenylpyrrolesFludioxonilThis compound-resistant mutantsNegative EC50 ratio: 0.2–0.6[8]
AnilinopyrimidinesCyprodinilAni R2, Ani R3Positive Not specified[1]
Sterol Biosynthesis Inhibitors (DMIs)FenarimolThis compound-resistant mutantsNone Not affected[8]
Sterol Biosynthesis Inhibitors (Amines)Fenpropimorph, TridemorphThis compound-resistant mutantsNone Not affected[8]
BenzimidazolesBenomylThis compound-resistant mutantsNone Not affected[8]
PhenylpyridinaminesFluazinamThis compound-resistant mutantsNone Not affected[8]
GuanidinesIminoctadineThis compound-resistant mutantsNone Not affected[8]
DicarboximidesIprodioneAni R2, Ani R3Positive Not specified[1]
PhenylpyrrolesFludioxonilAni R2, Ani R3Positive Not specified[1]
Sterol Biosynthesis InhibitorsVariousAni R2, Ani R3Positive Not specified[1]

EC50: The concentration of a fungicide that causes a 50% reduction in fungal growth. Resistance Factor (RF): The ratio of the EC50 value of a resistant strain to the EC50 value of a sensitive (wild-type) strain.

Mechanisms of this compound Resistance and Cross-Resistance

Several distinct mechanisms contribute to this compound resistance, which in turn dictate the cross-resistance profiles.

  • Target Site Modification: Point mutations in the erg27 gene, which encodes the target enzyme 3-keto reductase, are a primary cause of high-level this compound resistance (HydR3 phenotype).[2][3][4][9] Common mutations include F412S, F412I, F412V, and T63I.[3][4][9][10] This mechanism is highly specific to this compound and generally does not confer cross-resistance to fungicides with different modes of action.[8]

  • Metabolic Detoxification: Increased activity of cytochrome P450 monooxygenases can lead to the detoxification of this compound, resulting in resistance (HydR1 and HydR2 phenotypes).[1] This mechanism can sometimes lead to altered sensitivity to other fungicides that are also substrates for these enzymes. For instance, some this compound-resistant strains show increased sensitivity to sterol 14α-demethylase inhibitors (DMIs).[1]

  • Overexpression of Efflux Pumps: The overproduction of ATP-binding cassette (ABC) transporters can lead to multi-drug resistance (MDR).[1][2] These transporters actively pump a wide range of unrelated fungicides out of the fungal cell, conferring simultaneous resistance to this compound, dicarboximides, phenylpyrroles, and sterol biosynthesis inhibitors in some phenotypes (e.g., Ani R2, Ani R3).[1]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess fungicide sensitivity and cross-resistance.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This method determines the concentration of a fungicide that inhibits the mycelial growth of a fungal isolate by 50% (EC50).

Protocol:

  • Media Preparation: Prepare a suitable solid agar medium (e.g., Potato Dextrose Agar - PDA) and amend it with a range of concentrations of the test fungicide. A solvent control (without fungicide) is also prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the fungal isolate onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate reaches a specific size (e.g., near the edge of the plate).

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the solvent control. The EC50 value is then determined by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Conidial Germination Assay

This assay assesses the effect of a fungicide on the germination of fungal spores.

Protocol:

  • Spore Suspension Preparation: Harvest conidia from a sporulating culture and suspend them in a sterile solution (e.g., water with a wetting agent). Adjust the spore concentration to a desired level (e.g., 10^5 conidia/mL).

  • Fungicide Treatment: Mix the spore suspension with various concentrations of the test fungicide in a liquid medium or on a solid surface (e.g., water agar).

  • Incubation: Incubate the treated spores under conditions conducive to germination (e.g., high humidity, optimal temperature) for a specific period (e.g., 12-24 hours).

  • Microscopic Examination: Observe a predetermined number of spores (e.g., 100) under a microscope to determine the percentage of germinated spores for each treatment. A spore is considered germinated if the germ tube is at least as long as the spore's width.

  • Data Analysis: Calculate the percentage of germination inhibition relative to the control and determine the EC50 value as described for the mycelial growth assay.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and the experimental approaches, the following diagrams provide a visual representation.

Fenhexamid_MoA cluster_sterol_pathway Ergosterol Biosynthesis Pathway cluster_c4_demethylation C4-Demethylation Step cluster_this compound This compound Action cluster_resistance Resistance Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol C14-demethylation (Target of DMIs) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol C4-demethylation 4-methyl-zymosterol-3-keto 4-methyl-zymosterol-3-keto 4,4-dimethyl-zymosterol->4-methyl-zymosterol-3-keto Step 1 Episterone Episterone Zymosterol->Episterone Ergosterol Ergosterol Episterone->Ergosterol 4-methyl-zymosterol-3-keto->Zymosterol Step 3: 3-keto reduction This compound This compound This compound->4-methyl-zymosterol-3-keto Inhibits 3-keto reductase (Erg27) Erg27 mutation Mutation in erg27 gene Erg27 mutation->4-methyl-zymosterol-3-keto Prevents this compound binding

Caption: Mechanism of action of this compound and resistance via target site modification.

Fungicide_Resistance_Workflow cluster_sampling Field Sampling cluster_isolation Fungal Isolation cluster_testing Sensitivity Testing cluster_analysis Data Analysis & Characterization SampleCollection Collect infected plant material Isolation Isolate and purify fungal strains SampleCollection->Isolation Culture Establish pure cultures Isolation->Culture SensitivityAssay Perform in vitro sensitivity assays (mycelial growth or spore germination) Culture->SensitivityAssay EC50 Determine EC50 values SensitivityAssay->EC50 RF Calculate Resistance Factors (RF) EC50->RF CrossResistance Assess cross-resistance to other fungicides RF->CrossResistance Mechanism Investigate resistance mechanisms (e.g., gene sequencing, expression analysis) CrossResistance->Mechanism

Caption: Experimental workflow for investigating fungicide cross-resistance.

References

A Comparative Guide to the LC-MS/MS Confirmation of Fenhexamid Residues in Grape Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the confirmation of fenhexamid residues in grape extracts, with a primary focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The performance of LC-MS/MS is compared with alternative techniques, supported by experimental data to guide researchers in selecting the most appropriate method for their specific needs.

This compound is a widely used fungicide to control Botrytis cinerea (gray mold) in grapes and other fruits.[1] Due to its widespread application, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) to ensure consumer safety, necessitating sensitive and reliable analytical methods for its detection and quantification.[2][3]

Comparison of Analytical Methods for this compound Detection

The confirmation of this compound residues in complex matrices like grapes requires highly selective and sensitive analytical techniques. While LC-MS/MS is often the method of choice, other chromatographic and electrochemical methods also offer viable alternatives.[1][4]

Parameter LC-MS/MS GC-MS/MS GC-μECD Square-Wave Voltammetry
Principle Chromatographic separation followed by mass-based detection of parent and daughter ions.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation with a highly sensitive detector for electrophilic compounds.Electrochemical measurement of the current response from the oxidation of this compound.
Limit of Quantification (LOQ) 0.01 mg/kg[3]0.005 mg/kg[5]0.1 mg/kg[6]Not typically reported in mg/kg
Limit of Detection (LOD) 3.00 ng/g (0.003 mg/kg)[3]N/AN/A1.32 µmol/L[7]
Recovery (%) 75-104%[4]79-121%94.2-99.4%[6]N/A
Linearity (R²) ≥ 0.98[1]> 0.99[3]N/A0.9964[7][8]
Throughput HighHighModerateHigh (for screening)
Selectivity Very HighHighModerateModerate
Matrix Effect Can be significant, often requiring matrix-matched standards.[1]Present, may require analyte protectants.Can be affected by co-extractive compounds.Susceptible to interference from electroactive species in the matrix.
Cost HighHighModerateLow
Experimental Workflow for this compound Residue Analysis

The general workflow for the analysis of this compound residues in grapes involves sample preparation, chromatographic separation, and detection. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique due to its simplicity and efficiency.[9][10]

This compound Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Grape Sample Collection Homogenize Homogenization Sample->Homogenize Extract QuEChERS Extraction (Acetonitrile + Salts) Homogenize->Extract Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extract->Cleanup LC_Separation LC Separation (C18 Column) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Confirmation Confirmation Quantification->Confirmation Report Report Confirmation->Report Final Report

Fig. 1: General workflow for this compound residue analysis in grapes.

Detailed Experimental Protocols

Sample Preparation: QuEChERS Method (AOAC 2007.01)

The QuEChERS method is a streamlined approach for extracting pesticide residues from food matrices.[2][10]

  • Homogenization: Weigh 15 g of a homogenized grape sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 15 mL of acetonitrile containing 1% acetic acid to the tube.

    • Add internal standards if necessary.

    • Add the QuEChERS extraction salts (e.g., 6 g MgSO₄ and 1.5 g sodium acetate).

    • Shake the tube vigorously for 1 minute.

    • Centrifuge at >1500 rcf for 5 minutes.[2]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a d-SPE cleanup tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Shake for 30 seconds.

    • Centrifuge at >1500 rcf for 1 minute.[2]

  • Final Extract Preparation:

    • Transfer the supernatant to a clean vial for analysis.

    • For GC analysis, an additional solvent exchange step to toluene may be performed.[2]

    • For LC-MS/MS analysis, the extract can often be diluted with the mobile phase before injection.

LC-MS/MS Analysis

LC-MS/MS provides high sensitivity and selectivity, making it ideal for the confirmatory analysis of pesticide residues.[1]

  • Liquid Chromatography (LC) Conditions:

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.[11]

    • Mobile Phase: A gradient of water with formic acid (A) and acetonitrile or methanol (B).[1][12]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1-5 µL.[1]

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.[4]

    • ESI Voltage: 5000 V.[1]

    • Source Temperature: 325 °C.[1]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for this compound: Optimized precursor and product ions should be used for quantification and confirmation (e.g., monitoring two different transitions).

Alternative Method: GC-MS Analysis

Gas chromatography is suitable for thermally stable and volatile compounds.

  • Gas Chromatography (GC) Conditions:

    • Injector: Splitless injection at 250 °C.[13]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Oven Program: A temperature ramp, for example, from 40 °C to 300 °C.[13]

    • Column: A low-bleed capillary column suitable for pesticide analysis.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source Temperature: 250 °C.[13]

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Method Performance Comparison

The choice of analytical method depends on various factors including the required sensitivity, sample throughput, and available instrumentation.

Method Comparison cluster_performance Performance Metrics cluster_methods Analytical Methods Sensitivity Sensitivity Selectivity Selectivity Cost Cost Throughput Throughput LCMS LC-MS/MS LCMS->Sensitivity Very High LCMS->Selectivity Very High LCMS->Cost High LCMS->Throughput High GCMS GC-MS/MS GCMS->Sensitivity High GCMS->Selectivity High GCMS->Cost High GCMS->Throughput High Voltammetry Voltammetry Voltammetry->Sensitivity High Voltammetry->Selectivity Moderate Voltammetry->Cost Low Voltammetry->Throughput Very High (Screening)

Fig. 2: Comparison of key performance attributes for different analytical methods.

References

A Comparative Analysis of Fenhexamid and Cyprodinil for the Management of Gray Mold (Botrytis cinerea)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, side-by-side comparison of two widely used fungicides, fenhexamid and cyprodinil, for the control of gray mold, a devastating disease caused by the necrotrophic fungus Botrytis cinerea. This publication synthesizes experimental data on their efficacy, mode of action, and resistance profiles to inform research and development in plant pathology and fungicide science.

Overview and Chemical Properties

This compound, a hydroxyanilide fungicide, and cyprodinil, an anilinopyrimidine fungicide, are both crucial components in integrated pest management (IPM) strategies for controlling gray mold in a variety of crops, including grapes, strawberries, and ornamentals. Their distinct modes of action make them valuable tools for resistance management when used in rotation or combination with other fungicides.

FeatureThis compoundCyprodinil
Fungicide Class HydroxyanilideAnilinopyrimidine
FRAC Group 179
Mode of Action Sterol Biosynthesis Inhibitor (SBI)Methionine Biosynthesis Inhibitor
Target Enzyme 3-ketoreductase (Erg27)[1][2]Believed to be cystathionine β-lyase or another enzyme in the methionine pathway[3][4][5]
Primary Use Control of Botrytis cinerea and related pathogens like Sclerotinia and Monilinia spp.Broad-spectrum activity against various Ascomycetes and Deuteromycetes, including Botrytis cinerea

Mode of Action and Signaling Pathways

The distinct mechanisms by which this compound and cyprodinil inhibit fungal growth are critical to understanding their efficacy and the potential for resistance development.

This compound: Inhibition of Ergosterol Biosynthesis

This compound specifically targets the 3-ketoreductase enzyme (encoded by the erg27 gene) involved in the C4-demethylation step of the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, cell death.

Fenhexamid_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_Sterols Intermediate Sterols Lanosterol->Intermediate_Sterols 3_Keto_Reductase 3-Keto Reductase (Erg27) Intermediate_Sterols->3_Keto_Reductase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation 3_Keto_Reductase->Ergosterol This compound This compound This compound->3_Keto_Reductase Inhibition

This compound's Mode of Action
Cyprodinil: Disruption of Methionine Biosynthesis

Cyprodinil is believed to interfere with the biosynthesis of the essential amino acid methionine.[4] While the precise target is still under investigation, evidence suggests that it may inhibit enzymes such as cystathionine β-lyase.[3] This disruption of protein synthesis and other metabolic processes dependent on methionine leads to the inhibition of fungal growth.

Cyprodinil_Pathway cluster_methionine Methionine Biosynthesis Pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Cystathionine Cystathionine Homoserine->Cystathionine Cystathionine_Beta_Lyase Cystathionine β-lyase Cystathionine->Cystathionine_Beta_Lyase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Incorporation Cystathionine_Beta_Lyase->Homocysteine Cyprodinil Cyprodinil Cyprodinil->Cystathionine_Beta_Lyase Inhibition

Cyprodinil's Mode of Action

Comparative Efficacy and Resistance

The emergence of fungicide resistance in B. cinerea populations is a significant challenge for disease management. Both this compound and cyprodinil have faced issues with resistance, which is often associated with specific mutations in their target genes.

ParameterThis compoundCyprodinil
Resistance Mechanism Point mutations in the erg27 gene (e.g., F412S, F412I, F412V, T63I) leading to reduced fungicide binding.[1][2]The exact mechanism is less defined but is thought to involve alterations in the methionine biosynthesis pathway or increased fungicide efflux.
Resistance Frequency Varies geographically and by crop. Studies have reported resistance frequencies ranging from low to over 40% in some regions.Resistance has been reported in various regions, with frequencies also showing significant variation.
Cross-Resistance No cross-resistance with other fungicide classes has been reported.Cross-resistance with other anilinopyrimidines (e.g., pyrimethanil) is common.

Table 1: Summary of Resistance Profiles

Experimental Protocols

Standardized laboratory assays are essential for evaluating fungicide efficacy and monitoring resistance. Below are outlines of common experimental protocols.

In Vitro Fungicide Sensitivity Assay (Mycelial Growth)

This assay determines the concentration of a fungicide that inhibits the mycelial growth of the fungus by 50% (EC50).

Mycelial_Growth_Assay cluster_workflow Mycelial Growth Inhibition Assay Workflow A Prepare fungicide stock solutions and amend agar medium B Inoculate center of plates with mycelial plugs of B. cinerea A->B C Incubate plates in the dark at 20-25°C B->C D Measure colony diameter after a set incubation period C->D E Calculate percent inhibition and determine EC50 values D->E

Mycelial Growth Assay Workflow

Detailed Protocol:

  • Fungicide Solutions: Prepare stock solutions of this compound and cyprodinil in an appropriate solvent (e.g., acetone or DMSO).

  • Amended Media: Serially dilute the stock solutions and add them to molten potato dextrose agar (PDA) to achieve a range of final concentrations. Pour the amended PDA into Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: Incubate the plates at 20-25°C in the dark for 3-5 days, or until the mycelium on the control plate has reached the edge.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Analysis: Calculate the percentage of mycelial growth inhibition relative to the control for each fungicide concentration. Use probit analysis or a similar statistical method to determine the EC50 value.

Detached Fruit Assay

This in vivo assay evaluates the protective and/or curative activity of fungicides on host tissue.

Detached_Fruit_Assay cluster_workflow Detached Fruit Assay Workflow A Surface-sterilize and wound detached fruit (e.g., strawberry) B Apply fungicide treatment (pre- or post-inoculation) A->B C Inoculate wounds with a spore suspension of B. cinerea B->C D Incubate in a high-humidity chamber at 20-25°C C->D E Measure lesion diameter or disease severity after incubation D->E

Detached Fruit Assay Workflow

Detailed Protocol:

  • Fruit Preparation: Select healthy, ripe fruit (e.g., strawberries, grapes). Surface sterilize them with a dilute bleach solution and rinse with sterile water. Create a small wound on the surface of each fruit with a sterile needle.

  • Fungicide Application: Prepare aqueous solutions of the fungicides at field-relevant concentrations. Apply the fungicide to the fruit either before (protective) or after (curative) inoculation with the pathogen. This can be done by dipping or spraying.

  • Inoculation: Prepare a spore suspension of B. cinerea (e.g., 1 x 10^5 spores/mL). Place a small droplet of the spore suspension onto each wound.

  • Incubation: Place the inoculated fruit in a humid chamber (e.g., a sealed container with moist paper towels) and incubate at 20-25°C for 3-7 days.

  • Assessment: Measure the diameter of the resulting lesions or assess disease severity using a rating scale.

  • Analysis: Compare the disease development on fungicide-treated fruit to that on untreated control fruit to determine the efficacy of the treatments.

Conclusion

Both this compound and cyprodinil are effective fungicides for the management of gray mold, but their different modes of action and resistance profiles necessitate their careful and strategic use. This compound provides targeted control of Botrytis and related fungi through the inhibition of ergosterol biosynthesis, while cyprodinil offers broader-spectrum activity by disrupting methionine biosynthesis. The development of resistance to both compounds highlights the importance of ongoing monitoring and the implementation of robust resistance management strategies, including the rotation of fungicides with different modes of action. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these and novel fungicides in the ongoing effort to control this economically important plant pathogen.

References

A Comparative Guide to the Validation of Commercial ELISA Kits for Fenhexamid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the detection of the fungicide fenhexamid against established analytical methods. The performance of a representative direct competitive ELISA is evaluated alongside High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Voltammetric methods. This document is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs by presenting supporting experimental data, detailed methodologies, and visual workflows.

Introduction to this compound and its Detection

This compound is a widely used fungicide effective against Botrytis cinerea (gray mold) in various fruits and vegetables. Its persistence in crops necessitates sensitive and reliable detection methods to ensure food safety and compliance with regulatory limits. While chromatographic techniques like HPLC and GC-MS are considered gold standards for pesticide residue analysis, immunoassays such as ELISA offer a rapid, high-throughput, and cost-effective screening alternative. The validation of any analytical method is crucial to ensure the reliability and accuracy of the results.

Comparative Performance of this compound Detection Methods

The performance of a representative commercial this compound ELISA kit is compared with alternative analytical techniques. The data presented below is a synthesis from various validation studies.

Table 1: Performance Comparison of this compound Detection Methods

ParameterRepresentative ELISA KitHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Differential Pulse Voltammetry (DPV)
Limit of Detection (LOD) 0.13 µg/L[1]0.02 - 0.05 mg/kg~0.01 mg/kg0.32 nmol/L
Limit of Quantification (LOQ) Not explicitly stated0.05 mg/kg~0.01 mg/kgNot explicitly stated
Recovery (%) Not explicitly stated63 - 120%89% (average)~100%[2]
Precision (RSD %) Not explicitly stated< 20%3 - 29%< 5%
Analysis Time per Sample ~2-4 hours~20-30 minutes~30-40 minutes~5-10 minutes
Instrumentation Cost LowHighVery HighMedium
Throughput HighLow to MediumLow to MediumMedium
Sample Preparation Minimal to ModerateExtensiveExtensiveModerate

Experimental Protocols

This compound Detection by Direct Competitive ELISA

This protocol outlines the general steps for determining this compound concentration using a direct competitive ELISA format.

I. Principle

The direct competitive ELISA for this compound is based on the competition between free this compound in the sample and a this compound-enzyme conjugate for a limited number of anti-fenhexamid antibody binding sites coated on a microtiter plate. The amount of enzyme-linked this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

II. Materials

  • Anti-fenhexamid antibody-coated 96-well microtiter plate

  • This compound standard solutions

  • This compound-horseradish peroxidase (HRP) conjugate

  • Sample extraction solution (e.g., methanol/water)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

III. Assay Procedure

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. Dilute the extract to fall within the assay's linear range.

  • Competition Reaction: Add a known volume of the standard or diluted sample extract and the this compound-HRP conjugate to each well of the antibody-coated plate. Incubate to allow competition for antibody binding.

  • Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme bound to the plate will catalyze the conversion of TMB to a colored product.

  • Stopping the Reaction: Stop the enzyme reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance values against the corresponding this compound concentrations of the standards. Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Analysis Sample Sample Extraction & Dilution Competition Add Sample/Standard & This compound-HRP Conjugate to Antibody-Coated Plate Sample->Competition Standard Standard Preparation Standard->Competition Incubation1 Incubate Competition->Incubation1 Washing1 Wash Plate Incubation1->Washing1 Substrate Add TMB Substrate Washing1->Substrate Incubation2 Incubate (in dark) Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance at 450 nm Stop->Read Calculate Calculate Concentration Read->Calculate

Figure 1. Workflow for direct competitive ELISA of this compound.
This compound Detection by HPLC

I. Principle

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (column) and a mobile phase. For this compound, a reversed-phase HPLC method is commonly used, where this compound is separated and then detected by a UV or electrochemical detector.

II. Materials

  • HPLC system with a UV or electrochemical detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile/water mixture)

  • This compound standard solutions

  • Sample extraction solvents (e.g., acetone, acetonitrile)

  • Solid-phase extraction (SPE) cartridges for cleanup

III. Procedure

  • Sample Preparation: Extract this compound from the sample matrix with a suitable solvent. The extract is then subjected to a cleanup step, often using SPE, to remove interfering substances.

  • Chromatographic Separation: Inject the cleaned-up sample extract into the HPLC system. The mobile phase carries the sample through the C18 column, where this compound is separated from other components.

  • Detection: As this compound elutes from the column, it is detected by the UV or electrochemical detector, which generates a signal proportional to its concentration.

  • Quantification: Compare the peak area or height of this compound in the sample chromatogram to a calibration curve generated from standard solutions to determine its concentration.

This compound Detection by GC-MS

I. Principle

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. Volatilized samples are separated in a capillary column and then fragmented and detected by the mass spectrometer, providing both qualitative and quantitative information.

II. Materials

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Carrier gas (e.g., Helium)

  • This compound standard solutions

  • Sample extraction and cleanup materials (e.g., QuEChERS kits)

III. Procedure

  • Sample Preparation: A common method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which involves extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup.

  • GC Separation: Inject the final extract into the GC. The sample is vaporized and carried by the inert gas through the capillary column, where this compound is separated based on its boiling point and interaction with the stationary phase.

  • MS Detection: As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for this compound, allowing for its specific detection and quantification.

  • Data Analysis: The concentration of this compound is determined by comparing the abundance of characteristic ions in the sample to those in a calibration curve.

Validation of Analytical Methods

The validation of any analytical method is essential to ensure its suitability for its intended purpose. Key validation parameters and their relationships are illustrated below.

Validation_Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_specificity Specificity Recovery Recovery Repeatability Repeatability (Intra-assay) Reproducibility Reproducibility (Inter-assay) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) CrossReactivity Cross-Reactivity Interference Matrix Effects Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Specificity Specificity Validation->Specificity Accuracy->Recovery Precision->Repeatability Precision->Reproducibility Sensitivity->LOD Sensitivity->LOQ Specificity->CrossReactivity Specificity->Interference

Figure 2. Key parameters for analytical method validation.

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the study. Commercial ELISA kits offer a rapid, high-throughput, and cost-effective solution for screening a large number of samples, making them ideal for initial assessments and monitoring programs. However, for confirmatory analysis and regulatory purposes, the higher precision, accuracy, and specificity of chromatographic methods such as HPLC and GC-MS are indispensable. Voltammetric methods present a promising alternative with high sensitivity and relatively low cost. A thorough validation of the chosen method is paramount to ensure the generation of reliable and defensible data.

References

A Comparative Analysis of Fenhexamid and Other Fungicides: Resistance Profiles and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the resistance profiles of fenhexamid and other commonly used fungicides. The information presented is based on published experimental data to facilitate an objective evaluation of their performance and to understand the underlying mechanisms of resistance.

Introduction to Fungicide Resistance

Fungicide resistance is a significant challenge in agriculture and disease management, leading to reduced efficacy of chemical control agents. Resistance can arise through various mechanisms, including target site modification, increased efflux of the fungicide, or metabolic degradation of the active compound. Understanding the specific resistance profiles of different fungicides is crucial for developing effective and sustainable disease control strategies. This guide focuses on this compound, a hydroxyanilide fungicide, and compares its resistance characteristics with other key fungicide classes.

Fungicide Profiles and Mechanisms of Action

A summary of the fungicides discussed in this guide, their chemical class, Fungicide Resistance Action Committee (FRAC) code, and primary mode of action is presented in Table 1.

Table 1: Overview of Compared Fungicides

FungicideChemical ClassFRAC CodeMode of ActionPrimary Target Organism Example
This compound Hydroxyanilide17Sterol Biosynthesis Inhibitor (SBI) - C-4 demethylation, 3-ketoreductaseBotrytis cinerea (Gray Mold)
Boscalid Carboxamide7Succinate Dehydrogenase Inhibitor (SDHI)Botrytis cinerea, Powdery Mildew
Pyraclostrobin Quinone outside Inhibitor (QoI)11Respiration Inhibitor - Quinone outside binding siteBotrytis cinerea, Downy Mildew
Iprodione Dicarboximide2Mitosis and Cell Division - Osmotic signal transductionBotrytis cinerea, Sclerotinia spp.
Fludioxonil Phenylpyrrole12Signal Transduction - Osmotic signal transductionBotrytis cinerea, Fusarium spp.

Comparative Resistance Profiles

The development of resistance varies significantly among different fungicides. This section provides a comparative overview of the resistance profiles of this compound and other selected fungicides, with a focus on Botrytis cinerea, a model organism for studying fungicide resistance.

This compound Resistance

This compound specifically inhibits the 3-ketoreductase enzyme (encoded by the erg27 gene) in the ergosterol biosynthesis pathway.[1][2] Resistance to this compound in Botrytis cinerea is primarily caused by point mutations in the erg27 gene.[3] Several mutations have been identified, with the most common being F412S/I/V/C and T63I.[3] These mutations lead to high levels of resistance.

Comparison of Resistance Frequencies

The frequency of resistance to different fungicides can vary depending on the pathogen population, geographical location, and fungicide usage patterns. Table 2 summarizes the resistance frequencies of this compound and other fungicides against Botrytis cinerea isolates from various studies.

Table 2: Comparison of Fungicide Resistance Frequencies in Botrytis cinerea

FungicideCropLocationNumber of IsolatesResistance Frequency (%)Citation
This compound GrapesMichigan, USA (2014)1153.4[4]
GrapesMichigan, USA (2018)12538.4[4]
OrnamentalsMichigan, USA (2018-2021)38638[5]
BlueberryMichigan, USA (2019)1311[6]
BlueberryMichigan, USA (2020)400[7]
Boscalid GrapesMichigan, USA (2014)11591.3[4]
GrapesMichigan, USA (2018)12595.2[4]
OrnamentalsMichigan, USA (2018-2021)38667[5]
Pyraclostrobin GrapesMichigan, USA (2014)11593[4]
GrapesMichigan, USA (2018)12599.2[4]
OrnamentalsMichigan, USA (2018-2021)38680[5]
Iprodione GrapesMichigan, USA (2014)11526.9[4]
GrapesMichigan, USA (2018)12554.4[4]
OrnamentalsMichigan, USA (2018-2021)38665[5]
Fludioxonil GrapesMichigan, USA (2014/2018)240<1[4]
OrnamentalsMichigan, USA (2018-2021)38621[5]
BlueberryMichigan, USA (2019)1311[6]
BlueberryMichigan, USA (2020)400[7]
Quantitative Resistance Levels (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a quantitative measure of fungicide sensitivity. Higher EC₅₀ values indicate lower sensitivity and potentially resistance. Table 3 provides a comparison of EC₅₀ values for this compound and other fungicides against sensitive and resistant isolates of Botrytis cinerea.

Table 3: Comparative EC₅₀ Values for Fungicides against Botrytis cinerea

FungicideIsolate StatusEC₅₀ Range (µg/mL)Citation
This compound Sensitive< 1[1]
Low Resistance1 - 5[1]
Moderate Resistance10 - 50[1]
High Resistance> 50[1]
Carboxin (SDHI) Sensitive< 0.94[1]
Moderate to High Resistance> 1.9[1]
Prochloraz (DMI) Sensitive (mean)0.26[1]
Field Isolates (mean)0.36[1]
Fludioxonil Sensitive< 0.1[8]
Moderately Resistant0.1 - 1.0[8]
Highly Resistant> 1.0[8]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Fungicide Sensitivity Testing (EC₅₀ Determination)

This protocol is a generalized procedure based on several cited studies.[1][4][6]

Objective: To determine the concentration of a fungicide that inhibits 50% of the mycelial growth of a fungal isolate.

Materials:

  • Fungal isolates of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade fungicides

  • Solvent for fungicide stock solution (e.g., acetone or DMSO)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Fungicide Stock and Working Solutions: Prepare a stock solution of the fungicide in a suitable solvent. From the stock solution, prepare a series of working solutions to achieve the desired final concentrations in the agar medium.

  • Amended Media Preparation: Autoclave the growth medium and cool it to approximately 50-55°C. Add the appropriate volume of each fungicide working solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone at the same concentration used in the treated plates. Pour the amended and control media into sterile petri dishes.

  • Inoculation: From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature (e.g., 20-25°C) for a defined period, or until the mycelial growth on the control plate has reached a significant diameter.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control. The EC₅₀ value is then determined by probit analysis or by fitting a dose-response curve to the data using appropriate statistical software.

Molecular Detection of this compound Resistance (TaqMan Assay)

This protocol is a summary of the method described for detecting mutations in the erg27 gene.[4][9]

Objective: To detect and differentiate single nucleotide polymorphisms (SNPs) in the erg27 gene associated with this compound resistance.

Materials:

  • DNA extracted from fungal isolates

  • TaqMan Genotyping Master Mix

  • Primers and probes specific for the wild-type and mutant alleles of the erg27 gene (e.g., for the F412S mutation)

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract genomic DNA from the fungal isolates.

  • Primer and Probe Design: Design primers to amplify the region of the erg27 gene containing the target SNP. Design allele-specific TaqMan probes labeled with different fluorescent dyes (e.g., FAM for the resistant allele and VIC for the wild-type allele).

  • Real-time PCR Reaction Setup: Prepare the PCR reaction mixture containing the TaqMan Genotyping Master Mix, primers, probes, and the extracted fungal DNA.

  • Real-time PCR Program: Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol for TaqMan assays. This typically includes an initial denaturation step, followed by a number of cycles of denaturation and annealing/extension.

  • Data Analysis: The real-time PCR instrument will detect the fluorescence signals from the probes. The resulting data is analyzed using the instrument's software to determine the genotype of each isolate (homozygous wild-type, homozygous resistant, or heterozygous).

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound's mode of action and resistance testing.

Fenhexamid_Mode_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition This compound Action cluster_resistance Resistance Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Intermediates Intermediates 4,4-dimethyl-cholesta-8,14,24-trienol->Intermediates Episterone Episterone Intermediates->Episterone 3-Ketoreductase (erg27) 3-Ketoreductase (erg27) Intermediates->3-Ketoreductase (erg27) Ergosterol Ergosterol Episterone->Ergosterol Multiple Steps Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity 3-Ketoreductase (erg27)->Episterone Normal Fungal Growth Normal Fungal Growth This compound This compound This compound->3-Ketoreductase (erg27) Inhibition Mutated 3-Ketoreductase (erg27*) Mutated 3-Ketoreductase (erg27*) This compound->Mutated 3-Ketoreductase (erg27*) Reduced Binding Point Mutation (e.g., F412S) Point Mutation (e.g., F412S) Point Mutation (e.g., F412S)->Mutated 3-Ketoreductase (erg27*) erg27 Gene erg27 Gene erg27 Gene->Point Mutation (e.g., F412S) Fungal Cell Membrane Integrity->Normal Fungal Growth

Caption: this compound's mode of action and resistance mechanism.

Caption: Experimental workflow for fungicide resistance analysis.

References

A Comparative Guide to Quantitative Analytical Methods for Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantitative determination of fenhexamid, a fungicide used to protect crops from fungal diseases. Ensuring accurate residue testing is crucial for regulatory compliance and consumer safety. This document is intended for researchers, scientists, and professionals in drug development and agricultural science, offering insights into the performance of different analytical techniques based on available validation data.

Experimental Protocols

This section details the experimental protocol for a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, a widely used technique for the quantification of this compound.

Method: HPLC with UV Detection for this compound in Water

This method is suitable for the determination of this compound in water samples.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: Lichrospher Select B, 125 mm length x 4 mm I.D., 5 µm particle size.

    • Mobile Phase: A mixture of water (containing 1 g/L Sodium Dihydrogen Phosphate) and acetonitrile in a 50:50 (v/v) ratio.

    • Flow Rate: 2 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 250 µL (can be adapted based on concentration).

    • UV Detection Wavelength: 210 nm.

    • Retention Time: Approximately 2.0 minutes.

  • Sample Preparation:

    • Water samples can be directly injected into the HPLC system. If the this compound concentration is high, samples should be diluted with water as appropriate.

  • Standard Preparation:

    • A stock solution of approximately 1000 mg/L is prepared by dissolving a certified reference standard of this compound in acetonitrile.

    • Working standard solutions are prepared by diluting the stock solution with Milli-Q water to achieve the desired concentrations for calibration.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Practical Working RangeAccuracy (Recovery %)Precision (RSD %)
HPLC with Electrochemical Detection (Method 00362) GrapeNot specifiedNot specified0.05 mg/kg[1]88-92%[2]2.3%[2]
MilkNot specifiedNot specified0.01 mg/kg[1]Not specifiedNot specified
Strawberries, Cattle tissuesNot specifiedNot specified0.05 mg/kg[1]"Adequate"[1]Not specified
HPLC with UV Detection Water0.01 - 10 mg/L (r² = 0.99378)[3]Not specified0.01 mg/L[3]Not specifiedNot specified
Differential Pulse Voltammetry (DPV) - Anodic Peak Water, Soil0.001 - 0.01 µmol/L & 0.01 - 5.0 µmol/L[4][5]0.34 nmol/L[4][5]Not specified~100%[5]Inter-day: 2.2-3.4%, Intra-day: 4.2-4.5%[5]
Differential Pulse Voltammetry (DPV) - Cathodic Peak Water, Soil0.001 - 0.1 µmol/L & 0.1 - 5.0 µmol/L[4][5]0.32 nmol/L[4][5]Not specified~100%[5]Inter-day: 1.5-3.7%, Intra-day: 2.4-4.5%[5]
QuEChERS with LC-MS/MS Grapes, Wine5 - 100 µg/L (R² > 0.998)[6]Not specifiedNot specified>73.2% (Grape), >76.7% (Wine)[6]<18%[6]
Gas Chromatography with Electron Capture Detector (GC-ECD) Cucumber, Strawberry, Grape0.05 - 2.00 ng (R² > 0.999)[7]0.01 mg/L[7]Not specified88.1 - 94.8%[7]Not specified

Mandatory Visualization

The following diagrams illustrate the workflow for the inter-laboratory validation of a quantitative method and the general steps involved in a QuEChERS-based analytical method.

Inter_Laboratory_Validation_Workflow A Method Development & Single-Laboratory Validation B Protocol Design for Inter-Laboratory Study A->B Develop clear protocol C Selection of Participating Laboratories B->C Recruit competent labs D Preparation & Distribution of Standardized Samples C->D Provide identical materials E Analysis of Samples by Participating Laboratories D->E Labs follow protocol F Data Collection & Statistical Analysis (e.g., ISO 5725) E->F Submit results G Evaluation of Method Performance (Repeatability & Reproducibility) F->G Calculate precision data H Final Validation Report G->H Summarize findings

Caption: Workflow for Inter-Laboratory Method Validation.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis A Weigh Homogenized Sample B Add Acetonitrile (and internal standards) A->B C Add QuEChERS Salts (e.g., MgSO4, NaCl, Citrate) B->C D Shake/Vortex Vigorously C->D E Centrifuge D->E F Take Aliquot of Acetonitrile Supernatant E->F G Add d-SPE Sorbents (e.g., PSA, C18, MgSO4) F->G H Vortex & Centrifuge G->H I Transfer Final Extract for LC-MS/MS or GC-MS Analysis H->I

Caption: General Workflow for QuEChERS Sample Preparation.

References

A Comparative Analysis of Fungicide Efficacy: Fenhexamid vs. Fludioxonil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicides fenhexamid and fludioxonil, focusing on their performance, mechanisms of action, and target pathogens. The information is supported by experimental data to aid in research and development decisions.

Overview and Mechanism of Action

This compound and fludioxonil are both widely used fungicides, but they belong to different chemical classes and exhibit distinct mechanisms of action.

This compound is a hydroxyanilide fungicide that acts as a sterol biosynthesis inhibitor (SBI).[1] Specifically, it targets and inhibits the 3-keto reductase enzyme, a crucial component in the ergosterol biosynthesis pathway of fungi.[1][2] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired cell integrity, inhibiting fungal growth and ultimately causing cell death.[2] this compound is known for its protective and curative properties and is locally systemic, meaning it is absorbed into the plant's waxy outer layer.[2][3]

Fludioxonil , a phenylpyrrole fungicide, has a more complex and not yet fully elucidated mechanism of action.[4][5] It is a synthetic analog of the natural antibiotic pyrrolnitrin.[6] Fludioxonil is known to interfere with the high osmolarity glycerol (HOG) signaling pathway in fungi, leading to the hyperactivation of this pathway.[4] This disruption of osmoregulation is a key aspect of its fungicidal activity.[5] Additionally, fludioxonil inhibits the transport-associated phosphorylation of glucose, which reduces the growth rate of fungal mycelia.[6] It also disrupts signal transduction, hinders glycerol synthesis, affects reactive oxygen species (ROS) homeostasis, and inhibits spore germination.[7] Recent research suggests that fludioxonil may induce the production of stress molecules, which in turn activate the lethal HHK cascade.[8][9]

Comparative Efficacy and Target Pathogens

Both fungicides are effective against a range of fungal pathogens, with some overlap and some specificity.

This compound is particularly effective against Botrytis cinerea (gray mold) and Monilinia spp. (brown rot).[2][3][10] It is commonly used on crops such as grapes, berries, stone fruits, and ornamentals.[3]

Fludioxonil has a broad spectrum of activity, controlling fungi from the Ascomycetes and Basidiomycetes classes.[7] It is effective against pathogens such as Fusarium, Rhizocton, Alternaria, and Botrytis cinerea.[6] Fludioxonil is frequently used as a seed treatment and for post-harvest applications on fruits and vegetables.[9][11]

The following table summarizes the effective concentration (EC50) values for this compound and fludioxonil against various fungal pathogens, providing a quantitative comparison of their efficacy.

FungicideTarget PathogenEC50 (µg/mL)Reference
This compound Botrytis cinerea<0.01 - 3[12]
Botrytis cinerea0.02 - 4.21[13]
Botrytis cinerea (sensitive)< 0.1[14]
Botrytis fabae (sensitive)18[15]
Botrytis fabae (resistant)> 250[15]
Fludioxonil Botrytis cinerea0.06 - 0.38[16]
Botrytis cinerea (LR isolates)0.16 - 0.26[5]
Botrytis cinerea (MR isolates)0.32 - 0.38[5]
Aspergillus flavus0.06 - 0.11[17]
Penicillium digitatum (MR isolates)0.1 - 1[18]
Fusarium pseudograminearum0.0613 ± 0.0347[19]
Botrytis fabae (sensitive)29.5[15]
Botrytis fabae (resistant)188.5[15]
Cyprodinil + Fludioxonil Botrytis cinerea≤ 0.01 - ≤ 0.1[12]

LR: Low-Resistant, MR: Moderately Resistant

Experimental Protocols

The efficacy of fungicides is commonly determined through in vitro experiments that measure the inhibition of fungal growth. A standard method is the poisoned food technique .

Protocol for Poisoned Food Technique:

  • Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

  • Fungicide Incorporation: The test fungicide (this compound or fludioxonil) is added to the molten agar at various concentrations. A control plate without any fungicide is also prepared.

  • Inoculation: A small disc of mycelium from a pure, actively growing culture of the target fungus is placed at the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated under optimal conditions for fungal growth (e.g., 25°C in the dark).

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: The EC50 value, which is the concentration of the fungicide that inhibits 50% of the fungal growth, is determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and performing a Probit analysis.[13]

Visualizing Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathways affected by each fungicide and a typical experimental workflow for their comparison.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis fungicide_prep Fungicide Stock Preparation poisoned_food Poisoned Food Technique fungicide_prep->poisoned_food pathogen_culture Pathogen Culture (e.g., Botrytis cinerea) pathogen_culture->poisoned_food media_prep Growth Media (PDA) Preparation media_prep->poisoned_food incubation Incubation poisoned_food->incubation Inoculated Plates measurement Mycelial Growth Measurement incubation->measurement inhibition_calc Inhibition % Calculation measurement->inhibition_calc ec50 EC50 Determination inhibition_calc->ec50

Caption: Experimental workflow for fungicide efficacy testing.

signaling_pathways cluster_this compound This compound Mechanism cluster_fludioxonil Fludioxonil Mechanism This compound This compound keto_reductase 3-Keto Reductase (Erg27) This compound->keto_reductase Inhibits ergosterol_synthesis Ergosterol Biosynthesis keto_reductase->ergosterol_synthesis Blocks cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Disrupts fungal_death_fen Fungal Cell Death cell_membrane->fungal_death_fen Leads to fludioxonil Fludioxonil hog_pathway HOG Signaling Pathway fludioxonil->hog_pathway Hyperactivates glucose_phos Glucose Phosphorylation fludioxonil->glucose_phos Inhibits osmoregulation Osmoregulation hog_pathway->osmoregulation Disrupts fungal_death_flu Fungal Cell Death osmoregulation->fungal_death_flu Leads to mycelial_growth Mycelial Growth glucose_phos->mycelial_growth Reduces mycelial_growth->fungal_death_flu Contributes to

Caption: Simplified signaling pathways affected by fungicides.

Conclusion

This compound and fludioxonil are both effective fungicides with distinct advantages. This compound's specific mode of action against ergosterol biosynthesis makes it a valuable tool, particularly for controlling Botrytis cinerea. Fludioxonil's broad-spectrum activity and multifaceted mechanism, which includes the disruption of the HOG pathway, provide a different and powerful approach to fungal disease management. The choice between these fungicides will depend on the target pathogen, the crop, and resistance management strategies. The development of resistance to both fungicides has been observed, underscoring the importance of understanding their mechanisms and using them in rotation or combination with other fungicides to ensure long-term efficacy.[15][20]

References

A Comparative Guide to High-Throughput Screening Methods for Fenhexamid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-throughput screening (HTS) methods for the validation and discovery of fenhexamid analogs, potent antifungal agents targeting Botrytis cinerea. The following sections detail experimental protocols, present comparative data, and visualize key pathways and workflows to aid researchers in selecting and implementing the most suitable screening strategy.

Introduction to this compound and its Mechanism of Action

This compound is a locally systemic fungicide belonging to the hydroxyanilide class.[1] Its primary mode of action is the inhibition of the 3-keto-sterol reductase enzyme (encoded by the ERG27 gene) involved in the C4-demethylation step of ergosterol biosynthesis in fungi.[2][3] Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane integrity and function, ultimately inhibiting fungal growth.[3] This targeted mechanism makes the 3-keto-sterol reductase an attractive target for the development of novel this compound analogs.

High-Throughput Screening Strategies

The discovery and validation of new this compound analogs necessitate robust and efficient HTS methodologies. Two primary strategies are employed: whole-cell-based screening and target-based screening. This guide compares a validated whole-cell approach using Botrytis cinerea with a representative target-based assay for 3-keto-sterol reductase inhibitors.

Whole-Cell-Based High-Throughput Screening

Whole-cell-based assays assess the overall effect of a compound on the growth and viability of the target organism, in this case, Botrytis cinerea. These assays are advantageous as they simultaneously evaluate compound uptake, metabolic stability, and target engagement within a cellular context. A validated HTS platform for antifungal agent discovery against several phytopathogens, including B. cinerea, provides a strong basis for comparison.[4][5] This platform utilizes both agar-based and liquid-based (broth microdilution) methods.

This method involves the diffusion of test compounds from a source (e.g., a paper disc or a well in the agar) into a solid medium inoculated with the fungus. The antifungal activity is determined by measuring the diameter of the inhibition zone around the compound source.

In this liquid-based format, fungal spores are incubated in a multi-well plate with serial dilutions of the test compounds. Fungal growth can be quantified using various readouts, such as optical density (absorbance) or fluorescence after the addition of a viability dye like resazurin.[4][5]

Target-Based High-Throughput Screening

Experimental Protocols

Protocol 1: Whole-Cell Broth Microdilution HTS for Botrytis cinerea

This protocol is adapted from a validated platform for antifungal drug discovery.[4][5]

1. Fungal Spore Suspension Preparation:

  • Culture Botrytis cinerea on potato dextrose agar (PDA) plates for 10-14 days at 22°C.

  • Harvest conidia by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Centrifuge the spore suspension, wash with sterile water, and resuspend in RPMI-1640 medium.

  • Adjust the spore concentration to 2 x 105 spores/mL using a hemocytometer.

2. Assay Plate Preparation:

  • Dispense 50 µL of the fungal spore suspension into each well of a 384-well, clear-bottom plate.

  • Add 0.5 µL of test compounds (dissolved in DMSO) and control compounds (this compound as positive control, DMSO as negative control) to the wells. The final DMSO concentration should not exceed 1%.

3. Incubation:

  • Incubate the plates at 22°C for 48-72 hours in a humidified chamber.

4. Readout:

  • Absorbance: Measure the optical density at 600 nm using a microplate reader.

  • Fluorescence (Resazurin Assay): Add 10 µL of resazurin solution (0.025% w/v) to each well and incubate for another 4-6 hours. Measure fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Protocol 2: Representative Target-Based HTS for 3-Keto-Sterol Reductase Inhibitors

This protocol is a representative example based on common enzyme inhibition assays.

1. Recombinant Enzyme and Substrate Preparation:

  • Express and purify recombinant 3-keto-sterol reductase from a suitable expression system (e.g., E. coli).

  • Prepare a solution of the substrate (e.g., a synthetic 3-keto-sterol) and the cofactor NADPH in assay buffer (e.g., 50 mM potassium phosphate, pH 7.0).

2. Assay Plate Preparation:

  • Dispense 5 µL of test compounds and control compounds into a 384-well, UV-transparent plate.

  • Add 20 µL of the purified 3-keto-sterol reductase enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

3. Reaction Initiation and Incubation:

  • Initiate the enzymatic reaction by adding 25 µL of the substrate/NADPH solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for 30-60 minutes.

4. Readout:

  • The reaction progress is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of reaction is calculated from the linear phase of the absorbance curve. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to the control reactions.

Data Presentation and Comparison

The performance of HTS assays is critically evaluated using statistical parameters such as the Z'-factor and the Signal-to-Background (S/B) ratio.[6] A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS. The S/B ratio should be sufficiently high to distinguish between active and inactive compounds.

Table 1: Comparison of HTS Methodologies for this compound Analogs

ParameterWhole-Cell (Broth Microdilution)Target-Based (Enzymatic Assay)
Principle Measures inhibition of fungal growthMeasures direct inhibition of 3-keto-sterol reductase
Biological Relevance High (evaluates cell permeability, metabolism)Moderate (lacks cellular context)
Throughput High (384-well or 1536-well format)Very High (biochemical, easily automated)
Sensitivity to Off-Target Effects HighLow
Cost Relatively LowPotentially Higher (enzyme production)
Hit Confirmation Requires secondary assays to confirm mode of actionDirectly identifies enzyme inhibitors
Typical Readout Absorbance, FluorescenceAbsorbance (NADPH depletion), Luminescence
Reported Z'-factor > 0.7 for B. cinerea assays[4]Typically > 0.6 for enzyme assays
Reported S/B Ratio > 10 for B. cinerea assays[4]Variable, dependent on enzyme kinetics

Table 2: Performance Data for this compound in Botrytis cinerea Assays

Assay TypeParameterReported ValueReference
Broth MicrodilutionEC500.02 - 4.21 µg/mL (sensitive vs. resistant strains)[2]
Agar DiffusionEC500.19 µg/mL (mycelial growth inhibition)[7]

Mandatory Visualizations

Fenhexamid_Pathway cluster_ergosterol Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Keto_Sterol 3-Keto-Sterol Intermediate Lanosterol->Keto_Sterol ... Ergosterol Ergosterol Keto_Sterol->Ergosterol 3-Keto-Sterol Reductase (ERG27) Fungal_Cell_Membrane Fungal Cell Membrane (Impaired Integrity) This compound This compound This compound->Inhibition

Figure 1. this compound's mechanism of action in the ergosterol biosynthesis pathway.

HTS_Workflow cluster_whole_cell Whole-Cell Screening cluster_target_based Target-Based Screening Spore_Suspension Prepare B. cinerea Spore Suspension Plate_Inoculation Inoculate 384-well Plate Spore_Suspension->Plate_Inoculation Compound_Addition Add this compound Analogs Plate_Inoculation->Compound_Addition Incubation_WC Incubate (48-72h) Compound_Addition->Incubation_WC Readout_WC Measure Growth (Absorbance/Fluorescence) Incubation_WC->Readout_WC Hit_Identification Hit_Identification Readout_WC->Hit_Identification Enzyme_Prep Purify 3-Keto-Sterol Reductase Assay_Plate Prepare 384-well Plate Enzyme_Prep->Assay_Plate Compound_Enzyme Add Analogs & Enzyme Assay_Plate->Compound_Enzyme Reaction_Start Initiate with Substrate/NADPH Compound_Enzyme->Reaction_Start Readout_TB Monitor NADPH Depletion (Absorbance at 340nm) Reaction_Start->Readout_TB Readout_TB->Hit_Identification SAR_Studies SAR_Studies Hit_Identification->SAR_Studies Structure-Activity Relationship Studies

References

Comparative Transcriptomic Analysis of Botrytis cinerea in Response to Fenhexamid and Iprodione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the transcriptomic responses of the grey mold fungus Botrytis cinerea when treated with the fungicides fenhexamid and iprodione. The analysis is based on findings from separate research studies, as a direct comparative transcriptomic investigation under identical conditions is not publicly available. This guide synthesizes the reported data to highlight the distinct and overlapping molecular mechanisms activated by these two fungicides, offering valuable insights for researchers in plant pathology, mycology, and fungicide development.

Experimental Protocols

The methodologies employed in the transcriptomic studies for this compound and iprodione treatments, while both aiming to elucidate gene expression changes, differ in their specifics. These differences, including the fungal strains, fungicide concentrations, and exposure conditions, are crucial for interpreting the resulting data.

This compound Treatment Protocol (Adapted from a study on this compound and cyprodinil)
  • Fungal Strain and Culture: The B. cinerea B05.10 strain was used. For transcriptomic analysis, the F27 generation, which had been subjected to 27 successive rounds of selection pressure with this compound, was utilized alongside a control strain (T01)[1].

  • Fungicide Treatment: The F27 strain was treated with an EC₅₀ concentration of this compound (T03)[1]. The study progressively increased fungicide concentration over generations, with the F27 strain showing a 3-fold increase in the EC₅₀ value compared to the initial F0 strain[2][3].

  • RNA Extraction and Sequencing: Total RNA was extracted from the mycelia. Library construction and sequencing were performed using the Illumina HiSeq™ 4000 platform[1].

  • Bioinformatic Analysis: Clean reads were mapped to the B. cinerea B05.10 reference genome. Differential gene expression analysis was conducted to identify genes with significant changes in expression levels in response to the fungicide treatment compared to the control[1].

Iprodione Treatment Protocol (Adapted from a study on an iprodione-resistant mutant)
  • Fungal Strain and Culture: A wild-type iprodione-sensitive strain (W0) and a UV-induced resistant mutant (M0) were isolated from tomato fields in China[4]. The EC₅₀ value of the mutant was over 900 times greater than that of the wild type[4].

  • Fungicide Treatment: For the transcriptomic analysis, both the wild-type and mutant strains were cultured in the presence of iprodione (W-ipro and M-ipro, respectively) and without it (W0 and M0)[4].

  • RNA Extraction and Sequencing: RNA was extracted from mycelia, and libraries were prepared for sequencing to analyze the gene expression profiles[4].

  • Bioinformatic Analysis: Differentially expressed genes (DEGs) were identified by comparing the transcriptomes of the mutant and wild-type strains, both with and without iprodione treatment. A False Discovery Rate (FDR) of ≤ 0.05 and a log2 Fold Change of ≥ 1 were used as thresholds to determine significance[4].

Comparative Transcriptomic Analysis

The transcriptomic data reveals distinct sets of genes and pathways that are affected by this compound and iprodione, reflecting their different modes of action and the resistance mechanisms developed by the fungus.

Sequencing and Gene Expression Summary
ParameterThis compound StudyIprodione Study
Sequencing Platform Illumina HiSeq™ 4000[1]Not specified, referred to as RNA-sequencing[4]
Clean Data Generated ~13.79 Gb[1]Data not specified
Q30 Score > 95.72%[1]Data not specified
Genome Mapping Rate 80.62% - 82.96%[1]Data not specified
Identified DEGs Specific up-regulated genes reported[5]720 unigenes (in mutant vs. wild-type after treatment)[4]
Key Differentially Expressed Genes (DEGs)

The genes up-regulated in response to each fungicide provide strong clues about the cellular response and resistance mechanisms.

FungicideKey Up-regulated Genes / Gene FamiliesImplied Function / Mechanism
This compound Mixed-Functional Oxidases (MFOs) (e.g., BC1G_16062, BC1G_16084)[5]Detoxification of xenobiotics
Transmembrane Proteins (e.g., BC1G_12366, BC1G_13768)[5]Efflux pumps, transporting fungicide out of the cell
Zinc Finger Proteins (e.g., BC1G_13764, BC1G_10483)[5]Transcriptional regulation, stress response
Citrate Synthase (BC1G_09151)[5]Energy metabolism
Iprodione Lysophospholipase, Cytochrome P450, GST[4]Detoxification and metabolism
Carbohydrate Metabolism Genes[4]Altered metabolic pathways
Catalytic Activity Genes[4]General stress response, enzymatic activity
Multifunctional Genes (MFO)[4]Detoxification of xenobiotics
Functional Enrichment and Affected Pathways

Functional analysis of the DEGs reveals the broader biological processes impacted by each fungicide.

  • This compound: The study highlighted the up-regulation of genes involved in detoxification (MFOs) and transport (transmembrane proteins), suggesting a primary response aimed at metabolizing and expelling the fungicide. The involvement of Zinc finger proteins points to a regulated stress response at the transcriptional level[5].

  • Iprodione: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analyses of the iprodione-resistant mutant identified significant enrichment in pathways related to metabolism (carbohydrate, amino acid), catalytic activity , and detoxification, including cytochrome P450 and glutathione-S transferase (GST) activity. This indicates a broad metabolic rewiring and enhanced detoxification capacity as a key resistance mechanism[4].

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathways affected by this compound and iprodione based on the transcriptomic data.

G cluster_wet_lab Wet Lab Procedures cluster_dry_lab Bioinformatic Analysis Culture B. cinerea Culture Treatment Fungicide Treatment (this compound or Iprodione) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing RNA-Sequencing (Illumina) Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Mapping Genome Mapping QC->Mapping DEG_Analysis Differential Expression Analysis (DEG) Mapping->DEG_Analysis Enrichment Functional Enrichment (GO & KEGG) DEG_Analysis->Enrichment

Caption: Generalized experimental workflow for transcriptomic analysis.

Fenhexamid_Pathway cluster_response Transcriptional Response This compound This compound Sterol_Bio 3-Keto Reductase (Erg27) This compound->Sterol_Bio Inhibits Membrane Membrane Integrity Disruption Sterol_Bio->Membrane Impacts Stress Cellular Stress Membrane->Stress TF Stress-Responsive Transcription Factors (e.g., Zn-Finger Proteins) Stress->TF Activates MFO Detoxification Enzymes (e.g., MFOs) TF->MFO Upregulates Transporter Efflux Pumps (ABC/MFS Transporters) TF->Transporter Upregulates Transporter->this compound Efflux Iprodione_Pathway cluster_resistance Transcriptional Upregulation in Resistant Mutant Iprodione Iprodione Bos1 Histidine Kinase (Bos1) Iprodione->Bos1 Inhibits HOG_pathway Osmotic Stress Signaling Cascade Bos1->HOG_pathway Regulates Metabolism Carbohydrate & Amino Acid Metabolism Bos1->Metabolism Detox Detoxification Pathways (P450, GST, MFOs) Bos1->Detox Catalytic General Catalytic Activity Bos1->Catalytic Glycerol Glycerol Synthesis & Other Stress Responses HOG_pathway->Glycerol

References

Safety Operating Guide

Proper Disposal of Fenhexamid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of fenhexamid, a fungicide commonly used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Gloves: Wear chemical-resistant, elbow-length gloves.[1]

  • Eye Protection: Use tightly fitting safety goggles.[2]

  • Ventilation: Handle this compound in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[2][3]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]

II. Step-by-Step Disposal Procedure for Unused or Waste this compound

Disposal of this compound must be treated as hazardous waste and comply with all local, state, and federal regulations.[3] Never dispose of undiluted chemical on-site.[1]

  • Waste Collection:

    • Collect waste this compound, including spillage, in suitable, closed, and clearly labeled containers for disposal.[2][4]

    • Spilled material should be swept up carefully to avoid creating dust and placed into the designated waste container.[4]

  • Professional Disposal:

    • The primary and recommended method of disposal is through a licensed chemical destruction facility.[2]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method.[2]

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain or in the sewer system.[2][3][5]

    • DO NOT contaminate streams, rivers, or any waterways with the chemical.[1] this compound is toxic to aquatic life with long-lasting effects.[1][3]

    • DO NOT burn the chemical or its containers in an uncontrolled manner.[1]

III. Procedure for Disposing of Empty this compound Containers

Properly cleaned containers can often be recycled, depending on local regulations.

  • Triple Rinsing:

    • Empty the container as much as possible into the application mixture or spray tank.

    • Fill the container one-quarter full with clean water.[5]

    • Securely replace the cap and shake the container for at least 30 seconds.[5]

    • Pour the rinsate into the spray tank or a container for later use or disposal.[1][5] Allow the container to drain for 30 seconds.

    • Repeat this rinsing procedure two more times.[5]

  • Container Disposal Options:

    • Recycling: If a local recycling program accepts triple-rinsed pesticide containers, replace the cap and return the clean container to a designated collection point.[1]

    • Waste Facility: If recycling is not an option, render the container unusable by breaking, crushing, or puncturing it.[1] Then, deliver it to an approved waste management facility.[1]

    • On-Site Burial (Least Preferred): If an approved waste management facility is unavailable, the empty packaging may be buried at least 500mm below the surface in a designated disposal pit.[1] This pit must be clearly marked and located away from waterways, desirable vegetation, and tree roots, in compliance with local regulations.[1]

  • Prohibited Actions:

    • DO NOT reuse empty this compound containers for any other purpose.[1]

    • DO NOT burn empty containers.[1]

Data Presentation: this compound Disposal Guidelines

The following table summarizes the key procedures and precautions for disposing of this compound and its containers.

CategoryProcedure / RequirementRationale
Chemical Waste Primary Method: Transfer to a licensed chemical destruction plant.[2]Ensures complete and safe destruction of the hazardous material.
Alternative Method: Controlled incineration with flue gas scrubbing.[2]A regulated method to prevent environmental release of harmful byproducts.
On-Site Prohibition: Do not dispose of undiluted chemical on-site.[1]Prevents soil and local water source contamination.
Waterway Protection: Do not contaminate streams, rivers, or waterways.[1] Do not discharge into drains.[2][3]This compound is toxic to aquatic life with long-lasting effects.[3]
Empty Containers Decontamination: Triple-rinse all empty containers immediately after use.[1][5]Removes residual chemical to allow for safer handling and disposal/recycling.
Rinsate Management: Add all rinsings to the spray tank for application.[1]Utilizes the remaining product and avoids generating additional hazardous waste.
Disposal: If not recycling, render the container unusable (puncture, crush) and take it to an approved waste management facility.[1]Prevents accidental reuse and ensures it is handled as waste.
Prohibition: Do not burn or reuse empty containers for any purpose.[1]Burning can release toxic fumes, and reuse poses a significant health risk.
Accidental Spills Containment: Prevent further leakage and avoid entry into drains.[4]Minimizes the extent of environmental contamination.
Collection: Carefully sweep or pick up spilled material without creating dust.[4]Reduces the risk of inhalation and spreading of the chemical.
Disposal of Spill Debris: Place collected material and contaminated absorbents into a suitable, closed container for disposal as hazardous waste.[4]Ensures that all contaminated materials are handled and disposed of correctly.

Experimental Protocols

This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal methods described are based on safety data sheets and environmental protection guidelines.

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound waste in a laboratory setting.

Fenhexamid_Disposal_Workflow cluster_waste_type 1. Identify Waste Type cluster_chem_disposal 2a. Chemical Disposal Protocol cluster_container_disposal 2b. Container Decontamination & Disposal start This compound Waste Generated waste_chem Unused/Waste This compound start->waste_chem waste_container Empty this compound Container start->waste_container collect_waste Collect in a Labeled, Sealed Hazardous Waste Container waste_chem->collect_waste triple_rinse Triple-Rinse Container waste_container->triple_rinse contact_ehs Contact EHS or Licensed Hazardous Waste Contractor collect_waste->contact_ehs pro_disposal Disposal via Incineration or Chemical Destruction Plant contact_ehs->pro_disposal recyclable Recycling Available? triple_rinse->recyclable recycle Send to Designated Recycling Collection Point recyclable->recycle Yes puncture Puncture/Crush Container recyclable->puncture No waste_facility Dispose at Approved Waste Management Facility puncture->waste_facility

Caption: Decision workflow for this compound waste disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fenhexamid

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the fungicide Fenhexamid, ensuring the protection of researchers and the integrity of experimental work.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure. The following personal protective equipment is recommended.[1][2][3][4]

Eye and Face Protection:

  • Wear tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, to protect against dust and splashes.[5]

Skin Protection:

  • Gloves: Handle with chemical-impermeable gloves that have been inspected prior to use.[5] Nitrile rubber gloves with a minimum thickness of 0.40 mm are a suitable option. Always wash hands after removing gloves.[5][6]

  • Protective Clothing: Wear fire/flame resistant and impervious clothing.[5] A standard coverall or a Type 6 suit should be used. For low-toxicity applications, coveralls made of cotton or disposable Tyvek® are acceptable.[2]

Respiratory Protection:

  • In situations where exposure limits may be exceeded or if irritation is experienced, a full-face respirator is necessary.[5] Ensure adequate ventilation, and if dust formation is unavoidable, use appropriate respiratory protection.[5][7]

Equipment Specification Purpose
Eye Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)Protection from dust and splashes
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber, 0.40 mm)Avoid skin contact
Body Protection Impervious clothing, coveralls (e.g., Tyvek®)Protection from spills and contamination
Respiratory Full-face respirator (if exposure limits are exceeded)Protection from inhalation of dust or aerosols
Procedural Guidance for Safe Handling and Disposal

Adherence to proper procedures is crucial for minimizing risks associated with this compound.

Handling and Storage:

  • Always handle this compound in a well-ventilated area.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and prevent fire caused by electrostatic discharge.[5]

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[5]

  • Keep away from food, drink, and animal feedingstuffs.[7]

Spill Management:

  • In case of a spill, avoid dust formation and breathing vapors.[5]

  • Remove all sources of ignition.[5]

  • Use personal protective equipment, including chemical impermeable gloves, during cleanup.[5]

  • Collect the spillage and place it in a suitable, closed container for disposal.[5][8]

Disposal Plan:

  • Dispose of this compound and its container as hazardous waste in accordance with local, regional, national, and international regulations.[7]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5]

  • Do not discharge into sewer systems or the environment.[5][7]

  • For empty containers, triple rinse (or equivalent) and offer for recycling or reconditioning if possible.[6] Otherwise, puncture the container to prevent reuse and dispose of it in a sanitary landfill or by controlled incineration.[5][6]

Emergency Protocols

In the event of exposure, immediate action is critical.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[5]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5]

This compound Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.

Fenhexamid_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation A->B C Weigh/Measure this compound B->C D Perform Experimental Procedure C->D E Clean Work Area D->E F Decontaminate Equipment E->F G Doff Personal Protective Equipment (PPE) F->G H Dispose of Chemical Waste G->H I Dispose of Contaminated PPE & Consumables H->I J Dispose of Empty Container I->J

Caption: Procedural workflow for safe this compound handling.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。